(R)-Tco4-peg2-NH2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H28N2O4 |
|---|---|
Peso molecular |
300.39 g/mol |
Nombre IUPAC |
[(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1+/t14-/m0/s1 |
Clave InChI |
XCPPYCGUCZZMQS-YUKKFKLSSA-N |
SMILES isomérico |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCN |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCN |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Functionalized PEG2-Amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "(R)-TfO4-PEG2-NH2" as initially requested is not a readily identifiable chemical entity in public scientific literature. This guide will focus on the chemical properties and applications of the well-characterized family of functionalized PEG2-Amine derivatives, which are widely used as linkers in biomedical research and drug development.
Introduction to PEG2-Amine Linkers
Polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation and drug delivery. Their inherent properties, such as water solubility, biocompatibility, and low immunogenicity, make them ideal for modifying therapeutic molecules to improve their pharmacokinetic and pharmacodynamic profiles.[][][3][4][5] Specifically, short, discrete PEG linkers like the two-unit PEG (PEG2) derivatives offer a balance of hydrophilicity and defined length, providing precise spatial control in complex bioconjugates. This guide provides a detailed overview of the chemical properties, experimental protocols, and common applications of amine-terminated PEG2 linkers.
The core structure of these linkers is 1,8-diamino-3,6-dioxaoctane, which features a two-unit ethylene glycol chain flanked by amine groups. One amine often serves as a point of attachment for a functional group (e.g., Boc, Biotin, Azide), while the other remains available for conjugation to a molecule of interest. This bifunctional nature allows for the versatile connection of different molecular entities, from small molecule drugs to large biologics.
Core Chemical and Physical Properties
Functionalized PEG2-amine derivatives are valued for their ability to enhance the solubility and stability of conjugated molecules. The PEG chain imparts hydrophilicity, which can prevent aggregation and improve solubility in aqueous media, a critical factor for many biologic and small molecule drugs.
Solubility: These linkers are generally soluble in water and a range of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents. This broad solubility makes them compatible with a variety of reaction conditions.
Stability: The stability of PEG2-amine derivatives is influenced by pH and temperature. The ether linkages within the PEG chain are generally stable but can be susceptible to hydrolysis under strongly acidic conditions and high temperatures. The terminal amine group's reactivity is pH-dependent; for instance, conjugation reactions with NHS esters are most efficient at a pH of 7.5–8.5. For long-term storage, these reagents should be kept at low temperatures (typically -5°C to -20°C), desiccated, and protected from light to prevent degradation.
Data Presentation: Properties of Common PEG2-Amine Derivatives
The following table summarizes the quantitative data for several common functionalized PEG2-amine linkers.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Key Features |
| NH2-PEG2-NH2 | NH2-(CH2CH2O)2-CH2CH2-NH2 | C6H16N2O2 | 148.2 | ≥95% | A bifunctional linker with two primary amines, used for crosslinking. |
| Boc-NH-PEG2-NH2 | Boc-NH-(CH2CH2O)2-CH2CH2-NH2 | C11H24N2O4 | 248.3 | ≥95% | A heterobifunctional linker where one amine is protected by a Boc group, which can be removed under mild acidic conditions. |
| Azido-PEG2-Amine | N3-(CH2CH2O)2-CH2CH2-NH2 | C6H14N4O2 | 174.2 | ≥95% | A bioorthogonal linker for "click chemistry" reactions via the azide group and standard amine chemistry. |
| Biotin-PEG2-NH2 | Biotin-NH-(CH2CH2O)2-CH2CH2-NH2 | C16H30N4O4S | 374.5 | ≥95% | A biotinylation reagent for labeling molecules with biotin for detection or affinity purification. |
Experimental Protocols and Methodologies
The primary amine group on PEG2-amine linkers is a versatile functional handle for conjugation. It readily reacts with various electrophilic groups to form stable covalent bonds.
General Protocol for Amide Bond Formation with NHS Esters
This is one of the most common methods for labeling proteins and other biomolecules containing primary amines.
Materials:
-
Amine-PEG2-linker derivative
-
Molecule with an activated N-Hydroxysuccinimide (NHS) ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Quenching buffer (e.g., Tris or glycine solution)
-
Purification tools (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Preparation of Solutions: Equilibrate the PEG-amine reagent to room temperature before opening. Prepare a stock solution of the linker in anhydrous DMF or DMSO. Dissolve the NHS ester-containing molecule in the reaction buffer.
-
Conjugation Reaction: Add the PEG-amine stock solution to the solution of the NHS ester-activated molecule. The reaction mixture is typically stirred for 30-60 minutes at room temperature or for 2 hours on ice. The optimal molar ratio of PEG linker to the molecule should be determined empirically.
-
Quenching: Add a quenching buffer to the reaction mixture to consume any unreacted NHS ester.
-
Purification: Remove excess PEG linker and reaction byproducts from the final conjugate using dialysis, desalting columns, or another suitable chromatography method.
-
Validation: Confirm the successful conjugation and purity of the final product using analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.
General Protocol for Amide Bond Formation with Carboxylic Acids
This protocol involves the activation of a carboxylic acid group using carbodiimide chemistry, followed by reaction with the PEG-amine.
Materials:
-
Amine-PEG2-linker derivative
-
Molecule with a carboxylic acid group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Activation buffer (e.g., MES buffer, pH 4.5-5.0)
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
Purification tools
Procedure:
-
Carboxylic Acid Activation: Dissolve the carboxylic acid-containing molecule in the activation buffer. Add EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to form the more stable NHS ester intermediate.
-
Conjugation Reaction: Add the Amine-PEG2-linker to the activated carboxylic acid solution. Adjust the pH to 7.2-7.5 if necessary and react for 2 hours at room temperature.
-
Purification: Purify the final conjugate to remove unreacted reagents and byproducts as described in the previous protocol.
Visualizations: Structures and Workflows
Diagram: General Structure of Functionalized PEG2-Amine Derivatives
Caption: General chemical structure of a functionalized PEG2-Amine derivative.
Diagram: Experimental Workflow for Bioconjugation
References
(R)-Tco4-peg2-NH2: An In-depth Technical Guide to a Key Bioorthogonal Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, mechanism of action, and application of the (R)-Tco4-peg2-NH2 linker, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker element is paramount to the success of a PROTAC, and bioorthogonal linkers such as this compound offer significant advantages in the modular and efficient synthesis of these complex molecules. This document details the physicochemical properties of TCO-based linkers, their mechanism of action via the inverse-electron-demand Diels-Alder (iEDDA) reaction, and provides detailed protocols for their use in PROTAC synthesis and evaluation. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide consolidates information on closely related trans-cyclooctene (TCO) linkers to provide a robust framework for its application.
Introduction to this compound
This compound is a heterobifunctional linker belonging to the polyethylene glycol (PEG) class of PROTAC linkers[1][2]. It features two key reactive moieties: a trans-cyclooctene (TCO) group and a primary amine (-NH2)[3]. The TCO group is a strained alkene that participates in rapid and highly specific "click chemistry" reactions with tetrazine-functionalized molecules[4]. The primary amine allows for conventional amide bond formation with a carboxylic acid, typically on a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase.
The nomenclature "this compound" suggests a specific stereochemistry and substitution pattern of the TCO group. The "(R)-" likely refers to the stereoconfiguration at one of the chiral centers of the TCO ring, which can influence the geometry and reactivity of the linker. The "-4-" may indicate the position of a substituent on the TCO ring, although a definitive structure from a primary scientific publication is not currently available. The "peg2" component refers to a two-unit polyethylene glycol spacer, which enhances solubility and provides flexibility to the PROTAC molecule[5].
Physicochemical Properties
Based on information from chemical suppliers, the general properties of this compound and related TCO-PEG-amine linkers are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C15H28N2O4 | |
| Molecular Weight | 300.39 g/mol | |
| Appearance | Solid | |
| Solubility | DMSO, DCM, DMF | |
| Storage | -20°C for long-term storage |
Mechanism of Action: The TCO-Tetrazine Ligation
The primary mechanism of action for the this compound linker in the context of PROTACs is to covalently connect a POI-binding ligand to an E3 ligase-binding ligand. This is achieved through a two-step synthetic approach where one of the ligands is functionalized with the TCO-linker and the other with a tetrazine moiety. The subsequent ligation occurs via an inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of bioorthogonal click chemistry.
This reaction is exceptionally fast and specific, proceeding readily at physiological temperatures and in complex biological media without the need for a catalyst. The reaction involves the [4+2] cycloaddition of the electron-rich TCO (dienophile) and the electron-poor tetrazine (diene), followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine linkage.
The kinetics of the TCO-tetrazine ligation are among the fastest known bioorthogonal reactions, with second-order rate constants that can exceed 800 M⁻¹s⁻¹. This high reaction rate allows for efficient conjugation even at low concentrations of reactants.
Diagram: TCO-Tetrazine iEDDA Reaction
Caption: The iEDDA reaction between a TCO and a tetrazine forms a stable conjugate with the release of nitrogen gas.
Role in PROTACs and Targeted Protein Degradation
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for a POI and a ligand for an E3 ubiquitin ligase, connected by a linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The this compound linker plays a crucial role in this process by enabling the modular and efficient assembly of the PROTAC molecule. The click chemistry approach allows for the late-stage combination of complex ligands, which can be a significant advantage in the synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.
Diagram: PROTAC Mechanism of Action
Caption: PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of target proteins.
Experimental Protocols
While a specific protocol for this compound is not available, the following are detailed methodologies for the key experimental steps involved in using a TCO-PEG-amine linker for PROTAC synthesis and evaluation, based on established procedures for similar molecules.
Protocol for PROTAC Synthesis via TCO-Tetrazine Ligation
This protocol describes the final ligation step to synthesize a PROTAC from a TCO-functionalized ligand and a tetrazine-functionalized ligand.
Materials:
-
TCO-functionalized ligand (e.g., POI ligand-TCO)
-
Tetrazine-functionalized ligand (e.g., E3 ligase ligand-Tetrazine)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction vial
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if the reagents are sensitive to air or moisture.
-
Dissolution: Dissolve the tetrazine-functionalized ligand in the chosen anhydrous solvent.
-
Addition of Linker: Add an equimolar amount (1.0 to 1.2 equivalents) of the TCO-functionalized ligand to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically rapid and can be complete within 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by LC-MS, observing the consumption of the starting materials and the formation of the desired PROTAC product.
-
Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
Protocol for Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Signaling Pathways and Applications
The specific signaling pathway affected by a PROTAC is determined by the function of the protein it targets for degradation. For example, if a PROTAC targets a kinase involved in a cancer signaling pathway, its successful application would lead to the downregulation of that pathway.
While no specific PROTACs using this compound have been detailed in the scientific literature to date, TCO-based linkers have been successfully employed in the development of PROTACs targeting key cancer-related proteins such as BRD4. The degradation of BRD4, a member of the BET family of proteins, has been shown to downregulate the expression of oncogenes like MYC and has demonstrated therapeutic potential in various cancers.
Diagram: Hypothetical Signaling Pathway Modulation by a BRD4-Targeting PROTAC
Caption: A BRD4-targeting PROTAC would lead to the downregulation of MYC expression and inhibit cell proliferation.
Conclusion
The this compound linker is a valuable tool for the construction of PROTACs due to its incorporation of a bioorthogonal TCO moiety and a versatile amine handle. The TCO-tetrazine click chemistry reaction provides a highly efficient and specific method for the late-stage ligation of complex molecular fragments, which is particularly advantageous in the development of PROTAC libraries. While specific data on this compound is limited, the principles and protocols outlined in this guide, based on closely related TCO linkers, provide a strong foundation for its successful application in the field of targeted protein degradation. Further research into the specific properties and applications of this linker will undoubtedly contribute to the advancement of PROTAC-based therapeutics.
References
An In-Depth Technical Guide to (R)-TCO4-PEG2-NH2 for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker, (R)-TCO4-PEG2-NH2, a valuable tool in the field of bioconjugation and targeted therapeutics. We will delve into its chemical properties, its role in click chemistry, and its applications in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a technical resource, providing both theoretical understanding and practical guidance for researchers utilizing this advanced linker.
Introduction to this compound
This compound is a chemical linker that features three key components: a strained trans-cyclooctene (TCO) moiety, a short polyethylene glycol (PEG) spacer, and a primary amine (-NH2) functional group. The specific (R)-stereochemistry of the TCO ring influences its reactivity and stability. This strategic combination of functionalities makes it a versatile reagent for bioorthogonal chemistry, allowing for the precise and efficient coupling of molecules in complex biological environments.
The primary application of this compound lies in its ability to participate in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine-functionalized molecules. This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst.[1][2]
The PEG2 spacer enhances the aqueous solubility and reduces the potential for aggregation of the conjugated molecules, which is a crucial attribute for biological applications.[3] The terminal primary amine provides a convenient handle for conjugation to various molecules, such as cytotoxic drugs or E3 ligase ligands, through standard amide bond formation.
Physicochemical and Reactive Properties
A summary of the key physicochemical and reactive properties of this compound and related TCO derivatives is presented below.
| Property | Value/Description | Reference(s) |
| Molecular Formula | C15H28N2O4 | [4] |
| Molecular Weight | 300.39 g/mol | [4] |
| Appearance | Typically a solid at room temperature | |
| Solubility | Soluble in DMSO, DMF, DCM. May have some solubility in water and ethanol. | |
| Reactive Group 1 | trans-Cyclooctene (TCO) | |
| Reactive Group 2 | Primary Amine (-NH2) | |
| Storage Conditions | Powder: -20°C for up to 3 years; 4°C for up to 2 years. In solvent: -80°C for up to 6 months; -20°C for up to 1 month. |
Quantitative Data on TCO-Tetrazine Reaction Kinetics
Table 1: Representative Second-Order Rate Constants for TCO-Tetrazine Reactions
| TCO Derivative | Tetrazine Derivative | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| trans-Cyclooct-4-enol | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Methanol | ~2,000 | |
| Axial-5-hydroxy-TCO | 3,6-diphenyl-s-tetrazine | Methanol | ~70,000 | |
| Equatorial-5-hydroxy-TCO | 3,6-diphenyl-s-tetrazine | Methanol | ~22,400 | |
| Conformationally strained TCO (sTCO) | 3,6-diphenyl-s-tetrazine | Methanol | Increased reactivity by 160-fold compared to parent TCO |
Note: The kinetic data presented are for structurally related TCO compounds and are intended to be illustrative of the high reaction rates achievable. The exact rate constant for this compound will depend on the specific tetrazine partner and reaction conditions.
Key Applications and Experimental Workflows
This compound is a valuable linker for the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugate (ADC) Development
In ADC development, a potent cytotoxic drug is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This approach allows for the targeted delivery of the drug to cancer cells, minimizing off-target toxicity. This compound can be used to connect the cytotoxic payload to the antibody.
Illustrative Workflow for ADC Synthesis using this compound:
Caption: Illustrative workflow for ADC synthesis.
Mechanism of Action of a TCO-linked ADC:
Caption: Generalized mechanism of action for an ADC.
Proteolysis Targeting Chimera (PROTAC) Development
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. This compound can serve as a component of the linker connecting the POI-binding ligand and the E3 ligase ligand. The click chemistry approach allows for a modular and efficient synthesis of PROTACs.
Illustrative Workflow for PROTAC Synthesis using this compound:
Caption: Illustrative workflow for PROTAC synthesis.
Mechanism of PROTAC-induced Protein Degradation:
Caption: Generalized mechanism of PROTAC action.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. These should be considered as starting points and may require optimization for specific applications.
Protocol for Conjugating this compound to a Carboxylic Acid-Containing Molecule (e.g., a Cytotoxic Drug or E3 Ligase Ligand)
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the carboxylic acid-containing molecule and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate solvent and purify the TCO-functionalized product by a suitable method, such as preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
General Protocol for IEDDA Click Chemistry with a Tetrazine-Modified Protein
Materials:
-
TCO-functionalized molecule (prepared as in Protocol 5.1)
-
Tetrazine-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reaction vessel
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Prepare a stock solution of the TCO-functionalized molecule in a water-miscible solvent such as DMSO.
-
To the solution of the tetrazine-modified protein, add a 1.5 to 5-fold molar excess of the TCO-functionalized molecule stock solution. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The reaction is typically very fast.
-
Monitor the progress of the conjugation by a suitable analytical technique if desired (e.g., SDS-PAGE, mass spectrometry).
-
Purify the resulting conjugate to remove excess unreacted TCO-functionalized molecule using a desalting column or SEC.
-
Characterize the final conjugate to determine the degree of labeling (e.g., by UV-Vis spectroscopy if the payload has a chromophore, or by mass spectrometry).
Conclusion
This compound is a powerful and versatile bifunctional linker for advanced bioconjugation applications. Its key features—a highly reactive TCO group for rapid and specific click chemistry, a hydrophilic PEG spacer, and a readily functionalizable amine handle—make it an ideal component for the construction of sophisticated targeted therapies like ADCs and PROTACs. The information and protocols provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this reagent in their drug discovery and development efforts. As with any chemical tool, careful optimization of reaction conditions and thorough characterization of the final conjugates are paramount to achieving successful and reproducible results.
References
The (R)-Tco4-peg2-NH2 Linker: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of (R)-Tco4-peg2-NH2 as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). We delve into its chemical properties, its role in facilitating the formation of the ternary complex, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this advanced linker. This document is intended to serve as a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction to this compound and its Role in PROTACs
This compound is a heterobifunctional linker designed for the synthesis of PROTACs. PROTACs are novel therapeutic modalities that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. This compound belongs to the class of polyethylene glycol (PEG)-based linkers, which are widely used to improve the solubility and pharmacokinetic properties of PROTACs.
The defining feature of this linker is the presence of a trans-cyclooctene (TCO) group. This strained alkene is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal "click chemistry" reaction is exceptionally fast and specific, allowing for the efficient and modular synthesis of PROTACs under mild conditions, even within a cellular context for in situ assembly. The primary amine (-NH2) group provides a convenient attachment point for either the POI ligand or the E3 ligase ligand during the initial phases of PROTAC synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H28N2O4 | |
| Molecular Weight | 300.39 g/mol | |
| Appearance | Solid | |
| Class | PEG-based PROTAC Linker | |
| Functional Groups | trans-cyclooctene (TCO), PEG (2 units), Primary Amine (NH2) |
Quantitative Data for PROTACs with Tco-PEG Linkers
While specific degradation data for PROTACs utilizing the this compound linker is not yet available in the public domain, the following table presents representative data from studies on PROTACs that employ closely related Tco-PEG linkers. This data illustrates the typical degradation potency (DC50) and efficacy (Dmax) that can be achieved with this class of linkers.
Note: The data below is for PROTACs with Tco-PEG linkers of varying lengths and targeting different proteins. It should be considered as a general guide to the potential performance of PROTACs synthesized with this compound.
| Target Protein | E3 Ligase | Linker | DC50 | Dmax | Cell Line | Reference |
| BRD4 | CRBN | TCO-PEG (in situ formed) | ~400 nM | >95% | HeLa | |
| BTK | CRBN | Covalent (cyanoacrylamide) with PEG6 linker | <10 nM | ~90% | Mino | |
| RIPK2 | VHL | PEG-based | ~20 nM (pDC50 8.7) | >90% | THP-1 | |
| RIPK2 | IAP | PEG-based | ~0.4 nM (pDC50 9.4) | >95% | THP-1 | |
| BRD4 | CRBN | PEG4 | <0.5 µM | Not Reported | H661 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs using the this compound linker.
PROTAC Synthesis via TCO-Tetrazine Ligation
The synthesis of a PROTAC using this compound typically involves the inverse-electron-demand Diels-Alder (IEDDA) "click" reaction between the TCO group on the linker and a tetrazine-functionalized binding moiety.
Materials:
-
This compound conjugated to either the POI ligand or the E3 ligase ligand.
-
Tetrazine-functionalized binding moiety (the other half of the PROTAC).
-
Anhydrous solvent (e.g., DMSO or DMF).
-
LC-MS for reaction monitoring.
-
Preparative HPLC for purification.
-
NMR for structural confirmation.
Procedure:
-
Dissolution: Dissolve the tetrazine-functionalized binding moiety in the chosen anhydrous solvent.
-
Addition of Linker: Add an equimolar amount (typically 1.0 to 1.2 equivalents) of the TCO-containing linker-ligand conjugate to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The IEDDA reaction is generally rapid and can be complete within 1-4 hours. The disappearance of the characteristic pink/red color of the tetrazine can often be used as a visual indicator of reaction progress.
-
Monitoring: Monitor the reaction progress by LC-MS, looking for the consumption of starting materials and the appearance of the desired product mass.
-
Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.
Western Blotting for Protein Degradation
This is a standard assay to quantify the degradation of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell culture reagents.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a dose-response of the PROTAC (typically ranging from low nM to high µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, generate a dose-response curve to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Several biophysical techniques can be used to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change upon binding of molecules.
-
Procedure:
-
Binary Titrations: First, determine the binding affinity of the PROTAC to the POI and the E3 ligase separately.
-
Ternary Titration: Titrate the PROTAC into a solution containing both the POI and the E3 ligase. The resulting thermogram represents the formation of the ternary complex.
-
-
Data Analysis: Fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n). Calculate the cooperativity factor (α) from the binary and ternary Kd values.
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI):
-
Principle: Measures changes in refractive index (SPR) or light interference (BLI) upon binding of molecules to a sensor surface.
-
Procedure:
-
Immobilize either the POI or the E3 ligase onto the sensor chip.
-
Binary Interactions: Flow the PROTAC over the immobilized protein to determine the binary binding kinetics.
-
Ternary Complex Formation: Pre-incubate the PROTAC with the non-immobilized protein and flow this mixture over the sensor surface. An increase in signal compared to the binary interaction indicates ternary complex formation.
-
-
Data Analysis: Analyze the sensorgrams to determine association (ka) and dissociation (kd) rates, and calculate the dissociation constant (Kd).
NanoBRET™ Ternary Complex Assay:
-
Principle: A proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase donor and a HaloTag® acceptor fused to the POI and E3 ligase, respectively.
-
Procedure:
-
Co-transfect cells with expression vectors for the NanoLuc-POI and HaloTag-E3 ligase fusion proteins.
-
Label the HaloTag fusion with a fluorescent acceptor.
-
Add the NanoLuc substrate and the PROTAC.
-
Measure the BRET signal. An increase in the BRET signal indicates the formation of the ternary complex.
-
-
Data Analysis: Generate a dose-response curve of the BRET signal versus PROTAC concentration.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis Workflow.
Caption: PROTAC Evaluation Workflow.
Conclusion
The this compound linker represents a valuable tool in the modular and efficient synthesis of PROTACs. Its PEG spacer offers favorable physicochemical properties, while the TCO moiety enables rapid and specific bioorthogonal ligation with tetrazine-functionalized binding partners. This "click chemistry" approach facilitates the construction of PROTAC libraries for rapid screening and optimization. The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive evaluation of novel PROTACs incorporating this linker. While further studies are needed to fully characterize the in-cell performance of PROTACs built with this specific linker, the principles and methodologies outlined herein provide a solid foundation for advancing targeted protein degradation research.
References
- 1. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (R)-Tco4-peg2-NH2 in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of the (R)-Tco4-peg2-NH2 linker in the development of antibody-drug conjugates (ADCs). We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols to aid researchers in this cutting-edge field.
Introduction to this compound in ADC Technology
Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's efficacy, safety, and pharmacokinetic profile. This compound is a novel linker that leverages bioorthogonal chemistry to enable the precise and stable conjugation of drugs to antibodies.
The this compound linker is comprised of three key functional moieties:
-
A trans-cyclooctene (TCO) group: This strained alkene is the reactive handle for the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-modified antibody. The "(R)" designation refers to the specific stereoisomer of the TCO, which can influence reactivity and stability.
-
A polyethylene glycol (PEG) spacer: The "peg2" component consists of two repeating ethylene glycol units. This hydrophilic spacer enhances the linker's aqueous solubility, can mitigate aggregation of the ADC, and may improve its pharmacokinetic properties.[1]
-
An amine (NH2) group: This terminal functional group allows for the covalent attachment of a cytotoxic payload, typically through the formation of an amide bond.
The use of TCO-tetrazine ligation in ADC development offers several advantages, including exceptionally fast reaction kinetics, high specificity, and the ability to perform the conjugation under mild, biocompatible conditions.[2] This allows for precise control over the drug-to-antibody ratio (DAR) and the creation of more homogeneous ADC populations.
Mechanism of Action
The functionality of an ADC constructed with the this compound linker is a multi-step process designed for targeted drug delivery and release:
-
Systemic Circulation and Tumor Targeting: Once administered, the ADC circulates in the bloodstream. The stable dihydropyridazine linkage formed from the TCO-tetrazine reaction ensures that the cytotoxic payload remains securely attached to the antibody, preventing premature drug release.[3] The monoclonal antibody component of the ADC then specifically binds to its target antigen, which is ideally overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[4]
-
Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosomes, the cell's degradative compartments. Inside the lysosome, the antibody is degraded by proteases, leading to the release of the drug-linker moiety. Depending on the nature of the bond between the drug and the linker, the payload may be released in its active form.
-
Cytotoxic Effect: The released cytotoxic payload can then exert its pharmacological effect, such as disrupting microtubule dynamics or causing DNA damage, ultimately leading to the apoptosis of the cancer cell.[4]
Quantitative Data
| Parameter | Representative Value | Method of Determination | Reference |
| Conjugation Efficiency | >95% | LC-MS | |
| Average Drug-to-Antibody Ratio (DAR) | 2.0 - 4.0 | HIC, LC-MS, UV/Vis | |
| Linker Stability (in plasma) | t½ > 144 hours | ELISA, LC-MS | |
| In Vitro Cytotoxicity (IC50) | Low nM to pM range | Cell-based assays | |
| In Vivo Efficacy | Significant tumor growth inhibition | Xenograft models |
Experimental Protocols
The following section provides detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using a TCO-PEG-amine linker like this compound.
Antibody Modification with a Tetrazine Moiety
This protocol outlines the site-specific introduction of a tetrazine handle onto the antibody, which is the prerequisite for the "click" reaction with the TCO-linker.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Tetrazine-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
Procedure:
-
Antibody Preparation: Prepare the antibody solution in the reaction buffer at a concentration of 5-10 mg/mL.
-
Tetrazine-NHS Ester Solution: Dissolve the Tetrazine-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Reaction: Add a 5- to 10-fold molar excess of the Tetrazine-NHS ester solution to the antibody solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: Remove the excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (tetrazine-to-antibody ratio) by UV/Vis spectroscopy or mass spectrometry.
Conjugation of the Cytotoxic Payload to this compound
This protocol describes the attachment of a cytotoxic drug to the amine group of the linker.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Activation of Payload: In an anhydrous environment, dissolve the cytotoxic payload in DMF. Add 1.1 equivalents of DCC and 1.2 equivalents of NHS. Stir the reaction at room temperature for 1-2 hours to form the NHS-activated payload.
-
Conjugation: In a separate flask, dissolve this compound in DMF. Add the solution of the activated payload dropwise to the linker solution.
-
Reaction: Stir the mixture at room temperature overnight, protected from light.
-
Purification: Purify the resulting (R)-Tco4-peg2-Payload conjugate using RP-HPLC to obtain a product of high purity.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
ADC Synthesis via TCO-Tetrazine Ligation
This protocol details the final "click" reaction between the tetrazine-modified antibody and the TCO-linker-drug construct.
Materials:
-
Tetrazine-modified antibody in PBS, pH 7.4
-
(R)-Tco4-peg2-Payload conjugate
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Reaction Setup: Mix the tetrazine-modified antibody and the (R)-Tco4-peg2-Payload conjugate in PBS at a desired molar ratio (e.g., 1:1.5 antibody:linker-drug).
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the resulting ADC from unreacted linker-drug and other impurities using SEC.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using HIC, LC-MS, and SEC.
Conclusion
The this compound linker represents a sophisticated and powerful tool in the design and synthesis of next-generation antibody-drug conjugates. Its reliance on the principles of bioorthogonal "click" chemistry allows for the precise and efficient construction of homogeneous ADCs with a controlled drug-to-antibody ratio. The inclusion of a PEG spacer further enhances the physicochemical properties of the resulting conjugate. While further studies are needed to fully elucidate the in vivo performance of ADCs utilizing this specific linker, the foundational principles and the performance of similar constructs suggest a promising future for this compound in the development of more effective and safer targeted cancer therapies.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-Tco4-peg2-NH2 and Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems. Among the most powerful bioorthogonal reactions is the tetrazine ligation, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, most notably a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly at low concentrations without the need for cytotoxic catalysts.[1]
This technical guide focuses on a specific and highly reactive dienophile, (R)-Tco4-peg2-NH2 . This molecule incorporates a conformationally strained axial (R)-trans-cyclooctene moiety, which is known to exhibit enhanced reactivity compared to its equatorial counterpart.[2][3] A polyethylene glycol (PEG) spacer enhances aqueous solubility and provides spatial separation between the reactive TCO group and the conjugated biomolecule, minimizing potential steric hindrance.[4][5] The terminal amine group (NH2) allows for versatile conjugation to a wide range of biomolecules, making this compound a valuable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).
This guide will provide a comprehensive overview of the core principles of the tetrazine ligation reaction involving this compound, present available quantitative data, detail experimental protocols for its use, and provide visualizations of key workflows and mechanisms.
Core Principles of the this compound and Tetrazine Ligation
The ligation reaction between this compound and a tetrazine derivative is a [4+2] cycloaddition. The high ring strain of the trans-cyclooctene in this compound significantly lowers the activation energy of the reaction, leading to rapid kinetics. The reaction proceeds through an initial cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N2), driving the reaction to completion and forming a stable dihydropyridazine product.
The stereochemistry of the substituent on the TCO ring plays a crucial role in its reactivity. The this compound linker features an axial configuration, which has been demonstrated to react significantly faster than the corresponding equatorial isomer. This enhanced reactivity is a key advantage for applications requiring rapid conjugation at low concentrations.
Quantitative Data
While a specific second-order rate constant for the reaction of this compound with a given tetrazine has not been definitively reported in the reviewed literature, the reactivity can be estimated based on data for similar axial TCO derivatives. The rate of the tetrazine ligation is highly dependent on the substituents on both the TCO and the tetrazine. Electron-withdrawing groups on the tetrazine generally increase the reaction rate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H28N2O4 | |
| Molecular Weight | 300.39 g/mol | |
| Stereochemistry | (R)-axial | |
| Functional Groups | trans-cyclooctene (TCO), PEG2 linker, Primary Amine (NH2) |
Table 2: Representative Second-Order Rate Constants for TCO-Tetrazine Ligations
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |
| trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water | |
| axial 5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 80,200 | Not specified | |
| equatorial 5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 22,600 | Not specified | |
| Conformationally strained TCO | 3,6-diphenyl-s-tetrazine | 318,000 | Not specified | |
| TCO | 3,6-diphenyl-s-tetrazine | 118 | Methanol |
Note: The reactivity of this compound is expected to be high, likely in the range of 10⁴ to 10⁵ M⁻¹s⁻¹ with electron-deficient tetrazines, due to its axial configuration. However, empirical determination is recommended for specific applications.
Experimental Protocols
The terminal amine of this compound allows for its conjugation to biomolecules containing carboxylic acids or activated esters. Below are generalized protocols for the preparation of a (R)-Tco4-peg2-NHS ester and its subsequent conjugation to a monoclonal antibody (mAb).
Preparation of (R)-Tco4-peg2-NHS Ester
This protocol describes the conversion of the amine-terminated linker to a more reactive N-hydroxysuccinimide (NHS) ester for efficient labeling of primary amines on proteins.
Materials:
-
This compound
-
Disuccinimidyl carbonate (DSC) or N,N'-Disuccinimidyl carbonate
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add 1.5 equivalents of triethylamine or DIPEA to the solution.
-
Add 1.2 equivalents of disuccinimidyl carbonate and stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting (R)-Tco4-peg2-NHS ester by silica gel column chromatography.
Labeling of a Monoclonal Antibody with (R)-Tco4-peg2-NHS Ester
This protocol outlines the conjugation of the activated TCO linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
(R)-Tco4-peg2-NHS ester, dissolved in anhydrous DMSO to a stock concentration of 10 mM
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in the reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the (R)-Tco4-peg2-NHS ester stock solution to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO linker and quenching buffer using a desalting spin column or by SEC. The TCO-labeled antibody is now ready for the subsequent tetrazine ligation.
Tetrazine Ligation with the TCO-labeled Antibody
This protocol describes the reaction of the TCO-labeled antibody with a tetrazine-functionalized molecule (e.g., a fluorescent dye or a small molecule drug).
Materials:
-
TCO-labeled monoclonal antibody
-
Tetrazine-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Combine the TCO-labeled antibody and the tetrazine-functionalized molecule in the reaction buffer. A slight molar excess (1.1 to 2 equivalents) of the tetrazine-functionalized molecule is often used.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction is typically complete within 30 minutes to 2 hours. The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the reaction progress.
-
Purification (Optional): If necessary, the final antibody conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography or dialysis.
Characterization of the Antibody-TCO Conjugate
The degree of labeling (DOL) and the integrity of the final conjugate should be assessed.
Methods:
-
UV-Vis Spectroscopy: The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the specific wavelength for the conjugated molecule (if it has a chromophore).
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and confirm the number of TCO linkers attached.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a powerful technique to separate antibody-drug conjugates with different drug-to-antibody ratios (DARs). The TCO linker will increase the hydrophobicity of the antibody, allowing for separation and quantification of different species.
Visualizations
Reaction Mechanism
Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Experimental Workflow for Antibody Labeling
Caption: Workflow for labeling an antibody with this compound.
Conclusion
This compound is a highly reactive and versatile tool for bioorthogonal chemistry. Its axial TCO moiety provides exceptionally fast reaction kinetics in tetrazine ligations, while the PEG linker enhances solubility and the terminal amine allows for straightforward conjugation to a variety of biomolecules. This combination of features makes it an excellent choice for applications in drug development, diagnostics, and fundamental biological research where rapid and specific labeling is paramount. While precise kinetic data for this specific linker is not yet widely published, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in the laboratory. As with any bioconjugation strategy, empirical optimization of reaction conditions is recommended to achieve the desired outcome for each specific application.
References
- 1. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. molnar-institute.com [molnar-institute.com]
understanding the TCO group in (R)-Tco4-peg2-NH2
An In-depth Technical Guide to the TCO Group in (R)-Tco4-peg2-NH2 for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been significantly advanced by the advent of bioorthogonal chemistry, enabling the specific and efficient labeling of biomolecules in complex biological systems. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz). This reaction is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2]
This technical guide provides a comprehensive overview of the TCO group, with a specific focus on the versatile linker, this compound. This bifunctional molecule incorporates a reactive TCO moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine, making it a valuable tool for researchers in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and for applications in pre-targeted imaging and antibody-drug conjugates (ADCs).
The Core: this compound
This compound is a PROTAC linker that belongs to the PEG class of linkers.[1] It features a trans-cyclooctene group that can specifically react with a tetrazine group.[1][3] The molecule's design incorporates three key functional components:
-
The TCO Group: This strained alkene is the bioorthogonal reactive handle that participates in the rapid iEDDA reaction with a tetrazine.
-
The PEG2 Spacer: The two-unit polyethylene glycol spacer enhances the solubility of the molecule in aqueous media, which is highly advantageous for biological applications.
-
The Amine (NH2) Group: The terminal primary amine provides a versatile point of conjugation to other molecules, such as targeting ligands or payloads, through standard amine-reactive chemistries.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C15H28N2O4 | |
| Molecular Weight | 300.39 g/mol | |
| Appearance | Typically exists as a solid at room temperature. | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | |
| Solubility | Soluble in DMSO, DMF, and Ethanol. |
The TCO-Tetrazine Ligation: Mechanism and Kinetics
The utility of the TCO group lies in its rapid and specific reaction with a tetrazine partner. This ligation is a cornerstone of bioorthogonal chemistry and proceeds via a two-step mechanism.
Reaction Mechanism
The reaction is initiated by a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich trans-cyclooctene. This is followed by a retro-Diels-Alder reaction, which results in the irreversible release of nitrogen gas (N₂) and the formation of a stable dihydropyridazine product. This process is highly efficient and the release of N₂ gas drives the reaction to completion.
Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Quantitative Analysis of Reaction Kinetics
The TCO-tetrazine ligation is characterized by its exceptionally fast reaction rates, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹. The reactivity is influenced by the specific structure of both the TCO and the tetrazine derivatives. More strained TCOs generally exhibit faster kinetics. Table 2 provides a comparative summary of the second-order rate constants for various TCO-tetrazine pairs.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water | |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media | |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media | |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS | |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS | |
| Water-soluble 3,6-dipyridyl-s-tetrazine | d-TCO (syn-diastereomer) | 366,000 ± 15,000 | Water | |
| Water-soluble 3,6-dipyridyl-s-tetrazine | d-TCO (anti-diastereomer) | 318,000 ± 3,000 | Water |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in a typical bioconjugation workflow.
Protocol 1: Labeling a Protein with a TCO-NHS Ester
This protocol describes the functionalization of a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative of TCO. The primary amine of this compound can be similarly coupled to a molecule of interest containing an activated carboxyl group.
Materials:
-
Protein of interest
-
TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the amine-free reaction buffer to a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer.
-
TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer components using a desalting spin column or by dialysis. The TCO-labeled protein is now ready for the subsequent click reaction.
Protocol 2: TCO-Tetrazine Click Reaction
This protocol details the ligation of a TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1-1.5 equivalents) of the tetrazine-containing molecule is often used to ensure complete reaction with the TCO-labeled protein.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent by size exclusion chromatography or dialysis.
Applications in Drug Development and Research
The unique properties of the TCO-tetrazine ligation have made it an invaluable tool in various areas of drug development and biomedical research.
PROTACs: Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This compound is an ideal linker for the synthesis of PROTACs, where the TCO group can be used to "click" the PROTAC components together, or a TCO-caged PROTAC can be activated in a targeted manner by a tetrazine-modified molecule.
General mechanism of PROTAC-mediated protein degradation.
Pre-targeted Imaging
Pre-targeted imaging is a multi-step strategy that decouples the targeting of a biomarker from the delivery of an imaging agent. First, a TCO-modified targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site while the excess unbound conjugate clears from circulation. Subsequently, a much smaller, rapidly clearing tetrazine-labeled imaging agent (e.g., a PET radionuclide) is administered, which then rapidly "clicks" to the TCO-modified antibody at the target site. This approach can significantly improve the target-to-background signal ratio and reduce the radiation dose to non-target tissues.
Workflow for pre-targeted in vivo imaging.
Conclusion
The TCO group, and by extension the this compound linker, represents a powerful and versatile tool in the arsenal of researchers and drug development professionals. The exceptional kinetics and bioorthogonality of the TCO-tetrazine ligation enable the precise and efficient construction of complex biomolecular architectures under physiological conditions. From the targeted degradation of proteins with PROTACs to the high-contrast visualization of disease markers through pre-targeted imaging, the applications of this chemistry are vast and continue to expand. This guide provides the foundational knowledge and practical protocols to empower scientists to leverage the TCO group for their specific research and development needs.
References
An In-Depth Technical Guide to (R)-Tco4-peg2-NH2 for Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker, (R)-Tco4-peg2-NH2, a valuable tool in the field of bioconjugation. We will delve into its core properties, the underlying chemistry of its application, and provide detailed protocols for its use in constructing advanced biomolecular conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a chemical linker designed for the precise and efficient coupling of biomolecules.[1] Its structure comprises three key components:
-
A trans-cyclooctene (TCO) group: This strained alkene is the reactive handle for bioorthogonal "click chemistry."
-
A short polyethylene glycol (PEG) spacer (peg2): This hydrophilic linker enhances solubility and provides spatial separation between the conjugated molecules.
-
A primary amine (-NH2) group: This functional group allows for covalent attachment to various molecules, typically through amide bond formation with a carboxylic acid.
The primary application of this compound lies in its ability to participate in the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-functionalized molecule.[2] This TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics and its bioorthogonal nature, meaning it can proceed efficiently within complex biological systems without interfering with native biochemical processes.[2]
Core Principles and Advantages
The use of this compound in bioconjugation is underpinned by the principles of click chemistry, which emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. The TCO-tetrazine reaction is a prime example of a catalyst-free click reaction, avoiding the cytotoxicity often associated with copper-catalyzed alternatives.
Key Advantages:
-
Ultrafast Reaction Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation at low concentrations.
-
High Specificity and Bioorthogonality: The TCO and tetrazine groups are highly selective for each other and do not react with other functional groups typically found in biological systems.
-
Biocompatibility: The reaction is catalyst-free and proceeds under mild, physiological conditions (pH 6-9, room temperature), making it ideal for applications involving live cells and in vivo studies.
-
Enhanced Solubility and Reduced Steric Hindrance: The hydrophilic PEG2 spacer improves the solubility of the linker and the resulting conjugate, while also providing a flexible connection that minimizes steric hindrance between the conjugated molecules.
Quantitative Data Presentation
The reactivity of trans-cyclooctene derivatives is a critical parameter in bioconjugation. The tables below summarize key quantitative data related to the TCO-tetrazine ligation, providing a comparative overview of reaction kinetics and the influence of structural features.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₈N₂O₄ |
| Molecular Weight | 300.39 g/mol |
| Appearance | Solid |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) |
| Storage (Solvent) | -80°C (6 months), -20°C (1 month) |
| Solubility | Soluble in DMSO, DMF, Ethanol, Water |
Table 2: Comparative Reaction Kinetics of TCO Derivatives with Tetrazines
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| General TCO | General Tetrazine | > 800 | |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 (in 9:1 methanol/water) | |
| TCO-functionalized PeptoBrush | Lipophilic Tetrazine | up to 750,000 | |
| axial-TCO isomer | Tetrazine | More reactive than equatorial isomer | |
| 4-TCO isomer | Tetrazine | More reactive than 2-TCO isomer |
Table 3: Stability of TCO Derivatives
| TCO Derivative | Condition | Observation | Reference(s) |
| 2-TCO isomer | In vivo (presence of thiols) | More stable than 4-TCO isomer | |
| TCO-conjugate | In mouse serum | Degraded over 16 hours | |
| TCO | In 50% fresh mouse serum at 37°C | Almost complete conversion to cis-isomer in 7 hours | |
| sTCO-conjugate | In PBS at 4°C | Deactivation within days |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in common bioconjugation applications. These are intended as a starting point and may require optimization for specific molecules and experimental contexts.
Amide Coupling of this compound to a Carboxylic Acid-Containing Molecule (e.g., a PROTAC warhead or a protein)
This protocol describes the formation of a stable amide bond between the primary amine of this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
Amine-free, anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Peptide coupling reagent (e.g., HATU)
-
Tertiary base (e.g., Diisopropylethylamine (DIPEA))
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the Molecule-COOH (1.0 equivalent) in the anhydrous solvent.
-
Activation: Add the peptide coupling reagent (e.g., HATU, 1.1 equivalents) and the tertiary base (e.g., DIPEA, 2.0 equivalents) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Quenching and Work-up: Once the reaction is complete, quench any remaining activating reagent according to the manufacturer's instructions. The crude product can be worked up by aqueous extraction or directly purified.
-
Purification: Purify the TCO-functionalized molecule by a suitable chromatographic method, such as reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
TCO-Tetrazine Ligation for Bioconjugation
This protocol outlines the "click" reaction between the TCO-functionalized molecule and a tetrazine-modified biomolecule.
Materials:
-
Purified TCO-functionalized molecule
-
Tetrazine-functionalized biomolecule (e.g., Tetrazine-Antibody)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Reaction vessel
-
Purification system (e.g., Size-Exclusion Chromatography (SEC))
Procedure:
-
Preparation: Prepare solutions of the TCO-functionalized molecule and the tetrazine-functionalized biomolecule in the reaction buffer.
-
Ligation: Mix the two solutions in a 1:1 to 1:1.5 molar ratio (TCO:Tetrazine). The optimal ratio may need to be determined empirically.
-
Reaction: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast. The progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the final conjugate to remove any unreacted starting materials using a suitable method such as SEC (for large biomolecules like antibodies) or dialysis.
-
Characterization: Characterize the final conjugate to confirm successful ligation and determine properties such as the drug-to-antibody ratio (DAR) for ADCs. This can be achieved using techniques like UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in the application of this compound.
Caption: General workflow for bioconjugation using this compound.
Caption: PROTAC synthesis workflow using this compound.
Caption: Site-specific ADC synthesis workflow.
Conclusion
This compound is a versatile and powerful tool for modern bioconjugation. Its combination of a highly reactive TCO group for catalyst-free click chemistry, a beneficial PEG spacer, and a versatile amine handle makes it an excellent choice for the development of sophisticated biomolecular constructs. The provided data and protocols offer a solid foundation for researchers and drug development professionals to incorporate this linker into their workflows, enabling the creation of next-generation therapeutics and research tools with enhanced properties and performance.
References
In-depth Technical Guide: Stability and Storage of (R)-Tco4-peg2-NH2
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of critical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage for (R)-Tco4-peg2-NH2, a bifunctional linker containing a strained trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) spacer, and a primary amine.
Core Concepts: Chemical Structure and Reactivity
This compound is a key reagent in bioorthogonal chemistry, prized for its role in copper-free click chemistry. The TCO group engages in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-functionalized molecules. This reaction's high efficiency and biocompatibility make it ideal for applications such as protein labeling, antibody-drug conjugate (ADC) development, and in vivo imaging. The primary amine allows for conjugation to molecules bearing activated esters (like NHS esters) or carboxylic acids.
However, the high ring strain of the TCO moiety, which drives its rapid reactivity, also makes it susceptible to isomerization and degradation. Proper storage and handling are therefore critical to maintain its chemical integrity and reactivity.
Stability Profile of this compound
The stability of this compound is influenced by its physical state (powder vs. in solvent), temperature, and exposure to certain chemical conditions. The primary degradation pathway for TCO moieties is isomerization to the less reactive cis-cyclooctene (CCO) form, which will not participate in the desired rapid IEDDA reaction.
Quantitative Stability Data
The following table summarizes the recommended storage conditions and expected stability of this compound based on available data.[1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: While the product is stable at room temperature for short periods, such as during shipping, long-term storage at ambient temperatures is not recommended.[1] The half-life of TCO is inherently short, and it is generally not recommended for long-term storage as it will naturally isomerize.[2]
Experimental Protocols
To ensure the quality and reactivity of this compound, particularly after prolonged storage or when troubleshooting unexpected experimental outcomes, a stability assessment can be performed. Below are detailed protocols for evaluating the integrity of the TCO moiety.
Protocol 1: Stability Assessment by ¹H NMR Spectroscopy
This protocol allows for the monitoring of the potential isomerization of the trans-cyclooctene to the cis-cyclooctene form.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 5-10 mg/mL).
-
Acquire a baseline ¹H NMR spectrum immediately after dissolution. The characteristic peaks for the vinyl protons of the trans-cyclooctene should be identified.
-
Store the NMR tube under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
Acquire subsequent ¹H NMR spectra at various time points (e.g., 24 hours, 48 hours, 1 week).
-
Monitor the spectra for the appearance of new peaks corresponding to the vinyl protons of the cis-cyclooctene isomer and a decrease in the integration of the trans-isomer peaks.
-
The percentage of isomerization can be calculated by comparing the integration of the vinyl proton peaks of the trans and cis isomers.
Protocol 2: Stability Assessment by HPLC
This protocol provides a quantitative measure of the purity of this compound and can be used to detect degradation products over time.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Formic acid or trifluoroacetic acid (as a mobile phase modifier)
-
C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Develop an appropriate HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or TFA) is a common starting point.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration.
-
Inject a sample of the freshly prepared solution to obtain a baseline chromatogram and determine the retention time and peak area of the intact compound.
-
Store the stock solution and/or solid samples under the desired test conditions.
-
At specified time points, inject samples onto the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products or isomers) and a decrease in the peak area of the parent compound.
-
The percentage of remaining intact this compound can be calculated from the peak areas.
Visualizing Key Processes and Relationships
To further elucidate the context of this compound's use and stability, the following diagrams are provided.
Caption: Key factors affecting the stability of the TCO moiety.
Caption: A typical workflow for labeling a protein with this compound.
Summary and Recommendations
The utility of this compound in advanced bioconjugation is directly linked to the integrity of its TCO moiety. To ensure optimal performance and reproducible results, the following best practices are recommended:
-
Prioritize Cold Storage: For long-term storage, always keep the compound in its solid, powdered form at -20°C.
-
Minimize Time in Solution: Prepare solutions of this compound immediately before use. If storage in solution is unavoidable, aliquot and store at -80°C for the shortest possible time.
-
Avoid Thiol Contamination: Be aware that the presence of thiols can accelerate the isomerization of TCOs.
-
Conduct Quality Control: For critical applications or if the reagent has been stored for an extended period, consider performing a stability assessment using NMR or HPLC to verify its integrity.
By adhering to these guidelines, researchers can maximize the shelf-life and reactivity of this compound, thereby ensuring the success of their bioorthogonal labeling and conjugation experiments.
References
(R)-Tco4-peg2-NH2: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safety, handling, and application of (R)-Tco4-peg2-NH2, a bifunctional linker molecule increasingly utilized in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines the available safety data, detailed experimental protocols for its use in bioconjugation, and visual representations of relevant chemical and biological pathways.
Introduction to this compound
This compound is a chemical tool featuring a strained trans-cyclooctene (TCO) moiety and a primary amine (-NH2) group, connected by a two-unit polyethylene glycol (PEG) spacer. The TCO group is a key component for bioorthogonal chemistry, specifically participating in rapid and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules. This "click chemistry" reaction is notable for its high efficiency and biocompatibility, proceeding readily in aqueous environments without the need for cytotoxic catalysts. The primary amine provides a versatile handle for conjugation to various molecules, such as targeting ligands or payloads, through standard amide bond formation. The hydrophilic PEG spacer enhances the solubility and can influence the pharmacokinetic properties of the resulting conjugate.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, safety guidelines can be inferred from data on related PEGylated compounds and general laboratory safety practices for handling reactive chemical reagents.
2.1. General Safety Precautions
Researchers handling this compound should adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. Direct contact with skin and eyes should be avoided. In case of contact, the affected area should be flushed immediately with copious amounts of water.
2.2. Stability and Storage
Trans-cyclooctene (TCO) derivatives are known to have a limited shelf life due to the potential for isomerization to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended. For optimal stability, this compound should be stored at -20°C in a dry, dark environment.
2.3. Known Hazards and Toxicity
2.4. Waste Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Physicochemical and Safety Data
The following tables summarize the available quantitative data for this compound and general safety considerations for related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₈N₂O₄ |
| Molecular Weight | 300.39 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO, DMF |
Table 2: General Safety and Handling Information
| Parameter | Guideline |
| Storage Temperature | -20°C |
| Handling | Use in a well-ventilated area with appropriate PPE. Avoid inhalation, ingestion, and skin/eye contact. |
| Stability | Limited shelf life; avoid long-term storage. |
| First Aid - Skin Contact | Wash off with soap and plenty of water. |
| First Aid - Eye Contact | Flush eyes with water as a precaution. |
| First Aid - Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Experimental Protocols
The primary application of this compound is in bioconjugation via TCO-tetrazine click chemistry. Below are detailed protocols for a two-step conjugation process, which is a common workflow in the synthesis of PROTACs or other targeted therapies.
4.1. Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of the amine group of this compound to a molecule of interest (e.g., a targeting ligand) that possesses a carboxylic acid functionality.
Materials:
-
This compound
-
Carboxylic acid-containing molecule of interest (Molecule-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry reaction vessel, dissolve the Molecule-COOH and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: In a separate vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Filter the activated Molecule-NHS ester solution to remove the DCU precipitate and add the filtrate to the this compound solution.
-
Allow the reaction to stir at room temperature overnight.
-
Purification: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Upon completion, quench the reaction and purify the desired TCO-functionalized molecule by preparative HPLC.
-
Characterization: Confirm the identity and purity of the product by analytical techniques such as LC-MS and NMR.
4.2. Protocol 2: TCO-Tetrazine Ligation for Bioconjugation
This protocol outlines the "click" reaction between the TCO-functionalized molecule from Protocol 1 and a tetrazine-modified biomolecule (e.g., a protein or another component of a PROTAC).
Materials:
-
TCO-functionalized molecule (from Protocol 1)
-
Tetrazine-modified biomolecule (Tetrazine-Biomolecule)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction tube
-
Incubator or shaker
Procedure:
-
Preparation of Reactants: Prepare stock solutions of the TCO-functionalized molecule and the Tetrazine-Biomolecule in a suitable buffer (e.g., PBS).
-
Ligation Reaction: In a reaction tube, combine the TCO-functionalized molecule and the Tetrazine-Biomolecule. A slight molar excess (1.1-1.5 equivalents) of one reactant can be used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The reaction is typically fast and can be monitored by following the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (if necessary): Depending on the application, the resulting conjugate may be used directly or purified from unreacted starting materials using techniques such as size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the final conjugate by appropriate methods such as SDS-PAGE, mass spectrometry, or functional assays.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable tool for researchers in drug development and chemical biology. Its unique combination of a reactive TCO moiety for bioorthogonal click chemistry and a primary amine for versatile conjugation makes it a key component in the construction of complex biomolecules. While specific safety data is limited, adherence to standard laboratory safety practices for handling chemical reagents should ensure its safe use. The experimental protocols provided in this guide offer a starting point for the successful application of this compound in innovative research endeavors. As with any chemical reagent, it is imperative for researchers to consult available literature and supplier information to ensure the safe and effective use of this compound in their specific applications.
Commercial Suppliers and Technical Applications of (R)-Tco4-peg2-NH2: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and applications of (R)-Tco4-peg2-NH2, a heterobifunctional linker critical in the fields of bioconjugation, Proteolysis Targeting Chimeras (PROTACs), and advanced cellular imaging. This document details supplier information, quantitative data, and explicit experimental protocols for its use.
Introduction to this compound
This compound is a valuable chemical tool featuring three key components:
-
A trans-cyclooctene (TCO) group: This strained alkene is highly reactive towards tetrazine partners in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast, bioorthogonal (meaning it does not interfere with native biological processes), and proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1]
-
A two-unit polyethylene glycol (PEG2) spacer: The hydrophilic PEG linker enhances the aqueous solubility of the molecule and any conjugate it is a part of. It also provides a flexible spacer arm, which can be critical for overcoming steric hindrance and optimizing the interaction between conjugated biomolecules, such as in the formation of a PROTAC ternary complex.
-
A primary amine (-NH2) group: This functional group serves as a versatile handle for conjugation. It can be readily coupled to molecules containing carboxylic acids or activated esters (like N-hydroxysuccinimide esters) to form stable amide bonds.
This unique combination of functionalities makes this compound an ideal linker for two-step conjugation strategies in complex biological environments.
Commercial Availability
Several specialty chemical suppliers offer this compound and closely related analogs. The table below summarizes key quantitative data from various commercial sources to facilitate comparison.
| Supplier | Product Name | Catalog No. | Purity | Molecular Weight ( g/mol ) | Storage Conditions |
| InvivoChem | This compound | V80303 | ≥98% | 300.39 | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months) |
| BroadPharm | TCO-PEG2-amine* | BP-24158 | ≥95% | 300.4 | -20°C |
| MedchemExpress | This compound | HY-157002 | >98% | 300.39 | Powder: -20°C (3 years). In solvent: -80°C (6 months) |
| SiChem | TCO4-PEG2-NH2 | N/A | N/A | 300.39 | N/A |
Note: BroadPharm's product is listed as TCO-PEG2-amine and may not be the specific (R) stereoisomer. Researchers should verify the stereochemistry if it is critical for their application. Data not available (N/A) should be requested directly from the supplier.
Core Applications and Experimental Protocols
The utility of this compound stems from its ability to bridge two different molecules in a controlled, sequential manner. First, the amine handle is used to attach the linker to a molecule of interest (e.g., a protein, antibody, or drug). Second, the TCO group is used to "click" the newly formed conjugate to a tetrazine-modified partner.
Bioconjugation: Labeling of a Protein
This protocol describes a two-step process to label a protein of interest (POI) with a tetrazine-functionalized probe using this compound as the linker.
Part A: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This step activates the carboxylic acid groups (aspartate, glutamate, or C-terminus) on the protein to react with the primary amine of the linker.
Materials:
-
Protein of Interest (POI) in a non-amine, non-carboxyl buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0).
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine
-
Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns)
Protocol:
-
Protein Preparation: Prepare the POI at a concentration of 1-5 mg/mL in Reaction Buffer. If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a spin desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of EDC and a 25 mM stock solution of Sulfo-NHS in anhydrous DMSO or water. Prepare a 10 mM stock solution of this compound in DMSO.
-
Carboxyl Group Activation: Add EDC and Sulfo-NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively. Incubate for 15 minutes at room temperature.
-
Linker Conjugation: Add the this compound stock solution to the activated protein mixture. A 20- to 50-fold molar excess of the linker over the protein is recommended.
-
Reaction: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a spin desalting column equilibrated with PBS (pH 7.4). The resulting TCO-modified protein is ready for the next step.
Part B: TCO-Tetrazine Ligation
This step "clicks" a tetrazine-modified fluorescent dye to the TCO-modified protein.
Materials:
-
TCO-modified protein from Part A.
-
Tetrazine-fluorophore conjugate.
-
PBS, pH 7.4.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with the tetrazine-fluorophore. A slight molar excess (1.5 to 3 equivalents) of the tetrazine-fluorophore is recommended to ensure complete labeling of the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction can also be performed at 4°C with a longer incubation time.
-
Purification: If necessary, purify the final fluorescently labeled protein conjugate from excess tetrazine-fluorophore using size-exclusion chromatography (SEC) or a desalting column.
-
Storage: Store the final conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker is a critical component, and this compound can be used to connect the target-binding "warhead" to the E3 ligase ligand. The following is a generalized workflow.
Workflow:
-
Functionalization: One of the two PROTAC ligands (e.g., the warhead) is synthesized or modified to contain a carboxylic acid. The other ligand (e.g., the E3 ligase binder) is modified with a tetrazine group.
-
Linker Attachment: The carboxylated ligand is conjugated to the amine group of this compound using standard peptide coupling chemistry (e.g., HATU or EDC/NHS). This creates a TCO-functionalized warhead.
-
Final Ligation: The TCO-functionalized warhead is then "clicked" to the tetrazine-modified E3 ligase ligand via the iEDDA reaction to form the final PROTAC molecule. Purification is typically performed by HPLC.
Live-Cell Imaging: Pre-targeting Strategy
The high speed and bioorthogonality of the TCO-tetrazine reaction make it ideal for live-cell imaging, particularly using a pre-targeting approach. This strategy improves the signal-to-noise ratio by allowing non-bound targeting molecules to clear before introducing the imaging agent.
Protocol:
-
Cell Preparation: Culture cells of interest on a glass-bottom imaging dish suitable for live-cell microscopy.
-
Pre-targeting Step: A targeting moiety (e.g., an antibody or a small molecule) that has been conjugated with a TCO group is introduced to the live cells. For example, an antibody against a cell-surface receptor can be functionalized with a TCO-NHS ester.
-
Incubation and Wash: Incubate the cells with the TCO-targeting moiety for a sufficient period to allow binding to the target (e.g., 1-2 hours). Afterwards, wash the cells thoroughly with live-cell imaging buffer (e.g., phenol red-free medium) to remove any unbound TCO-conjugate.
-
Labeling Step: Add a cell-impermeable tetrazine-fluorophore conjugate to the washed cells at a low concentration (e.g., 100 nM to 5 µM). The tetrazine will rapidly "click" to the TCO groups already localized on the cell surface.
-
Final Wash and Imaging: After a short incubation (15-30 minutes), perform a final wash to remove any unbound tetrazine-fluorophore. The cells are now ready for imaging using fluorescence microscopy.
References
Technical Guide: (R)-Tco4-peg2-NH2 for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, (R)-Tco4-peg2-NH2, a crucial tool in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its application in contemporary drug discovery workflows.
Core Properties of this compound
This compound is a versatile linker molecule characterized by a terminal amine (NH2) group, a two-unit polyethylene glycol (PEG2) spacer, and a strained trans-cyclooctene (TCO) moiety. This unique combination of functional groups makes it an ideal component for the modular synthesis of complex bioconjugates.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C15H28N2O4 |
| Molecular Weight | 300.39 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action in Targeted Protein Degradation
The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC typically consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The this compound linker plays a pivotal role in this architecture by enabling the efficient and specific conjugation of the target-binding and E3 ligase-recruiting moieties. The terminal amine group allows for standard amide bond formation with a carboxylic acid-functionalized component. The key feature of this linker is the TCO group, which participates in a highly efficient and bioorthogonal inverse electron demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-modified counterpart. This reaction is characterized by its rapid kinetics and high specificity, proceeding readily under mild, aqueous conditions without the need for a catalyst.
Below is a diagram illustrating the general principle of PROTAC-mediated protein degradation.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of a PROTAC utilizing the this compound linker. These protocols are representative and may require optimization based on the specific properties of the target-binding and E3 ligase ligands.
Synthesis of a PROTAC via TCO-Tetrazine Ligation
This protocol describes the final ligation step to synthesize a PROTAC using a tetrazine-functionalized ligand (either for the target protein or the E3 ligase) and the this compound linker.
Materials:
-
Tetrazine-functionalized binding moiety
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Reaction vial
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) for purification
-
Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolution: Dissolve the tetrazine-functionalized binding moiety in the chosen anhydrous solvent in a reaction vial.
-
Addition of Linker: Add an equimolar amount (1.0 to 1.2 equivalents) of this compound to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically rapid and can be complete within 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by LC-MS to observe the formation of the desired product and the consumption of starting materials.
-
Purification: Once the reaction is complete, purify the crude product by preparative HPLC to isolate the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
The following diagram outlines the experimental workflow for PROTAC synthesis.
Caption: Experimental workflow for the synthesis of a PROTAC using TCO-tetrazine ligation.
Evaluation of PROTAC Activity
Once synthesized, the PROTAC must be evaluated for its ability to induce the degradation of the target protein. A typical workflow involves a series of in vitro cellular assays.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Western blotting reagents and antibodies (for the target protein and a loading control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC. Include a vehicle control (e.g., DMSO) and a negative control (co-treatment with a proteasome inhibitor).
-
Incubation: Incubate the cells for a desired period (e.g., 24-48 hours) to allow for protein degradation.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting: Perform western blotting to determine the levels of the target protein. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations and calculate the DC50 (concentration at which 50% degradation is observed).
This in-depth guide provides a solid foundation for the utilization of this compound in the development of targeted protein degraders. The provided protocols and diagrams serve as a starting point for researchers to design and execute their experiments in this exciting and rapidly evolving field of drug discovery.
Methodological & Application
Application Notes and Protocols for (R)-Tco4-peg2-NH2 in Tetrazine Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, offering a powerful tool for the precise and efficient labeling and manipulation of biomolecules.[1] This "click chemistry" reaction is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, making it ideal for a wide range of applications, from in vivo imaging to targeted drug delivery.[1][2] The (R)-Tco4-peg2-NH2 reagent, featuring a reactive amine handle, provides a versatile building block for introducing the TCO moiety onto various molecules of interest for subsequent tetrazine ligation.
The TCO-tetrazine reaction is characterized by its ultrafast kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][3] This high reactivity allows for efficient conjugation at low micromolar or even nanomolar concentrations, minimizing reagent requirements and potential cytotoxicity. A key advantage of this chemistry is that it is catalyst-free, avoiding the cellular toxicity often associated with copper-catalyzed click reactions. The reaction is highly specific, proceeding efficiently in complex biological media without cross-reactivity with endogenous functional groups.
Reaction Mechanism
The TCO-tetrazine ligation proceeds through a two-step mechanism:
-
Inverse-Electron-Demand Diels-Alder [4+2] Cycloaddition: The electron-deficient tetrazine (diene) reacts with the strained, electron-rich trans-cyclooctene (dienophile) to form an unstable tricyclic intermediate.
-
Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). The final product is a stable dihydropyridazine conjugate.
This irreversible reaction, with the only byproduct being nitrogen gas, drives the reaction to completion.
Quantitative Data Summary
The following table summarizes key quantitative data for the TCO-tetrazine click chemistry reaction.
| Parameter | Value | Significance | References |
| Second-Order Rate Constant (k₂) | 10³ to 10⁶ M⁻¹s⁻¹ | Among the fastest bioorthogonal reactions, enabling rapid labeling at low concentrations. | |
| Reactant Concentration | Nanomolar to Micromolar | High reaction efficiency allows for the use of minimal reagent concentrations, reducing potential off-target effects and cytotoxicity. | |
| Reaction Time | Seconds to a few hours | The reaction proceeds to completion rapidly at room temperature. | |
| pH Range | 6.0 - 9.0 | The reaction is efficient across a broad range of physiologically relevant pH values. | |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can be performed under mild temperature conditions, preserving the integrity of sensitive biomolecules. |
Experimental Protocols
This section provides detailed protocols for the use of this compound in a two-step conjugation strategy. First, the amine-functionalized TCO is conjugated to a molecule of interest (e.g., a protein with an available carboxyl group). Second, the resulting TCO-labeled molecule is reacted with a tetrazine-functionalized partner.
Protocol 1: Activation of a Carboxyl Group on a Molecule of Interest and Conjugation with this compound
This protocol describes the labeling of a protein with this compound via EDC/NHS chemistry, targeting carboxyl groups (e.g., on aspartic or glutamic acid residues).
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in ice-cold Activation Buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in ice-cold, dry Activation Buffer immediately before use.
-
-
Activation of Protein Carboxyl Groups:
-
To 1 mL of the protein solution, add the desired molar excess of EDC and Sulfo-NHS. A 10-20 fold molar excess is a good starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Immediately after activation, add the desired molar excess of the this compound stock solution to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to achieve a final concentration of approximately 50 mM Tris.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted active esters.
-
-
Purification:
-
Remove excess, unreacted reagents by passing the reaction mixture through a desalting column according to the manufacturer's protocol. The purified TCO-labeled protein will be in the eluate.
-
-
Storage:
-
Store the purified TCO-labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term use or at -80°C in aliquots for long-term storage.
-
Protocol 2: Tetrazine Click Chemistry with the TCO-Labeled Molecule
This protocol describes the reaction of the TCO-labeled molecule with a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-labeled molecule from Protocol 1
-
Tetrazine-functionalized molecule (e.g., a tetrazine-labeled fluorescent dye or drug)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare the TCO-labeled molecule in the Reaction Buffer.
-
Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO).
-
-
Click Reaction:
-
Add the tetrazine-functionalized molecule to the solution of the TCO-labeled molecule. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine reagent is recommended to ensure complete reaction.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance at 510-540 nm.
-
-
Purification (if necessary):
-
If the tetrazine reagent was used in a significant excess or if unreacted tetrazine needs to be removed for downstream applications, purify the conjugate using size-exclusion chromatography or another appropriate method.
-
-
Analysis and Use:
-
The final conjugate is now ready for use in downstream applications such as imaging, flow cytometry, or targeted delivery.
-
Diagrams
Caption: Mechanism of the TCO-Tetrazine bioorthogonal reaction.
Caption: General experimental workflow for bioconjugation.
References
Application Notes and Protocols for Protein Labeling Utilizing (R)-Tco4-peg2-NH2 in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments by enabling specific, high-yield chemical reactions to occur within complex biological systems without interfering with innate biochemical processes.[1] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine.[2] This reaction is characterized by exceptionally fast kinetics, high specificity, and the absence of a need for a catalyst, making it an ideal tool for conjugating biomolecules.[2][3]
The reagent (R)-Tco4-peg2-NH2 is a valuable building block in this chemical space. It contains a reactive TCO moiety and a primary amine, connected by a flexible polyethylene glycol (PEG) linker. It is important to note that due to the presence of a primary amine, This compound is not a direct protein labeling reagent. Amine-reactive chemistries, which are commonly used for protein labeling, target the primary amines on lysine residues and the N-terminus of proteins.[4] Instead, this compound is designed to functionalize molecules containing, for example, an activated carboxylic acid (like an NHS ester) to introduce a TCO group.
This document provides a detailed guide for a two-step protein labeling strategy that leverages the TCO-tetrazine ligation. The primary workflow involves first labeling a protein with a tetrazine group, followed by the bioorthogonal reaction with a TCO-functionalized molecule. While this guide focuses on the more common approach of labeling the protein with a tetrazine-NHS ester, the principles described are foundational for any application involving TCO-tetrazine chemistry.
Experimental Workflow Overview
The overall strategy for protein labeling using TCO-tetrazine chemistry is a two-step process. First, the protein of interest is functionalized with one of the reactive partners (in this protocol, a tetrazine). Second, the functionalized protein is reacted with the other partner (a TCO-containing molecule).
References
Application Notes and Protocols for (R)-Tco4-peg2-NH2 and Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, offering exceptionally fast reaction kinetics without the need for a cytotoxic catalyst.[1][2] This "click chemistry" reaction is characterized by its high specificity and efficiency in complex biological environments.[3][4] The (R)-Tco4-peg2-NH2 linker is a valuable tool that incorporates a reactive TCO moiety for ligation with a tetrazine, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility and reduce steric hindrance, and a primary amine for conjugation to various molecules of interest.[5]
These application notes provide an overview of the reaction conditions for this compound and tetrazine ligation, along with detailed experimental protocols for its use in bioconjugation, particularly in the context of drug delivery and pretargeted imaging.
Reaction Mechanism and Kinetics
The ligation of this compound and a tetrazine proceeds via a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained TCO is the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine product.
The kinetics of this reaction are exceptionally fast, with second-order rate constants typically ranging from 800 to 30,000 M⁻¹s⁻¹. The exact rate is influenced by several factors:
-
TCO Isomer: The stereochemistry of the TCO ring is critical. The axial isomer of TCO generally exhibits faster reaction kinetics than the equatorial isomer. The "(R)" designation in this compound specifies a particular stereoisomer, which will have a defined reactivity.
-
Tetrazine Electronics: The reactivity of the tetrazine can be tuned by the substituents on the tetrazine ring. Electron-withdrawing groups on the tetrazine increase the rate of the iEDDA reaction.
-
Solvent: The reaction proceeds efficiently in a variety of aqueous buffers, such as phosphate-buffered saline (PBS), and can also be performed in organic solvents like DMSO or DMF.
Quantitative Data Summary
| Parameter | Value | Conditions | References |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | Aqueous buffers (e.g., PBS), Room Temperature or 37°C | |
| Optimal pH Range | 6.0 - 9.0 | Aqueous buffers | |
| Reaction Temperature | 4°C - 37°C | Reaction time will be longer at lower temperatures. | |
| Stoichiometry (Tetrazine:TCO) | 1.05 - 1.5 : 1 | To drive the reaction to completion. |
Experimental Protocols
This section provides a general protocol for a two-step conjugation process: 1) conjugation of a molecule of interest (e.g., a small molecule drug with a carboxylic acid) to this compound, and 2) the subsequent ligation of the TCO-functionalized molecule with a tetrazine-modified component.
Protocol 1: Conjugation of a Carboxylic Acid-Containing Molecule to this compound
This protocol describes the formation of a stable amide bond between a molecule containing a carboxylic acid and the primary amine of this compound using carbodiimide chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing molecule of interest ("Payload-COOH")
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer: 0.1 M MES, pH 4.5-6.0
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the Payload-COOH in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Dissolve EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Dissolve this compound in the reaction buffer to a final concentration of 10-20 mM.
-
-
Activation of Carboxylic Acid:
-
In a reaction vial, add the Payload-COOH solution.
-
Add 1.2 equivalents of EDC solution and 1.5 equivalents of NHS (or sulfo-NHS) solution to the Payload-COOH solution.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Add 1.0-1.2 equivalents of the this compound solution to the activated Payload-NHS ester solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C. The progress of the reaction can be monitored by LC-MS.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-ester by adding the quenching buffer.
-
Purify the TCO-functionalized payload by reverse-phase HPLC.
-
Caption: Workflow for conjugating a carboxylic acid-containing payload to this compound.
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the "click" reaction between the TCO-functionalized molecule and a tetrazine-modified component.
Materials:
-
TCO-functionalized molecule (from Protocol 1)
-
Tetrazine-functionalized molecule
-
Reaction Buffer: 1X PBS, pH 7.4
-
Anhydrous DMSO (if needed for dissolving reactants)
-
Purification system (e.g., size-exclusion chromatography or reverse-phase HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the TCO-functionalized molecule in the reaction buffer to a desired concentration (typically in the micromolar to low millimolar range). If solubility is an issue, a stock solution can be prepared in a minimal amount of DMSO and then diluted in the reaction buffer.
-
Dissolve the tetrazine-functionalized molecule in the reaction buffer.
-
-
Ligation Reaction:
-
In a reaction vial, combine the TCO-functionalized molecule and the tetrazine-functionalized molecule. A slight molar excess (1.05-1.5 equivalents) of the tetrazine component is often used.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. The reaction is often complete within minutes.
-
The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine or by spectrophotometry, following the decrease in absorbance around 520 nm.
-
-
Purification:
-
Purify the final conjugate from any unreacted starting materials using a suitable chromatography method (e.g., size-exclusion chromatography for large biomolecules or reverse-phase HPLC for small molecules).
-
Caption: Workflow for the TCO-tetrazine ligation reaction.
Application in Pretargeted Drug Delivery
A powerful application of the TCO-tetrazine ligation is in pretargeted drug delivery. In this strategy, a TCO-modified targeting moiety (e.g., an antibody) is administered first, allowing it to accumulate at the target site and clear from circulation. Subsequently, a tetrazine-functionalized therapeutic agent is administered, which rapidly and specifically reacts with the pre-localized TCO, concentrating the therapeutic effect at the desired location while minimizing systemic toxicity.
Caption: Pretargeted drug delivery workflow using TCO-tetrazine ligation.
Conclusion
The this compound linker, in combination with tetrazine ligation, provides a robust and versatile platform for the efficient and specific conjugation of molecules. Its rapid, catalyst-free nature makes it particularly well-suited for applications in complex biological systems, including targeted drug delivery and in vivo imaging. The provided protocols offer a foundation for researchers to implement this powerful bioorthogonal chemistry in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
Application Notes and Protocols: Conjugating (R)-Tco4-peg2-NH2 to an Antibody via Amine-Carboxyl Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of the amine-functionalized trans-cyclooctene linker, (R)-Tco4-peg2-NH2, to a monoclonal antibody (mAb). This method is fundamental for preparing antibodies for subsequent bioorthogonal "click" chemistry reactions with tetrazine-labeled molecules, a powerful tool in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted biologics.[1][2]
The protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry to activate the carboxyl groups (-COOH) present on the antibody's glutamic and aspartic acid residues.[3][4] This activation creates a stable Sulfo-NHS ester intermediate on the antibody, which is then highly reactive towards the primary amine (-NH2) of the this compound linker, forming a stable amide bond.[3] This two-step process minimizes the risk of antibody cross-linking that can occur with single-step carbodiimide reactions.
The resulting Tco-modified antibody is ready for rapid and specific ligation with a tetrazine-modified payload under biocompatible conditions, leveraging the highly efficient inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction.
Experimental Workflow
The overall workflow consists of two main stages: activation of the antibody and conjugation with the amine-linker.
Caption: Two-step workflow for antibody conjugation.
Quantitative Data and Reagents
Successful conjugation requires careful control of reagent concentrations. The following tables provide recommended starting parameters that should be optimized for each specific antibody and application.
Table 1: Reagents and Materials
| Reagent/Material | Recommended Specifications | Purpose |
| Antibody (mAb) | 1-10 mg/mL, in an amine- and carboxyl-free buffer | Protein to be modified |
| This compound | High purity | Amine-containing Tco linker |
| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) | Molecular Grade, store desiccated | Activates carboxyl groups |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Molecular Grade, store desiccated | Stabilizes the EDC-activated intermediate |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0 | Buffer for the carboxyl activation step |
| Coupling Buffer | 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0 | Buffer for the amine coupling reaction |
| Quenching Solution | 1 M Tris-HCl, 1 M Glycine, or 1 M Hydroxylamine, pH 8.0 | Quenches unreacted Sulfo-NHS esters |
| Purification System | Spin desalting columns (e.g., Zeba™ Spin) or Size-Exclusion Chromatography (SEC) | Removal of excess reagents and byproducts |
| Anhydrous Solvent | DMSO or DMF | To dissolve the this compound linker if needed |
Table 2: Recommended Molar Ratios for Conjugation
| Reactant | Recommended Molar Excess over Antibody | Purpose |
| EDC | 10 - 50 fold | Drives the activation of antibody carboxyl groups |
| Sulfo-NHS | 20 - 100 fold (typically 2.5x the EDC concentration) | Efficiently creates the stable Sulfo-NHS ester intermediate |
| This compound | 20 - 100 fold | Drives the conjugation reaction to completion |
Note: These ratios are starting points and should be optimized to achieve the desired Degree of Labeling (DOL) while maintaining antibody integrity and function.
Detailed Experimental Protocol
This protocol is designed for conjugating approximately 1 mg of an antibody. Volumes should be scaled accordingly for different amounts.
Antibody and Reagent Preparation
-
Antibody Buffer Exchange : Ensure the antibody is in an appropriate amine- and carboxyl-free buffer (e.g., 0.1 M MES, pH 5.0). If the antibody is in a buffer containing Tris or glycine, it must be exchanged. Use a desalting column or dialysis to exchange the antibody into the Activation Buffer. Adjust the final concentration to 1-10 mg/mL.
-
Prepare EDC and Sulfo-NHS Solutions : Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or cold Activation Buffer. EDC is highly susceptible to hydrolysis and should be handled quickly.
-
Prepare Linker Solution : Prepare a stock solution of this compound in DMSO or Coupling Buffer.
Antibody Activation
-
Place the tube containing the buffer-exchanged antibody solution on ice or at room temperature.
-
Add the calculated volume of the Sulfo-NHS stock solution to the antibody. Mix gently by pipetting.
-
Immediately add the calculated volume of the EDC stock solution to the antibody/Sulfo-NHS mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Linker Conjugation
-
Purification (Optional but Recommended) : To prevent reaction of the amine-linker with residual EDC, remove excess and hydrolyzed crosslinkers by passing the activated antibody solution through a desalting column equilibrated with Coupling Buffer (e.g., PBS, pH 7.2-7.5).
-
pH Adjustment : If the optional purification step is skipped, adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer. The reaction of the Sulfo-NHS ester with primary amines is most efficient at this pH.
-
Add Amine-Linker : Add the calculated molar excess of the this compound solution to the activated antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Quenching and Purification
-
Quench Reaction : Add Quenching Solution (e.g., Tris-HCl) to a final concentration of 20-50 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
Purify Conjugate : Remove unreacted linker and byproducts by running the solution through a desalting column or by using size-exclusion chromatography (SEC). The buffer should be exchanged into a suitable storage buffer for the antibody (e.g., PBS, pH 7.4).
Characterization of the Tco-Antibody Conjugate
Determining the Degree of Labeling (DOL)
The average number of Tco linkers conjugated per antibody (DOL) is a critical quality attribute. While the Tco linker itself does not have a strong chromophore for easy UV-Vis quantification, the DOL is typically determined after the subsequent click reaction with a tetrazine-fluorophore conjugate. Alternatively, mass spectrometry can be used for direct characterization.
Table 3: Parameters for DOL Calculation (Post-Click with Tetrazine-Dye)
| Parameter | Symbol | Description | Method of Determination |
| Absorbance of Conjugate at 280 nm | A280 | Absorbance of the final conjugate, representing both protein and dye. | UV-Vis Spectrophotometry |
| Absorbance of Conjugate at Dye λmax | Amax | Maximum absorbance of the conjugate at the dye's peak wavelength. | UV-Vis Spectrophotometry |
| Molar Extinction Coefficient of Antibody | εprot | Typically ~210,000 M-1cm-1 for IgG at 280 nm. | Known value or measured |
| Molar Extinction Coefficient of Dye | εdye | Molar extinction coefficient of the tetrazine-dye at its λmax. | Provided by dye manufacturer |
| Correction Factor | CF | Correction for the dye's absorbance at 280 nm (A280,dye / Amax,dye). | Provided by dye manufacturer |
The DOL can be calculated using the following formula: DOL = (Amax × εprot) / [(A280 - (Amax × CF)) × εdye]
An ideal DOL for antibodies typically falls between 2 and 10, but the optimal value depends on the specific application and must be determined empirically.
Signaling Pathway and Mechanism
The chemical mechanism for the conjugation is a two-step process targeting the carboxyl groups on the antibody surface.
Caption: EDC/Sulfo-NHS conjugation mechanism.
References
Application Notes and Protocols for (R)-Tco4-peg2-NH2 Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-Tco4-peg2-NH2 is a bifunctional linker containing a strained (R)-trans-cyclooctene (TCO) moiety and a primary amine with a two-unit polyethylene glycol (PEG) spacer. The TCO group participates in an exceptionally fast and selective bioorthogonal "click" reaction with tetrazine-functionalized molecules. This reaction, known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA), is characterized by its high efficiency, rapid kinetics, and biocompatibility, as it proceeds without the need for a catalyst.[1] The primary amine allows for the conjugation of this linker to various molecules of interest, such as proteins, peptides, or small molecule drugs, through standard amine-reactive chemistries.
These properties make this compound a valuable tool in bioconjugation, particularly for the construction of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] The PEG spacer enhances solubility and reduces steric hindrance during conjugation.[1]
Key Applications:
-
Antibody-Drug Conjugate (ADC) Synthesis: Linking a cytotoxic drug to a monoclonal antibody for targeted cancer therapy.
-
PROTAC Development: Connecting a target protein binder and an E3 ligase ligand to induce targeted protein degradation.[2]
-
Protein-Protein Conjugation: Creating well-defined protein complexes for research and therapeutic purposes.
-
Surface Immobilization: Covalently attaching biomolecules to surfaces for applications like ELISA.
-
Live Cell Imaging: Labeling cells and tracking biological processes in real-time.
Quantitative Data Summary
The following tables summarize key parameters for the TCO-tetrazine ligation reaction, providing a basis for experimental design.
Table 1: General Reaction Conditions for TCO-Tetrazine Ligation
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 9.0 | The reaction is robust across a range of pH values. For amine-reactive conjugations (e.g., with NHS esters), a pH of 7.5-8.5 is often optimal. |
| Temperature | Room Temperature (20-25°C) or 37°C | The reaction is typically fast at room temperature. Incubation at 37°C can further increase the reaction rate. For sensitive biomolecules, the reaction can be performed at 4°C with a longer incubation time. |
| Buffer | Phosphate-Buffered Saline (PBS) | Other non-amine containing buffers such as HEPES or MOPS can also be used. Avoid buffers with primary amines (e.g., Tris) when using NHS-ester chemistry for the initial conjugation step. |
| Stoichiometry (Tetrazine:TCO) | 1.05 - 1.5 : 1 | A slight excess of the tetrazine-containing molecule is recommended to ensure complete reaction of the TCO-functionalized molecule. |
| Solvent | Aqueous buffers (e.g., PBS) | This compound may require an organic co-solvent like DMSO or DMF for initial dissolution before being added to the aqueous reaction mixture. |
Table 2: Typical Reaction Times for TCO-Tetrazine Ligation
| Application | Typical Reaction Time | Temperature |
| Protein-Protein Conjugation | 30 - 120 minutes | Room Temperature |
| Antibody-Drug Conjugate Synthesis | 60 - 120 minutes | Room Temperature |
| Live Cell Labeling | 5 - 30 minutes | 37°C |
| Surface Immobilization | 60 - 300 minutes | Room Temperature |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation using this compound
This protocol describes a two-step process: 1) conjugation of this compound to a protein of interest (POI) via its primary amine, and 2) the subsequent click reaction with a tetrazine-modified molecule.
Materials:
-
Protein of Interest (POI) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Amine-reactive crosslinker (e.g., NHS ester of a payload, or a heterobifunctional linker)
-
Tetrazine-functionalized molecule
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Step 1: Preparation of TCO-functionalized Protein of Interest (POI-TCO)
-
Protein Preparation: Ensure the POI is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Crosslinker Activation: If not already activated, prepare a stock solution of the amine-reactive crosslinker (e.g., 10 mM in anhydrous DMF or DMSO).
-
Conjugation: Add a 10-20 fold molar excess of the activated crosslinker to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove the excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
Step 2: TCO-Tetrazine Click Reaction
-
Prepare Reactants: Have the purified POI-TCO and the tetrazine-functionalized molecule ready in the Reaction Buffer.
-
Reaction Setup: Add the tetrazine-functionalized molecule to the POI-TCO solution. A 1.1 to 1.5 molar excess of the tetrazine is recommended.
-
Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance around 520 nm.
-
Purification: If necessary, purify the final conjugate from any unreacted components using size-exclusion chromatography (SEC) or affinity chromatography.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via TCO-Tetrazine Ligation
This protocol outlines the preparation of a site-specifically labeled antibody with a TCO moiety and its subsequent conjugation to a tetrazine-modified cytotoxic payload.
Materials:
-
Monoclonal antibody (mAb) with an engineered cysteine or other site-specific modification site
-
TCO-maleimide or other thiol-reactive TCO linker
-
Tetrazine-modified cytotoxic payload
-
Reduction Buffer: PBS with 5 mM EDTA, pH 7.2
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: PBS, pH 7.4
-
Purification columns (e.g., SEC)
Step 1: Preparation of TCO-labeled Antibody (mAb-TCO)
-
Antibody Reduction (for thiol-reactive chemistry): To a solution of the mAb in Reduction Buffer, add a 10-fold molar excess of TCEP. Incubate for 1-2 hours at 37°C.
-
Purification: Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
TCO-linker Conjugation: Immediately add a 5 to 10-fold molar excess of the TCO-maleimide (dissolved in DMSO or DMF) to the reduced antibody.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle agitation.
-
Purification: Purify the mAb-TCO conjugate using a desalting column or SEC to remove unreacted TCO-linker.
Step 2: Conjugation of mAb-TCO with Tetrazine-Payload
-
Reaction Setup: To the purified mAb-TCO, add a 1.5-fold molar excess of the tetrazine-modified cytotoxic payload.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Purify the final ADC using SEC to remove any unreacted payload and to analyze the drug-to-antibody ratio (DAR).
Visualizations
Caption: General experimental workflow for bioconjugation using a TCO linker.
Caption: Mechanism of action for a PROTAC utilizing a TCO-based linker.
References
Application Notes and Protocols for Peptide Modification with (R)-Tco4-peg2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids and functional moieties into peptides is a cornerstone of modern drug discovery and chemical biology. (R)-Tco4-peg2-NH2 is a versatile chemical linker that features a strained trans-cyclooctene (TCO) group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal primary amine.[1][2] The TCO moiety is a key component for bioorthogonal chemistry, enabling highly specific and rapid reactions with tetrazine-containing molecules through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][3] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it ideal for in vivo applications.[1]
These application notes provide a comprehensive guide for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) and its subsequent use in bioorthogonal labeling.
Applications
Peptides modified with this compound are valuable tools for a range of applications, including:
-
Targeted Drug Delivery: The TCO handle allows for the precise conjugation of peptide-drug conjugates to tetrazine-modified targeting vectors, such as antibodies or nanoparticles, for enhanced delivery to specific tissues or cells.
-
In Vivo Imaging: TCO-functionalized peptides can be reacted with tetrazine-linked imaging agents (e.g., fluorophores, PET tracers) for real-time visualization and tracking in living organisms.
-
PROTAC Development: this compound can serve as a component of Proteolysis Targeting Chimeras (PROTACs), molecules designed to recruit specific proteins for degradation.
-
Peptide-Peptide Conjugation: The creation of well-defined peptide-peptide conjugates for various biological studies.
-
Cell Surface Labeling: TCO-modified peptides can be used to label specific receptors or proteins on the surface of living cells for downstream analysis.
Experimental Protocols
The incorporation of this compound is typically achieved at the N-terminus of a peptide chain while it is still attached to the solid-phase resin. The following protocol is based on the widely used Fmoc/tBu strategy for SPPS.
Protocol 1: On-Resin N-Terminal Incorporation of this compound
This protocol outlines the manual synthesis steps for coupling this compound to the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Final Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and HCTU (0.38 mmol, 3.8 equivalents) in DMF.
-
Add DIPEA (0.8 mmol, 8 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be extended or repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleaved peptide solution from the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final TCO-modified peptide by mass spectrometry (MS) and analytical HPLC.
-
Data Presentation
The following tables present hypothetical, yet realistic, data for the synthesis and characterization of a TCO-modified peptide.
Table 1: Reagents for this compound Coupling
| Reagent | Molecular Weight ( g/mol ) | Equivalents (relative to resin) | Amount (for 0.1 mmol scale) |
| Peptide-Resin | - | 1.0 | 0.1 mmol |
| This compound | 300.39 | 4.0 | 120.16 mg |
| HCTU | 414.86 | 3.8 | 157.65 mg |
| DIPEA | 129.24 | 8.0 | 138 µL |
Table 2: Synthesis and Purification Summary of a Model TCO-Peptide
| Parameter | Result | Method of Analysis |
| Coupling Efficiency | >99% | Kaiser Test |
| Crude Peptide Purity | ~85% | Analytical RP-HPLC |
| Final Purity (after purification) | >98% | Analytical RP-HPLC |
| Observed Mass [M+H]⁺ | Consistent with calculated mass | LC-MS |
| Overall Yield | ~35% | - |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a TCO-modified peptide.
Signaling Pathway: Targeted Drug Delivery via TCO-Tetrazine Ligation
Caption: Targeted delivery of a peptide-drug conjugate.
References
Application Notes and Protocols for the Purification of (R)-Tco4-peg2-NH2 Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with functionalized polyethylene glycol (PEG) linkers, such as (R)-Tco4-peg2-NH2, is a critical step in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArging Chimeras).[1][2] The this compound linker incorporates a trans-cyclooctene (TCO) group, enabling rapid and specific bioorthogonal "click" chemistry with tetrazine-modified molecules.[2][3] Following the conjugation reaction, a heterogeneous mixture containing the desired conjugated protein, unreacted protein, excess linker, and potential byproducts is generated.[] Effective purification is therefore essential to isolate the active protein conjugate and ensure its purity, safety, and efficacy.
These application notes provide detailed protocols for the purification of this compound conjugated proteins using common chromatographic techniques: size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX).
Purification Strategy Overview
The purification of PEGylated proteins, including those conjugated with this compound, leverages the significant changes in physicochemical properties that occur upon conjugation. The attachment of the PEG linker increases the hydrodynamic radius of the protein and can shield its surface charges. This allows for separation based on size and charge differences between the conjugated protein, the unconjugated protein, and other reaction components.
A typical purification workflow involves an initial capture and separation step, followed by a polishing step to achieve high purity.
Caption: General purification workflow for this compound conjugated proteins.
Data Presentation: Representative Purification Results
The following tables summarize expected quantitative data from the purification of a model protein (e.g., a 50 kDa monoclonal antibody fragment) conjugated with this compound. These values are illustrative and will vary depending on the specific protein, conjugation efficiency, and instrumentation.
Table 1: Size-Exclusion Chromatography (SEC) Performance
| Sample | Elution Volume (mL) | Peak Resolution (vs. Unconjugated) | Purity by SDS-PAGE (%) |
| Conjugated Protein | 10.5 | > 1.5 | ~90% |
| Unconjugated Protein | 12.0 | - | > 98% (initial) |
| Excess Linker | 15.2 | > 3.0 | - |
Table 2: Ion-Exchange Chromatography (IEX) Polishing Performance
| Fraction | Conductivity at Elution (mS/cm) | Conjugate Purity (%) | Yield (%) |
| Flow-through | 5-10 | < 1% | - |
| Wash | 10-15 | < 5% | - |
| Elution Peak 1 (Unconjugated) | 25 | < 2% | - |
| Elution Peak 2 (Conjugated) | 35 | > 98% | ~85% |
Table 3: Final Purified Product Characteristics
| Parameter | Specification | Method |
| Purity | > 98% | SDS-PAGE, SEC-HPLC |
| Identity | Confirmed | Mass Spectrometry |
| Endotoxin | < 0.1 EU/mg | LAL Assay |
| Concentration | 1-10 mg/mL | UV-Vis (A280) |
Experimental Protocols
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
SEC is an effective initial step to separate the larger protein conjugate from smaller molecules like the unreacted this compound linker and quenching reagents. It can also remove high-molecular-weight aggregates.
Materials:
-
SEC Column (e.g., Superdex 200 or equivalent, appropriate for the protein's size)
-
Chromatography System (e.g., FPLC, HPLC)
-
SEC Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable buffer.
-
Post-conjugation reaction mixture
-
0.22 µm syringe filters
Methodology:
-
System Preparation: Equilibrate the chromatography system and the SEC column with at least two column volumes of filtered and degassed SEC buffer at a flow rate appropriate for the column (e.g., 1.0 mL/min for a 10/300 column).
-
Sample Preparation: Centrifuge the post-conjugation reaction mixture at 10,000 x g for 10 minutes to pellet any precipitates. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Loading: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2% of the total column volume for optimal resolution.
-
Elution: Perform an isocratic elution with the SEC buffer for at least 1.5 column volumes.
-
Fraction Collection: Collect fractions corresponding to the different peaks observed on the chromatogram. The PEGylated conjugate will elute earlier than the unmodified protein due to its larger hydrodynamic radius.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate. Pool the desired fractions.
Caption: Workflow for Size-Exclusion Chromatography (SEC) purification.
Protocol 2: Purification by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. The addition of the PEG linker can shield the protein's surface charges, altering its interaction with the IEX resin. This change in binding affinity allows for the separation of the conjugated protein from the unconjugated form. The choice between anion-exchange (AEX) and cation-exchange (CEX) depends on the protein's isoelectric point (pI) and the chosen buffer pH.
This protocol assumes the protein of interest has a pI that allows it to bind to a cation-exchange column at the working pH.
Materials:
-
Cation-Exchange Column (e.g., Mono S, SP Sepharose, or equivalent)
-
Chromatography System
-
Binding Buffer (Buffer A): e.g., 20 mM MES, pH 6.0
-
Elution Buffer (Buffer B): e.g., 20 mM MES, 1 M NaCl, pH 6.0
-
Sample from SEC purification, buffer-exchanged into Binding Buffer
Methodology:
-
System and Sample Preparation: Equilibrate the IEX column with Binding Buffer. Ensure the SEC-purified sample is in the Binding Buffer (low ionic strength) by dialysis or using a desalting column. The pH should be such that the protein of interest has a net positive charge.
-
Sample Loading: Load the prepared sample onto the equilibrated IEX column.
-
Wash: Wash the column with Binding Buffer (100% Buffer A) for 5-10 column volumes, or until the UV absorbance at 280 nm returns to baseline. This removes any molecules that do not bind to the resin.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration. For example, a linear gradient from 0% to 50% Elution Buffer (Buffer B) over 20 column volumes.
-
Fraction Collection: Collect fractions across the gradient. The less positively charged (or more shielded) conjugated protein is expected to elute at a lower salt concentration than the more positively charged unconjugated protein.
-
Regeneration: Regenerate the column by washing with 100% Elution Buffer followed by re-equilibration with Binding Buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and SEC-HPLC to determine purity. Pool the fractions containing the highly pure conjugate.
Caption: Workflow for Ion-Exchange Chromatography (IEX) purification.
Conclusion
The successful purification of this compound conjugated proteins is a critical determinant of final product quality. A multi-step chromatographic approach, typically combining size-exclusion and ion-exchange chromatography, is highly effective. SEC provides an excellent initial clean-up to remove excess reagents and aggregates, while IEX serves as a high-resolution polishing step to separate the desired conjugate from the unmodified protein. The protocols and data presented here provide a robust framework for developing and executing an efficient purification strategy.
References
Application Notes and Protocols for Live Cell Imaging with (R)-Tco4-peg2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tco4-peg2-NH2 is a versatile bioorthogonal chemical probe belonging to the PROTAC (PROteolysis TArgeting Chimera) linker family. It features a trans-cyclooctene (TCO) moiety, which participates in an exceptionally rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a tetrazine-functionalized molecule. This "click chemistry" reaction is highly bioorthogonal, meaning it proceeds efficiently within complex biological systems without interfering with native biochemical processes. The presence of a primary amine (-NH2) on a polyethylene glycol (PEG) spacer allows for the covalent conjugation of this compound to biomolecules of interest, such as antibodies or small molecule ligands, through their carboxyl groups.
This two-step labeling strategy is particularly advantageous for live-cell imaging. First, a targeting molecule is functionalized with this compound. This conjugate is then introduced to living cells to bind to its specific target. Subsequently, a cell-permeable, tetrazine-functionalized fluorescent dye is added, which rapidly and specifically reacts with the TCO group, enabling fluorescent visualization of the target molecule's localization, trafficking, and dynamics in real-time. The high reaction kinetics of the TCO-tetrazine ligation allow for labeling at low concentrations, minimizing potential toxicity and background noise.[1][2][3]
Application: Live-Cell Imaging of Epidermal Growth Factor Receptor (EGFR) Signaling
A key application for this technology is the study of cell surface receptor signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of EGFR signaling is implicated in various cancers. By conjugating this compound to an EGFR-targeting antibody (e.g., Cetuximab), researchers can specifically label and visualize EGFR on the surface of living cells. This enables the real-time tracking of receptor dimerization, internalization, and trafficking upon ligand (e.g., EGF) stimulation, providing insights into the dynamic processes of signal transduction.
Quantitative Data
The performance of the TCO-tetrazine click chemistry reaction is characterized by its exceptionally fast reaction kinetics. The following table summarizes key quantitative data for this bioorthogonal reaction and provides properties for a representative tetrazine fluorophore suitable for live-cell imaging.
| Parameter | Value | Notes |
| Reaction Type | Inverse-electron-demand Diels-Alder Cycloaddition (IEDDA) | A bioorthogonal "click chemistry" reaction. |
| Reactants | trans-cyclooctene (TCO) and 1,2,4,5-tetrazine | This compound contains the TCO moiety. |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | This rapid kinetic rate allows for efficient labeling at low concentrations, which is ideal for live-cell applications. The specific rate can vary depending on the substituents on the tetrazine and TCO rings. |
| Reaction Conditions | Physiological (aqueous buffer, room temperature or 37°C) | The reaction is biocompatible and does not require cytotoxic catalysts like copper. |
Table 1: TCO-Tetrazine Reaction Parameters
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Cell Permeability |
| SiR-Tetrazine | 652 | 672 | ~0.4 | ~100,000 | Yes |
Table 2: Properties of a Representative Tetrazine Fluorophore (SiR-Tetrazine)
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of the amine-containing this compound to the carboxyl groups of an antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry. This method activates the carboxyl groups on the antibody to form a stable intermediate that reacts with the primary amine of the TCO linker.
Materials:
-
Antibody of interest (e.g., anti-EGFR) in an amine-free buffer (e.g., MES or PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting columns
Procedure:
-
Antibody Preparation: Dissolve the antibody in Activation Buffer at a concentration of 1-5 mg/mL.
-
Activation of Antibody Carboxyl Groups:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately after activation, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer.
-
Add a 20 to 50-fold molar excess of the this compound solution to the activated antibody solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound by passing the solution through a desalting column or by dialysis against PBS.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled antibody.
-
Store the purified antibody-TCO conjugate at 4°C for short-term storage or at -20°C for long-term storage.
-
Protocol 2: Live-Cell Imaging of EGFR
This protocol outlines the procedure for labeling and imaging EGFR on living cells using the antibody-TCO conjugate and a tetrazine-functionalized fluorophore.
Materials:
-
Cells expressing EGFR (e.g., A431 cells)
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and 25 mM HEPES)
-
Antibody-TCO conjugate from Protocol 1
-
Cell-permeable tetrazine fluorophore (e.g., SiR-Tetrazine) dissolved in anhydrous DMSO
-
EGF (Epidermal Growth Factor) solution for stimulation
-
Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂) and appropriate filter sets.
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Culture cells to 60-80% confluency.
-
On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.
-
-
Pre-targeting with Antibody-TCO Conjugate:
-
Add the antibody-TCO conjugate to the cells at a final concentration of 10-50 nM.
-
Incubate for 30-60 minutes at 37°C in the CO₂ incubator to allow the antibody to bind to EGFR.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound antibody-TCO conjugate.
-
-
Labeling with Tetrazine Fluorophore:
-
Add the tetrazine fluorophore (e.g., SiR-Tetrazine) to the cells at a final concentration of 1-5 µM.
-
Incubate for 15-30 minutes at 37°C.
-
-
Final Washing:
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove the unbound tetrazine fluorophore.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire baseline images of the fluorescently labeled EGFR.
-
To observe receptor dynamics, add EGF to the medium at a final concentration of 10-100 ng/mL.
-
Immediately begin time-lapse imaging to capture receptor internalization and trafficking. Acquire images every 1-5 minutes for up to 60 minutes.
-
Mandatory Visualizations
Caption: Experimental workflow for live-cell imaging.
Caption: Simplified EGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Synthesizing a Fluorescent Probe with (R)-Tco4-peg2-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and application of a fluorescent probe utilizing the (R)-Tco4-peg2-NH2 linker. This linker is a valuable tool in bioconjugation, particularly for its role in PROTAC® (PROteolysis TArgeting Chimera) development and bioorthogonal "click" chemistry. The trans-cyclooctene (TCO) moiety allows for a highly specific and rapid inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-functionalized molecule, a cornerstone of modern bioorthogonal labeling.
Introduction
The synthesis of custom fluorescent probes is essential for a wide range of applications in biological research and drug development, including live-cell imaging, flow cytometry, and high-throughput screening.[][2] The this compound linker serves as a versatile building block for creating such probes. Its key features include:
-
A trans-cyclooctene (TCO) group: This strained alkene reacts specifically with tetrazine-containing molecules in a bioorthogonal manner, meaning the reaction proceeds efficiently within a complex biological environment without interfering with native biochemical processes.[3]
-
A polyethylene glycol (PEG) spacer: The two-unit PEG linker enhances the hydrophilicity and bioavailability of the final probe, reducing non-specific binding and aggregation.
-
A primary amine (-NH2) group: This functional group provides a convenient handle for conjugation to a wide variety of molecules, including fluorescent dyes, biotin, or other labels that are commercially available in an amine-reactive form, such as an N-hydroxysuccinimide (NHS) ester.[4][5]
This protocol will focus on the synthesis of a fluorescent probe by conjugating this compound to a commercially available amine-reactive fluorescent dye.
Synthesis of a TCO-Fluorescent Dye Conjugate
The following protocol describes the synthesis of a fluorescent probe by reacting this compound with a generic NHS-ester functionalized fluorescent dye.
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound | Commercial | |
| Amine-reactive fluorescent dye (NHS ester) | Commercial | e.g., Cyanine dyes (Cy3, Cy5), Alexa Fluor™ dyes, or other spectrally suitable dyes. |
| Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Sigma-Aldrich or equivalent | High-purity, amine-free solvent is crucial to avoid side reactions. |
| 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5) | In-house preparation | The optimal pH for the NHS ester-amine reaction. Buffers containing primary amines (e.g., Tris) should be avoided. |
| Purification column | Commercial | e.g., Sephadex® G-25 or other size-exclusion chromatography column suitable for small molecule purification. |
Experimental Protocol
-
Reagent Preparation:
-
Allow the this compound and the amine-reactive fluorescent dye (NHS ester) to equilibrate to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.
-
Prepare a 10 mM stock solution of this compound in the same anhydrous solvent.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the desired volume of the this compound stock solution.
-
Add 1.0 to 1.5 molar equivalents of the fluorescent dye NHS ester stock solution to the this compound solution. The slight excess of the dye helps to drive the reaction to completion.
-
Add 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to the reaction mixture. The final concentration of reactants should be in the range of 1-10 mg/mL.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For less reactive dyes or lower concentrations, the reaction time can be extended to overnight at 4°C.
-
-
Purification of the Fluorescent Probe:
-
The crude reaction mixture can be purified using size-exclusion chromatography (e.g., a Sephadex® G-25 column) to separate the labeled product from unreacted dye and linker.
-
Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for higher purity.
-
Collect the fractions containing the fluorescently labeled product.
-
-
Characterization and Storage:
-
Confirm the successful synthesis of the fluorescent probe by mass spectrometry (MS) and measure the absorbance spectrum to determine the concentration and purity.
-
Store the purified fluorescent probe in a suitable solvent (e.g., DMSO) at -20°C, protected from light.
-
DOT Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of a fluorescent probe using this compound.
Application: Bioorthogonal Labeling of a Tetrazine-Modified Antibody
This protocol outlines the use of the newly synthesized TCO-fluorescent probe for the specific labeling of a tetrazine-modified antibody, a common application in targeted imaging and antibody-drug conjugate (ADC) development.
Materials and Reagents
| Reagent | Supplier | Notes |
| TCO-Fluorescent Probe | Synthesized above | |
| Tetrazine-modified Antibody (Tet-mAb) | Commercial or in-house | The antibody of interest functionalized with a tetrazine moiety. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | In-house preparation | |
| Size-Exclusion Chromatography Column | Commercial | e.g., PD-10 desalting column, for purification of the labeled antibody. |
Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the TCO-fluorescent probe in DMSO (e.g., 1-10 mM).
-
Prepare the tetrazine-modified antibody in PBS at a concentration of 1-5 mg/mL.
-
-
Bioorthogonal Labeling Reaction:
-
Add a 5-10 fold molar excess of the TCO-fluorescent probe to the tetrazine-modified antibody solution. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.
-
Gently mix the solution and incubate for 30-60 minutes at room temperature, protected from light. The inverse-electron-demand Diels-Alder cycloaddition is typically very fast.
-
-
Purification of the Labeled Antibody:
-
Remove the unreacted TCO-fluorescent probe by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.
-
Collect the fractions containing the purified, fluorescently labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the fluorescent dye at its maximum absorbance wavelength.
-
The labeled antibody can be further analyzed by SDS-PAGE, which will show a shift in the molecular weight corresponding to the attached fluorescent probe.
-
DOT Diagram of the Bioorthogonal Labeling Workflow
Caption: Workflow for bioorthogonal labeling of a tetrazine-modified antibody.
Quantitative Data Summary
The following tables provide typical quantitative data for the synthesis and labeling reactions. Note that these values may need to be optimized for specific fluorescent dyes and antibodies.
Table 1: Synthesis of TCO-Fluorescent Probe
| Parameter | Typical Value | Notes |
| Molar ratio of Dye-NHS:this compound | 1.0 - 1.5 : 1 | A slight excess of the dye can improve reaction efficiency. |
| Reaction Time | 1-2 hours | Can be extended for less reactive dyes. |
| Reaction pH | 8.3 - 8.5 | Optimal for the NHS ester-amine reaction. |
| Typical Yield | > 80% | Dependent on the specific dye and purification method. |
| Purity (post-purification) | > 95% | As determined by HPLC. |
Table 2: Bioorthogonal Labeling of Tetrazine-Modified Antibody
| Parameter | Typical Value | Notes |
| Molar ratio of TCO-Probe:Tet-mAb | 5 - 10 : 1 | A higher excess may be needed for dilute antibody solutions to achieve a higher degree of labeling. |
| Antibody Concentration | 1-5 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Reaction Time | 30-60 minutes | The TCO-tetrazine reaction is very rapid. |
| Typical Degree of Labeling (DOL) | 1 - 4 | Can be controlled by adjusting the molar ratio of the reactants. |
| Purity (post-purification) | > 98% | Removal of unconjugated probe. |
Signaling Pathway and Logical Relationships
The synthesized fluorescent probe can be used to visualize cellular processes, such as the internalization of an antibody-drug conjugate (ADC).
DOT Diagram of ADC Internalization Pathway
Caption: Simplified pathway of ADC binding, internalization, and processing.
These protocols and notes provide a comprehensive guide for the synthesis and application of a fluorescent probe using this compound. Researchers can adapt these methods for their specific experimental needs in the fields of cell biology, drug discovery, and diagnostics.
References
Application Notes and Protocols for (R)-Tco4-peg2-NH2 in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the (R)-Tco4-peg2-NH2 linker in the development of targeted drug delivery systems, with a primary focus on Antibody-Drug Conjugates (ADCs). The information presented is intended to guide researchers through the design, synthesis, and evaluation of ADCs employing this advanced bioorthogonal linker technology.
Introduction to this compound
This compound is a heterobifunctional linker designed for the precise construction of bioconjugates. It incorporates three key functional elements:
-
A trans-cyclooctene (TCO) moiety: This strained alkene is a highly reactive dienophile that participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz) reaction partner. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.
-
A polyethylene glycol (PEG) spacer: The "peg2" component consists of two ethylene glycol units. This short, hydrophilic spacer enhances the aqueous solubility of the linker and the final conjugate, which can reduce aggregation and improve pharmacokinetic properties.
-
An amine (NH2) group: This primary amine serves as a versatile reactive handle for the covalent attachment of a variety of molecules, most notably cytotoxic payloads, through stable amide bond formation.
The strategic combination of these components makes this compound a valuable tool for developing next-generation ADCs with controlled drug-to-antibody ratios (DAR) and improved therapeutic indices.
Mechanism of Action for an ADC Utilizing TCO-Tetrazine Ligation
An ADC constructed using the this compound linker and tetrazine-modified antibody exerts its cytotoxic effect through a multi-step, targeted process:
-
Systemic Circulation and Targeting: The ADC is administered intravenously and circulates throughout the bloodstream. The stability of the linker ensures that the cytotoxic payload remains attached to the antibody, minimizing premature drug release and systemic toxicity. The monoclonal antibody (mAb) component of the ADC selectively binds to a specific tumor-associated antigen (TAA) overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosome, an acidic organelle containing various degradative enzymes. Depending on the design of the bond between the drug and the NH2-group of the linker (e.g., if a cleavable peptide sequence like Val-Cit is introduced), lysosomal proteases such as Cathepsin B cleave the linker, releasing the cytotoxic payload inside the cell.
-
Induction of Apoptosis: The released, active cytotoxic drug then interacts with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Application Notes and Protocols for Surface Modification Using (R)-Tco4-peg2-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (R)-Tco4-peg2-NH2, a bifunctional linker, for the surface modification of materials, nanoparticles, and biomolecules. This linker incorporates a trans-cyclooctene (TCO) group for bioorthogonal click chemistry, a polyethylene glycol (PEG) spacer to enhance biocompatibility and solubility, and a terminal amine group for initial surface conjugation.
The primary application of this reagent is to introduce TCO moieties onto a surface of interest. This TCO-functionalized surface can then be used for the specific and efficient immobilization of tetrazine-labeled molecules, such as proteins, antibodies, or small molecule drugs, through the highly rapid and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[1][2][3] The PEG linker serves to reduce non-specific binding of proteins and improve the overall biocompatibility of the modified surface.[4][5]
Key Features:
-
Bioorthogonal Reactivity: The TCO group reacts specifically with tetrazines, enabling precise and controlled surface functionalization in complex biological environments.
-
Enhanced Biocompatibility: The PEG spacer minimizes immunogenicity and protein adsorption, crucial for in vivo applications.
-
Versatile Conjugation: The terminal amine group allows for covalent attachment to a variety of surfaces functionalized with amine-reactive groups.
Data Presentation
The following tables summarize key quantitative data for the TCO-tetrazine ligation reaction, which is the cornerstone of this surface modification strategy.
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
| Reactants | Rate Constant (k) (M⁻¹s⁻¹) | Notes |
| General TCO-Tetrazine | 1 - 1 x 10⁶ | Exceptionally fast kinetics enable reactions at low concentrations. |
| ATTO-Tetrazines with TCO | up to 1000 | The specific dye can influence reaction rates. |
| Methyl-substituted tetrazines with TCO | up to 30,000 | Substituents on the tetrazine ring impact kinetics. |
| Hydrogen-substituted tetrazines with TCO | ~2000 |
Table 2: General Reaction Conditions for TCO-Tetrazine Ligation
| Parameter | Condition | Notes |
| Reaction pH | 6 - 9 | Optimal for most TCO-tetrazine reactions in aqueous buffers like PBS. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Reactions are typically rapid at room temperature. Lower temperatures can be used and may require longer incubation times. |
| Reaction Time | 10 - 120 minutes | Dependent on reactant concentrations and specific TCO/tetrazine pairs. |
Experimental Protocols
Here we provide detailed protocols for a two-step surface modification process: 1) Immobilization of this compound onto a surface, and 2) Ligation of a tetrazine-modified molecule to the TCO-functionalized surface.
Protocol 1: Surface Functionalization with this compound
This protocol describes the covalent attachment of the amine-terminated TCO linker to a surface activated with N-Hydroxysuccinimide (NHS) esters.
Materials:
-
This compound
-
NHS-ester activated surface (e.g., nanoparticle, sensor chip, microplate)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Surface Preparation: Ensure the NHS-ester activated surface is clean and dry. If the surface is in a buffer, exchange it with the amine-free reaction buffer.
-
Conjugation Reaction:
-
Dilute the this compound stock solution in the reaction buffer to the desired final concentration (e.g., 1-5 mM).
-
Add the this compound solution to the NHS-ester activated surface.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
Washing: Wash the surface thoroughly with the washing buffer (3-5 times) to remove unreacted linker and quenching buffer.
-
Storage: The TCO-functionalized surface is now ready for reaction with a tetrazine-modified molecule. Store the surface in a suitable buffer at 4°C if not used immediately.
Protocol 2: TCO-Tetrazine Ligation on a Functionalized Surface
This protocol details the immobilization of a tetrazine-labeled molecule (e.g., protein, antibody) onto the TCO-functionalized surface.
Materials:
-
TCO-functionalized surface (from Protocol 1)
-
Tetrazine-labeled molecule of interest
-
Reaction Buffer (e.g., PBS, pH 6.0-7.5)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare Tetrazine-labeled Molecule Solution: Dissolve or dilute the tetrazine-labeled molecule in the reaction buffer to the desired concentration (e.g., 10-100 µM).
-
Ligation Reaction:
-
Add the tetrazine-labeled molecule solution to the TCO-functionalized surface.
-
Incubate for 30-60 minutes at room temperature with gentle agitation. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Washing: Wash the surface extensively with the washing buffer (3-5 times) to remove any unbound tetrazine-labeled molecules.
-
Final Product: The surface is now modified with the molecule of interest and is ready for downstream applications.
Visualizations
Caption: Workflow for surface modification using this compound.
Caption: Detailed experimental workflow for surface modification.
Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction.
References
Application Note: Analytical Techniques for Monitoring (R)-Tco4-peg2-NH2 Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Tco4-peg2-NH2 is a valuable chemical tool used in bioconjugation, featuring a strained trans-cyclooctene (Tco) for bioorthogonal click chemistry, a hydrophilic two-unit polyethylene glycol (PEG) spacer, and a primary amine (-NH2) for initial conjugation. The primary amine allows for its covalent attachment to proteins, antibodies, or other molecules, typically through the formation of a stable amide bond with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester.
Monitoring the success of this initial conjugation step is critical for ensuring the quality, purity, and efficacy of the final bioconjugate. Inconsistent or incomplete conjugation can lead to heterogeneous products with variable performance. This application note provides detailed protocols and analytical strategies for monitoring the conjugation of this compound to a target molecule functionalized with an NHS ester. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are powerful methods for the separation and characterization of PEGylated molecules.[1][][3]
Conjugation Reaction Overview
The fundamental reaction involves the nucleophilic attack of the primary amine on this compound onto an NHS-ester activated molecule. This reaction forms a stable amide linkage and releases N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a pH range of 7.2 to 8.5, where the primary amine is sufficiently deprotonated to be nucleophilic.[4] However, competing hydrolysis of the NHS ester also increases at higher pH, necessitating careful optimization of reaction conditions.[4]
Caption: NHS ester reaction with the primary amine of this compound.
Analytical Techniques
Robust analytical methods are required to separate and identify the starting materials, the desired conjugate, and any byproducts.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is an excellent technique for monitoring the progress of the conjugation reaction by separating the unreacted this compound and the target molecule from the final, more complex conjugate. It is a sensitive, accurate, and reproducible method for quantifying the purity of the conjugate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is essential for confirming the identity of the conjugate by providing an accurate mass measurement. This confirmation is critical, as chromatographic peaks alone are not sufficient for unambiguous identification. For PEGylated proteins, ESI/LC/MS is the preferred method of analysis.
-
Size-Exclusion Chromatography (SEC-HPLC): If the target molecule is a large biomolecule like a protein or antibody, SEC-HPLC can be used to separate molecules based on their hydrodynamic radius. This method is highly effective at separating the large PEGylated protein conjugate from smaller, unreacted molecules like this compound.
Experimental Workflow
The overall process involves preparing the reactants, performing the conjugation, quenching the reaction, and analyzing the mixture using the techniques described above.
Caption: General workflow for conjugation and analysis.
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-Ester Functionalized Molecule
This protocol provides a general procedure. The molar ratio of reactants and incubation time may require optimization.
Materials:
-
Target Molecule with NHS Ester functionality
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3. Avoid buffers containing primary amines like Tris.
-
Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4
Procedure:
-
Prepare Target Molecule Solution: Dissolve the Target Molecule-NHS Ester in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. The NHS-ester moiety is moisture-sensitive and hydrolyzes readily.
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the target molecule solution. Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume.
-
Incubate: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Quench Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: If required, purify the conjugate from unreacted reagents using an appropriate method such as size-exclusion chromatography or dialysis for large molecules, or preparative HPLC for smaller conjugates.
Protocol 2: RP-HPLC Analysis
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Chromatography: Elute the sample using a linear gradient.
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm and 280 nm (or a wavelength specific to your molecule)
-
Gradient: 5% to 95% Mobile Phase B over 20 minutes.
-
-
Analysis: Integrate the peak areas of the starting materials and the product to determine the reaction conversion and the purity of the final product.
Protocol 3: LC-MS Analysis
Instrumentation:
-
LC-MS system, such as a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer, coupled to an HPLC system.
Procedure:
-
LC Separation: Use the same RP-HPLC method as described in Protocol 2 to separate the components of the reaction mixture.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a mass range appropriate for the expected masses of the starting materials and the conjugate.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge mass of the eluting species. The observed mass of the conjugate should correspond to the theoretical mass. The heterogeneity of PEG can result in mass peaks separated by 44 Da (the mass of an ethylene glycol unit).
-
Data Presentation
Quantitative data from the analytical techniques should be summarized for clear interpretation.
Table 1: Example RP-HPLC Data
| Compound | Retention Time (min) | Peak Area (%) - Post Reaction |
| This compound | 6.5 | 8.2 |
| Target Molecule-NHS | 12.1 | 5.5 |
| Conjugate Product | 14.8 | 85.1 |
| Byproduct (Hydrolyzed NHS) | 11.5 | 1.2 |
Table 2: Example LC-MS Data
| Compound | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| This compound | 225.14 | 225.15 | 44.4 |
| Target Molecule-NHS | 550.20 | 550.21 | 18.2 |
| Conjugate Product | 757.32 | 757.33 | 13.2 |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-Tco4-peg2-NH2 Tetrazine Ligation
Welcome to the technical support center for optimizing (R)-Tco4-peg2-NH2 tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and efficient conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the ligation of this compound with a tetrazine-modified molecule.
| Issue | Potential Cause | Recommended Solution |
| Low or No Ligation Yield | Hydrolysis of Tetrazine or TCO: Tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media. TCOs can also degrade, especially in the presence of thiols.[1] | - Ensure that both the this compound and tetrazine solutions are freshly prepared. - Avoid prolonged exposure of reactants to aqueous buffers before initiating the reaction. - If possible, perform a quality control check (e.g., LC-MS) on the reactants to confirm their integrity. |
| Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can lead to incomplete reaction. | - Optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[2] | |
| Suboptimal pH: The reaction rate can be influenced by pH.[3][4] | - Ensure the reaction buffer is within the optimal pH range of 6-9.[5] Phosphate-buffered saline (PBS) is a commonly used buffer. | |
| Inaccurate Quantification of Reactants: Errors in determining the concentration of stock solutions will lead to incorrect stoichiometry. | - Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your tetrazine and TCO stock solutions before setting up the reaction. | |
| Steric Hindrance: Bulky substituents near the reactive moieties on either the TCO or the tetrazine can slow down the reaction rate. | - If designing custom molecules, consider longer linkers to minimize steric hindrance. | |
| Slow or Incomplete Reaction | Low Reactivity of Ligation Partners: The electronics of the TCO and tetrazine play a crucial role. Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine increase the reaction rate. | - If possible, select a more reactive tetrazine partner. Hydrogen-substituted tetrazines are significantly more reactive than methyl-substituted ones. |
| Low Concentration of Reactants: As a bimolecular reaction, the rate is dependent on the concentration of both reactants. | - Increase the concentration of one or both reactants if the experimental conditions allow. | |
| Low Temperature: While the reaction proceeds well at room temperature, lower temperatures will decrease the reaction rate. | - For faster kinetics, consider performing the reaction at room temperature or 37°C. | |
| Presence of Side Products | Side Reactions: Impurities in the starting materials or the presence of competing functional groups can lead to side reactions. | - Purify the this compound and tetrazine-modified molecules before the ligation reaction. - If your molecules are sensitive to oxygen, degassing the reaction buffer can help prevent oxidation. |
| Precipitation of Reactants or Product | Poor Solubility: The reactants or the final conjugate may have limited solubility in the chosen reaction buffer. | - The PEG2 linker in this compound enhances aqueous solubility. However, if the tetrazine-modified molecule is hydrophobic, consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF. Ensure the co-solvent is compatible with your downstream application. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound tetrazine ligation?
A1: The ligation is a bioorthogonal reaction based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. The trans-cyclooctene (TCO) moiety of this compound reacts with a 1,2,4,5-tetrazine derivative. This reaction is characterized by its fast kinetics and high specificity, forming a stable dihydropyridazine bond and releasing nitrogen gas as the only byproduct.
Q2: What are the optimal reaction conditions for this ligation?
A2: For optimal results, consider the following conditions:
-
Stoichiometry: A slight molar excess of the tetrazine-functionalized molecule (1.05-1.5 equivalents) is recommended.
-
pH: The reaction is efficient in a pH range of 6 to 9, with PBS being a common buffer choice.
-
Temperature: The reaction is typically fast at room temperature, often reaching completion within 30 to 60 minutes. Incubation at 37°C can further accelerate the reaction.
-
Concentration: The reaction rate is proportional to the concentration of the reactants.
Q3: Is a catalyst required for the TCO-tetrazine reaction?
A3: No, this reaction is catalyst-free. This is a significant advantage for biological applications as it avoids the cytotoxicity associated with catalysts like copper.
Q4: How can I monitor the progress of the ligation reaction?
A4: The progress of the reaction can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorption band, which is typically between 510 and 550 nm. Alternatively, techniques like LC-MS or HPLC can be used to analyze aliquots of the reaction mixture over time.
Q5: How should I store and handle this compound?
A5: this compound should be stored as a powder at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is suitable for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
Experimental Protocols
General Protocol for this compound Ligation with a Tetrazine-Labeled Protein
This protocol provides a general guideline for the conjugation of this compound to a tetrazine-labeled protein.
Materials:
-
This compound
-
Tetrazine-labeled protein
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Quenching solution (optional, e.g., excess tetrazine or TCO scavenger)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution.
-
Ensure the tetrazine-labeled protein is in the desired reaction buffer (PBS, pH 7.4) at a known concentration.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, add the desired amount of the tetrazine-labeled protein.
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., a 1.5-fold molar excess of this compound).
-
Gently mix the solution by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The incubation time can be extended if needed, or the temperature can be increased to 37°C to accelerate the reaction.
-
-
Quenching (Optional):
-
If necessary, the reaction can be quenched by adding a large excess of a scavenger molecule (e.g., a small molecule tetrazine to react with any remaining TCO).
-
-
Purification:
-
Purify the resulting conjugate from unreacted starting materials and byproducts using an appropriate method, such as size-exclusion chromatography.
-
-
Characterization and Storage:
-
Characterize the final conjugate using methods like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Visual Diagrams
Caption: Experimental workflow for this compound tetrazine ligation.
Caption: Troubleshooting decision tree for low yield in tetrazine ligation.
References
Technical Support Center: Troubleshooting (R)-Tco4-peg2-NH2 Reactions
Welcome to the technical support center for (R)-Tco4-peg2-NH2 reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize conjugation experiments, with a focus on addressing low reaction yields.
Troubleshooting Guide
Low product yield in a typical two-step conjugation process involving this compound can occur during either the initial amine labeling to introduce the TCO group or the subsequent TCO-tetrazine click chemistry ligation. This guide is structured to help you identify and resolve common issues at each stage.
Stage 1: Amine Labeling with a TCO-NHS Ester
This initial step involves reacting the primary amine of your molecule of interest with a TCO-NHS ester to form a stable amide bond. This compound itself has a terminal amine, which would typically be reacted with an NHS-ester functionalized molecule. The principles below apply to the general reaction of an amine with an NHS ester.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with TCO-NHS Ester | Hydrolysis of NHS ester: N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze, rendering them inactive.[1] | - Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF immediately before use.[1] |
| Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent.[2] At low pH, the amine is protonated and non-nucleophilic, while at high pH, the rate of NHS ester hydrolysis increases significantly.[3][4] | - Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0. A common choice is phosphate-buffered saline (PBS) at pH 7.4 or sodium bicarbonate buffer at pH 8.3-8.5. | |
| Presence of primary amine-containing buffers: Buffers such as Tris or glycine will compete with your target molecule for reaction with the NHS ester. | - Ensure your reaction buffer is free of primary amines. Use buffers like PBS, HEPES, or borate. If necessary, perform a buffer exchange of your sample before starting the reaction. | |
| Low concentration of reactants: Dilute solutions can lead to inefficient labeling due to the competing hydrolysis reaction. | - For protein labeling, aim for a concentration of 1-5 mg/mL. Higher protein concentrations are generally preferred to favor the amine reaction over hydrolysis. | |
| Steric hindrance: The primary amines on the target molecule may be sterically hindered or not easily accessible. | - Consider introducing a longer PEG spacer to the TCO-NHS ester to reduce steric hindrance. |
Stage 2: TCO-Tetrazine Ligation (Click Reaction)
This step involves the rapid, bioorthogonal reaction between the TCO-functionalized molecule and a tetrazine-functionalized partner.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Conjugate | Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can result in an incomplete reaction. | - Empirically optimize the molar ratio. A slight molar excess (e.g., 1.05 to 1.5-fold) of the tetrazine-containing molecule is often recommended to drive the reaction to completion. |
| Degradation of Reactants: TCOs can be sensitive to UV light and certain oxidizing agents, while some tetrazines can degrade in aqueous media. | - Use freshly prepared solutions. - Store stock solutions of TCO and tetrazine reagents appropriately (e.g., desiccated and protected from light at -20°C). | |
| Inaccurate Quantification of Reactants: Errors in determining the concentration of your stock solutions will lead to incorrect stoichiometry. | - Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your TCO and tetrazine stock solutions before setting up the reaction. | |
| Steric Hindrance: If the TCO and tetrazine moieties are attached to large, bulky molecules, their ability to react can be sterically hindered. | - The PEG2 spacer in this compound helps to mitigate this. If hindrance is still suspected, using reagents with longer PEG linkers can improve accessibility and reaction efficiency. | |
| Precipitation of Reactants or Product: Poor solubility of one of the components or the final conjugate can lead to low apparent yield. | - The use of PEGylated linkers, such as in this compound, enhances aqueous solubility. If solubility is still an issue, a small percentage of a compatible organic co-solvent (e.g., DMSO) may be added. |
Quantitative Data Summary
Understanding the kinetics and stability of the reagents is crucial for optimizing your reactions.
Table 1: pH-Dependent Hydrolysis of NHS Esters
This table illustrates the trade-off between the desired amidation reaction and the competing hydrolysis of the NHS ester at different pH values. While a higher pH increases the rate of the desired reaction with the amine, it also significantly accelerates the hydrolysis of the NHS ester, reducing its half-life.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temp | 210 minutes |
| 8.5 | Room Temp | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | 125 minutes |
Table 2: Recommended Reaction Parameters for TCO-Tetrazine Ligation
The TCO-tetrazine click reaction is robust and proceeds efficiently under a range of conditions.
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Tz:TCO) | 1.05:1 to 1.5:1 | A slight excess of the tetrazine component is often beneficial but should be optimized empirically. |
| pH | 6.0 - 9.0 | The reaction is generally insensitive to pH within this range. PBS at pH 7.4 is a common choice. |
| Temperature | Room Temperature (20-25°C) or 37°C | The reaction is very fast at room temperature. Incubating at 37°C can further accelerate the reaction. |
| Duration | 30 - 120 minutes | For many TCO-tetrazine pairs, the reaction is complete within 30-60 minutes at room temperature. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a TCO-NHS Ester
-
Buffer Exchange: Dissolve the protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. If the protein is already in a buffer containing primary amines (like Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester by using a desalting spin column or through dialysis. The TCO-labeled protein is now ready for the click reaction.
Protocol 2: General Procedure for TCO-Tetrazine Ligation
-
Prepare Reactants: Prepare the TCO-labeled molecule and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reaction Setup: Mix the TCO- and tetrazine-functionalized molecules at the desired molar ratio (e.g., a 1.05 to 1.5-fold molar excess of the tetrazine reagent).
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. For less reactive partners or very dilute solutions, the incubation time can be extended up to 2 hours or performed at 37°C.
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using an appropriate method such as size-exclusion chromatography.
-
Storage: Store the final conjugate at 4°C until further use.
Visualized Workflows and Pathways
Caption: A typical two-stage experimental workflow for bioconjugation using a TCO-NHS ester and a tetrazine partner.
Caption: A troubleshooting decision tree to diagnose the source of low yield in a two-step TCO-tetrazine conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting a TCO-NHS ester with a primary amine? The optimal pH is a balance between amine reactivity and NHS ester stability. A pH range of 7.2 to 9.0 is generally recommended. For many proteins, a pH of 8.3-8.5 provides a good compromise between efficient acylation of the primary amine and minimal hydrolysis of the NHS ester.
Q2: Can I use Tris buffer for my labeling reaction? No, you should avoid buffers containing primary amines, such as Tris or glycine, for the labeling step as they will compete with your target molecule and reduce the labeling efficiency. However, Tris buffer is commonly used to quench the reaction after it is complete.
Q3: How can I monitor the progress of the TCO-tetrazine reaction? The progress of the TCO-tetrazine reaction can often be monitored spectrophotometrically by the disappearance of the characteristic color of the tetrazine, which typically has an absorbance maximum around 520-540 nm.
Q4: Is a catalyst required for the TCO-tetrazine click reaction? No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This makes it particularly well-suited for applications in biological systems.
Q5: My TCO-labeled protein seems to have low reactivity. What could be the cause? If you have confirmed successful labeling, low reactivity in the subsequent click reaction could be due to the hydrophobic TCO moiety burying itself within the protein structure, making it inaccessible. Using TCO reagents with hydrophilic PEG linkers, such as this compound, is a key strategy to prevent this and maintain the reactivity of the TCO group.
Q6: How should I store the this compound reagent? It is recommended to store the powdered form at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C (up to 2 years). If dissolved in a solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
References
common side reactions with (R)-Tco4-peg2-NH2
This technical support center is designed for researchers, scientists, and drug development professionals using (R)-Tco4-peg2-NH2 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate potential challenges and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a bifunctional linker molecule commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features two primary reactive groups:
-
A trans-cyclooctene (TCO) group, which reacts with tetrazine-functionalized molecules via a rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, often referred to as "click chemistry".
-
A primary amine (-NH2) group, which can be coupled to molecules containing carboxylic acids (using activators like EDC/NHS) or N-hydroxysuccinimide (NHS) esters to form stable amide bonds.
Q2: What is the most common side reaction associated with the TCO group?
A2: The most significant side reaction for the TCO group is its isomerization to the less reactive cis-cyclooctene (CCO) isomer. This isomerization can be catalyzed by the presence of thiols (such as dithiothreitol (DTT) or β-mercaptoethanol) and certain metal ions. More strained and highly reactive TCO derivatives are generally more prone to this isomerization.[1][2][3][4][5]
Q3: Can the primary amine on the linker react with my buffer?
A3: Yes, if you are using a buffer that contains primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, it can compete with your target molecule for reaction with an activated species (e.g., an NHS ester), thereby reducing your conjugation efficiency. It is recommended to use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers for these reactions.
Q4: My protein is aggregating after conjugation. What could be the cause?
A4: Protein aggregation post-conjugation can be due to several factors. High molar excess of a hydrophobic linker can increase the overall hydrophobicity of the protein, leading to aggregation. Changes in buffer conditions (pH, ionic strength) during the reaction or purification can also destabilize the protein. To mitigate this, consider optimizing the linker-to-protein ratio and using a hydrophilic version of the linker if available. Screening different buffer conditions and including excipients like arginine or polysorbates may also help maintain protein stability.
Q5: How can I monitor the progress of the TCO-tetrazine ligation?
A5: The TCO-tetrazine reaction can be conveniently monitored using UV-Vis spectrophotometry. Tetrazines typically have a characteristic absorbance in the visible region (around 520-540 nm) which disappears as the reaction proceeds. By monitoring the decrease in absorbance at this wavelength, you can track the reaction's progress.
Troubleshooting Guides
Troubleshooting Low Yield in Amine Coupling Reactions (e.g., with NHS Esters)
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of NHS ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive. The rate of hydrolysis increases significantly with pH. | - Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use. - Perform the reaction at the lower end of the optimal pH range (pH 7.2-8.0) to balance reactivity and hydrolysis. |
| Use of amine-containing buffers: Buffers like Tris or glycine will compete with the target amine. | - Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate buffer before the reaction. | |
| Protonated primary amine: At a pH below the pKa of the amine, the amine group is protonated (-NH3+) and non-nucleophilic. | - Ensure the reaction pH is between 7.2 and 8.5 to have a sufficient concentration of deprotonated, reactive amine. | |
| Low protein/molecule concentration: Dilute solutions can lead to inefficient labeling due to the competing hydrolysis reaction. | - If possible, increase the concentration of your protein or amine-containing molecule to favor the bimolecular reaction. | |
| Precipitation During Reaction | Hydrophobicity of the linker/molecule: Attaching a hydrophobic molecule can decrease the solubility of the protein conjugate. | - Consider using a more hydrophilic (e.g., PEGylated) version of the NHS ester or linker. - Optimize the molar excess of the labeling reagent to avoid over-labeling. |
| Protein instability: The protein may not be stable under the reaction conditions (e.g., pH, temperature). | - Screen different buffer conditions to find one that maintains protein stability. - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Troubleshooting Low Yield in TCO-Tetrazine Ligation
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Isomerization of TCO to CCO: The TCO group may have isomerized to the less reactive cis-cyclooctene. This is accelerated by thiols and some metals. | - Avoid buffers and reagents containing thiols (e.g., DTT). - Use freshly prepared or properly stored TCO-containing reagents. - Consider using more stable TCO derivatives if working in thiol-rich environments. |
| Degradation of tetrazine: Some tetrazine derivatives can be unstable in aqueous media, especially those with electron-withdrawing groups. | - Use freshly prepared tetrazine solutions. - Assess the stability of your specific tetrazine under the reaction conditions. | |
| Steric hindrance: If the TCO and tetrazine moieties are attached to bulky molecules, their reaction can be sterically hindered. | - The PEG2 spacer in this compound helps to minimize this, but if the issue persists, a longer PEG linker might be necessary. | |
| Hydrophobicity of TCO: The TCO group can be "masked" by burying itself in hydrophobic pockets of a biomolecule (e.g., an antibody), making it inaccessible. | - The PEG spacer helps to mitigate this. Using a small amount of a compatible organic co-solvent (e.g., DMSO) may also improve accessibility, but its effect on biomolecule stability must be checked. | |
| Low Product Yield | Precipitation of reactants or product: The reactants or the final conjugate may have poor solubility in the reaction buffer. | - The PEG2 spacer enhances water solubility. If precipitation is still an issue, a longer PEG chain may be required. - A small percentage of an organic co-solvent can be added if compatible with the system. |
| Inaccurate quantification of reactants: An incorrect molar ratio can lead to an incomplete reaction. | - Accurately determine the concentration of your TCO and tetrazine stock solutions using a reliable method (e.g., UV-Vis spectroscopy for tetrazine). |
Quantitative Data Tables
Table 1: Stability of NHS Esters in Aqueous Solution
This table illustrates the effect of pH on the half-life of a typical NHS ester, highlighting the competing hydrolysis reaction.
| pH | Temperature (°C) | Half-life | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 7.0 | Ambient | ~7 hours | |
| 8.0 | Ambient | ~1 hour | |
| 8.5 | Room Temp | 180 min | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temp | 125 min |
Table 2: Stability of TCO Derivatives
This table provides a qualitative and quantitative overview of the stability of different TCO derivatives, particularly concerning isomerization.
| TCO Derivative | Stability Profile | Half-life in vivo (conjugated to mAb) | Reference(s) |
| s-TCO (strained) | Rapidly isomerizes in the presence of high thiol concentrations (30 mM). | 0.67 days | |
| d-TCO (strained) | More robust than s-TCO towards thiol-promoted isomerization but still susceptible (43% isomerization after 5h at pH 7.4 with 30 mM mercaptoethanol). Stable in human serum for >4 days. | Not specified | |
| r-TCO | Comparable stability to standard TCO-OH. | 20 days | |
| Standard TCO | Can isomerize in the presence of high thiol concentrations and in serum over time. | >75% reactive after 24h |
Experimental Protocols
Protocol: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol outlines the steps to conjugate the primary amine of this compound to the carboxylic acid groups (aspartic acid, glutamic acid, or C-terminus) of a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., MES or PBS, pH 6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Protein Preparation:
-
If your protein is in a buffer containing amines or carboxylates, exchange it into the Activation Buffer using a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Reagent Preparation (Prepare immediately before use):
-
Prepare a 10 mg/mL solution of EDC in ice-cold water.
-
Prepare a 10 mg/mL solution of NHS (or Sulfo-NHS) in ice-cold water or DMSO.
-
Dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
-
Activation of Protein Carboxyl Groups:
-
Add a 100-fold molar excess of EDC to the protein solution.
-
Immediately add a 100-fold molar excess of NHS (or Sulfo-NHS) to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction and deactivate any remaining active esters, add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts (e.g., urea derivative) from the conjugated protein using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry (MALDI-TOF or ESI-MS), HPLC, or by reacting the TCO-labeled protein with a tetrazine-fluorophore and measuring the fluorescence.
-
Visualizations (Graphviz DOT Language)
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans -cycloheptene and sila trans -cycloheptene Ag( i ) complexes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04773H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
preventing isomerization of TCO in (R)-Tco4-peg2-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of the trans-cyclooctene (TCO) moiety in (R)-Tco4-peg2-NH2. Adherence to these protocols is critical for maintaining the reactivity of the molecule for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is TCO isomerization and why is it a concern?
A1: trans-Cyclooctene (TCO) can isomerize to its cis-cyclooctene (CCO) form. This is a concern because the cis-isomer is unreactive in the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction with tetrazines.[1][2] Isomerization, therefore, leads to a loss of labeling efficiency and can compromise experimental results.[1]
Q2: What are the primary factors that cause TCO isomerization?
A2: Several factors can promote the isomerization of TCO to its inactive CCO form. These include:
-
Presence of thiols: High concentrations of thiols, such as those found in cell culture media or reducing agents, can catalyze isomerization, possibly through a radical-mediated mechanism.[1][3]
-
Copper-containing proteins: Certain proteins in serum can contribute to TCO isomerization.
-
Components in cell culture media: Degradation products of thiamine in cell culture media like DMEM have been identified as catalysts for TCO isomerization.
-
Prolonged storage: Some highly reactive TCO derivatives can be unstable over long-term storage, leading to gradual isomerization.
-
Exposure to light: Photoisomerization can occur, and while it's a method used to synthesize TCOs, unwanted light exposure during storage or experiments should be avoided.
Q3: How stable is this compound compared to other TCO derivatives?
A3: While specific stability data for this compound is not extensively published, we can infer its stability based on related structures. The d-TCO derivatives, which also feature a fused ring system, exhibit improved stability in aqueous solutions, blood serum, and in the presence of thiols compared to more strained TCOs like s-TCO. The PEG2 linker in this compound is intended to improve hydrophilicity and may help prevent hydrophobic interactions that could otherwise lead to inactivation. However, it's also been noted that PEG linkers might increase the accessibility of TCO to catalysts of isomerization in serum.
Q4: Can I use antioxidants to prevent isomerization?
A4: The use of antioxidants can be a viable strategy. For instance, the radical inhibitor Trolox has been shown to suppress TCO isomerization in the presence of high thiol concentrations. Ascorbic acid has also been observed to halt TCO isomerization in DMEM.
Q5: Is there a way to protect the TCO group during long-term storage?
A5: For long-term storage, especially of highly reactive TCO derivatives, protection as a stable silver(I) metal complex can greatly extend shelf-life. The TCO can be liberated from the silver complex on demand by the addition of NaCl.
Troubleshooting Guide
If you suspect that isomerization of your this compound is affecting your experimental outcomes, follow this troubleshooting guide.
Diagram: Troubleshooting Workflow for TCO Isomerization
Caption: Troubleshooting workflow for addressing suspected TCO isomerization.
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Storage of Solid Compound: Store the lyophilized powder of this compound at -20°C or -80°C for long-term stability. The container should be tightly sealed and protected from light.
-
Preparation of Stock Solutions: Prepare stock solutions in an appropriate solvent such as DMSO or DMF. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solutions: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Handling: When handling the compound, allow the vial to warm to room temperature before opening to prevent condensation. Use freshly prepared solutions for experiments whenever possible.
Protocol 2: Minimizing Isomerization During Bioconjugation
-
Buffer Selection: Perform conjugation reactions in an amine-free buffer if the reaction partner is an NHS ester to avoid side reactions. A common choice is phosphate-buffered saline (PBS) at a pH range of 6 to 9.
-
Avoidance of Thiols: If possible, avoid high concentrations of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in the reaction mixture. If their presence is unavoidable, consider the addition of a radical inhibitor like Trolox.
-
Cell Culture Experiments: When working with cell cultures, be aware that components in media like DMEM can cause isomerization. If unexpected instability is observed, consider washing cells and performing the labeling in a buffer that does not contain thiamine.
-
Reaction Temperature and Duration: The TCO-tetrazine reaction is typically fast and can be completed at room temperature within 30 to 60 minutes. For less reactive partners, incubation can be extended or performed at 4°C to minimize potential side reactions and isomerization over time.
Data Presentation
Table 1: General Stability Profiles of TCO Derivatives
| TCO Derivative | Stability Profile | Key Considerations |
| TCO | Can isomerize in the presence of high thiol concentrations and in serum over time. | The foundational TCO structure; newer derivatives offer improved properties. |
| s-TCO | Highly reactive but less stable; prone to isomerization, especially with thiols and during prolonged storage. | Must be stored in cold solutions to prevent polymerization and isomerization. |
| d-TCO | Shows improved stability in aqueous solutions, blood serum, and in the presence of thiols compared to s-TCO. | Crystalline solids that are generally stable on the benchtop for short periods. |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Data derived from manufacturer's recommendations for this compound. |
Visualizations
Diagram: TCO Isomerization and Prevention Pathways
Caption: Factors leading to TCO isomerization and corresponding preventative measures.
References
Technical Support Center: (R)-Tco4-peg2-NH2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of (R)-Tco4-peg2-NH2 conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a PROTAC (Proteolysis Targeting Chimera) linker that contains a TCO (trans-cyclooctene) group and a PEG (polyethylene glycol) spacer with a terminal amine group. The TCO group can specifically react with tetrazine-containing molecules. It typically exists as a solid at room temperature.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store the compound as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: Which solvents are recommended for dissolving this compound?
This compound may be dissolved in Dimethyl sulfoxide (DMSO). If solubility is limited in DMSO, other organic solvents such as ethanol, Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) can be tested.[1][2][3] For aqueous applications, the hydrophilic PEG spacer is intended to increase water solubility.
Q4: Are there any specific buffer requirements when working with this compound?
Yes, it is crucial to avoid buffers containing primary amines, such as Tris or glycine. These buffers will compete with the primary amine on the this compound conjugate for reaction with your target molecule, thus interfering with the desired conjugation. Amine-free buffers like phosphate-buffered saline (PBS), HEPES, carbonate, or borate buffers are recommended.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound Powder
Possible Cause 1: Inappropriate Solvent The choice of solvent is critical for achieving good solubility.
Solution:
-
Start with an anhydrous organic solvent such as DMSO, DMF, or DCM.
-
If the conjugate is intended for a biological application, a minimal amount of organic solvent should be used to create a stock solution, which can then be further diluted into an appropriate aqueous buffer.
-
For compounds with low water solubility, consider using a co-solvent system. For example, formulations with DMSO, PEG300, and Tween 80 have been suggested for in vivo use.
Possible Cause 2: Insufficient Mixing or Sonication The compound may require energy to dissolve completely.
Solution:
-
Vortex the solution vigorously.
-
Use an ultrasonic bath to aid dissolution. Gentle heating may also be considered, but be cautious of potential degradation at elevated temperatures.
Possible Cause 3: Compound Degradation Improper storage or handling can lead to degradation, which may affect solubility.
Solution:
-
Ensure the compound has been stored under the recommended conditions (-20°C for powder).
-
Allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.
Issue: Precipitation of the Conjugate Upon Addition to Aqueous Buffer
Possible Cause 1: High Concentration of Organic Solvent Adding a concentrated stock solution in an organic solvent to an aqueous buffer can cause the compound to precipitate if the final concentration of the organic solvent is too high.
Solution:
-
Minimize the volume of the organic stock solution. The final concentration of the organic solvent should ideally be less than 10% of the total volume.
-
Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.
Possible Cause 2: Suboptimal pH of the Aqueous Buffer The protonation state of the amine group is pH-dependent and can influence solubility.
Solution:
-
The amine group will be protonated at acidic pH, which may affect its interaction with other molecules and its solubility.
-
For reactions involving the amine group, a pH of 7-9 is often recommended.
Quantitative Data Summary
| Solvent/Formulation | Recommended Use | Reference |
| DMSO | Initial solvent for creating stock solutions. | In Vitro |
| H2O, Ethanol, DMF | Alternative solvents to test for solubility. | In Vitro |
| 10% DMSO, 5% Tween 80, 85% Saline | Formulation for compounds with low water solubility. | In Vivo Injection |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Alternative formulation for low water solubility compounds. | In Vivo Injection |
| 10% DMSO, 90% Corn oil | Formulation for oil-based delivery. | In Vivo Injection |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Organic Solvent
Materials:
-
This compound powder
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add a calculated volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the vial vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C under an inert gas if possible.
Protocol 2: Dilution of this compound Stock Solution into an Aqueous Buffer
Materials:
-
This compound stock solution (from Protocol 1)
-
Amine-free aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare the desired volume of amine-free aqueous buffer.
-
While vortexing the buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Ensure that the final concentration of the organic solvent is as low as possible (ideally <10%).
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Use the freshly prepared solution immediately for your experiment.
Visualizations
Caption: Experimental workflow for dissolving and using this compound conjugates.
Caption: Troubleshooting logic for solubility issues with this compound.
References
issues with (R)-Tco4-peg2-NH2 linker stability in serum
Welcome to the technical support center for the (R)-Tco4-peg2-NH2 linker. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this linker in serum during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for the this compound linker in serum?
The main stability issue for trans-cyclooctene (TCO)-based linkers, including this compound, in serum is the isomerization of the strained trans-isomer to the unreactive cis-isomer.[1] This conversion renders the linker unable to participate in the intended bioorthogonal ligation reaction with a tetrazine-functionalized molecule.
Q2: What factors in serum can contribute to the isomerization of the TCO group?
Several factors within a biological milieu can promote the isomerization of the TCO group, including:
-
Thiols: Endogenous thiols can contribute to the isomerization of the TCO ring.[1]
-
Copper-containing proteins: Serum proteins that contain copper have been identified as potential catalysts for the conversion of trans-cyclooctene to its cis-isomer.[1]
Q3: How does the PEG2 component of the linker affect its stability in serum?
The polyethylene glycol (PEG) component of the linker is intended to improve hydrophilicity and pharmacokinetic properties.[2][3] However, by making the TCO moiety more accessible, the PEG linker might increase its susceptibility to isomerization catalyzed by serum components. The relatively short PEG2 chain in the this compound linker aims to strike a balance between improving solubility and minimizing this potential vulnerability.
Q4: Are there differences in the stability of TCO linkers in serum from different species?
Yes, the stability of linkers can vary significantly between species. For instance, some linkers exhibit greater instability in rodent plasma compared to human plasma due to differences in enzymatic activity. While specific comparative data for this compound is limited, it is a critical factor to consider when translating preclinical results.
Q5: What is the expected shelf-life of a TCO-conjugated molecule in serum?
The stability of TCO-conjugated molecules in serum can be highly variable. Some studies have reported that a significant portion of TCO can become unreactive within hours in mouse serum. However, other research has indicated a stability half-life of a TCO-conjugated antibody to be around 5 days in serum, where reactivity was lost without cleavage of the payload. It is crucial to experimentally determine the stability of your specific conjugate under your experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental use of the this compound linker.
Problem 1: Low or no signal in a bioorthogonal ligation experiment in a serum-containing medium.
-
Possible Cause 1: Isomerization of the TCO linker.
-
Troubleshooting Steps:
-
Minimize Incubation Time: Reduce the pre-incubation time of the TCO-conjugated molecule in serum before introducing the tetrazine counterpart.
-
Use Freshly Prepared Conjugates: Prepare the TCO-functionalized molecule immediately before use to minimize storage-related degradation.
-
Consider More Stable TCO Derivatives: If instability is persistent, explore the use of more stable TCO analogs, such as d-TCO, which have shown improved stability in serum.
-
Perform a Control Experiment: Test the reactivity of your TCO-conjugated molecule in a serum-free buffer to confirm its functionality before conducting the experiment in serum.
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Troubleshooting Steps:
-
Optimize pH: Ensure the pH of your reaction medium is within the optimal range for the TCO-tetrazine ligation (typically pH 6-9).
-
Ensure Complete Dissolution: Confirm that the TCO-linked molecule is fully dissolved in a compatible solvent before its addition to the serum-containing medium.
-
-
Problem 2: Inconsistent results in in vivo pre-targeting experiments.
-
Possible Cause 1: In vivo instability of the TCO linker.
-
Troubleshooting Steps:
-
Characterize In Vivo Half-Life: If possible, perform a pharmacokinetic study to determine the half-life of your TCO-conjugated molecule in the circulation of your animal model.
-
Adjust Dosing and Timing: Based on the stability data, optimize the time window between the administration of the TCO-conjugated molecule and the tetrazine probe.
-
Evaluate Alternative Linkers: For long-term in vivo studies, consider linkers with enhanced stability profiles.
-
-
-
Possible Cause 2: Non-specific binding and clearance.
-
Troubleshooting Steps:
-
Assess Biodistribution: Characterize the biodistribution of your TCO-conjugated molecule to understand its clearance profile and potential for non-specific uptake in organs like the liver and kidneys.
-
Modify the Conjugate: If non-specific binding is high, further modifications to the targeting molecule or the linker may be necessary to improve its pharmacokinetic profile.
-
-
Data Presentation
The stability of TCO linkers in serum is a critical parameter. The following table summarizes representative data on the stability of TCO-conjugated molecules in different biological media. Please note that this is illustrative data, and the stability of the specific this compound linker should be experimentally determined.
| TCO Derivative | Matrix | Incubation Time | Remaining Reactive TCO (%) | Key Observations & Reference |
| TCO-conjugated antibody | Serum | 5 days | ~50 (half-life) | Reactivity decreased without payload release. |
| TCO | 50% fresh mouse serum (37°C) | 7 hours | Almost complete conversion to cis-isomer | Demonstrates the potential for rapid isomerization in mouse serum. |
| d-TCO | Blood serum | Not specified | Stable | d-TCO derivatives show enhanced stability compared to the parent TCO. |
| TCO-PEG4-conjugate | In vivo | 24 hours | 75% | A significant portion of the TCO remained reactive in vivo after 24 hours. |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assessment of a TCO-Conjugated Molecule
Objective: To determine the stability of a TCO-conjugated molecule in serum over time by assessing its reactivity with a tetrazine probe.
Materials:
-
TCO-conjugated molecule of interest
-
Serum (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tetrazine-fluorophore conjugate (for detection)
-
96-well microplate
-
Plate reader with fluorescence detection
-
Incubator at 37°C
-
HPLC system (optional, for detailed analysis)
Methodology:
-
Preparation of TCO-conjugate solution: Prepare a stock solution of the TCO-conjugated molecule in PBS.
-
Serum Incubation:
-
In a microcentrifuge tube, dilute the TCO-conjugated molecule to a final concentration (e.g., 10 µM) in pre-warmed serum.
-
As a control, prepare a similar dilution in PBS.
-
Incubate the samples at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots from the serum and PBS incubations.
-
Reaction with Tetrazine-Fluorophore:
-
In a 96-well plate, add a fixed amount of the collected aliquot.
-
To each well, add an excess of the tetrazine-fluorophore conjugate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the percentage of remaining reactive TCO at each time point relative to the 0-hour time point in PBS.
-
Plot the percentage of remaining reactive TCO against time to determine the stability profile.
-
(Optional) For a more detailed analysis of isomerization, the collected aliquots can be analyzed by HPLC to separate and quantify the trans and cis isomers of the TCO-conjugated molecule.
-
Mandatory Visualization
References
Technical Support Center: (R)-Tco4-peg2-NH2 Reaction Kinetics
Welcome to the technical support center for (R)-Tco4-peg2-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the reaction kinetics of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues you might encounter when using this compound in tetrazine ligation reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Low Reactivity of Reaction Pair: The chosen tetrazine may have low reactivity. | Select a more reactive tetrazine. Tetrazines with electron-withdrawing groups are generally more reactive. Hydrogen-substituted tetrazines are significantly more reactive than methyl-substituted ones.[1] |
| Suboptimal Reaction Conditions: While generally insensitive to pH, extreme values can affect biomolecule stability. Solvent choice can also play a role. | Optimize the reaction pH, typically between 6 and 9 for the ligation step.[2][3][4] For aqueous reactions, ensure reactants are fully dissolved. Aprotic polar solvents like DMSO or DMF are often suitable for stock solutions.[1] | |
| Degradation of Reactants: this compound or the tetrazine may have degraded due to improper storage or handling. TCOs can be sensitive to thiols, UV light, and low pH. | Use freshly prepared solutions. Store reagents as recommended, protected from light and under an inert atmosphere. | |
| Steric Hindrance: Bulky molecules conjugated to either the TCO or tetrazine can impede the reaction. | The PEG2 linker in this compound helps to provide spacing. If steric hindrance is still an issue, consider a linker with a longer PEG chain. | |
| Incorrect Stoichiometry: A 1:1 molar ratio may not be optimal in all cases. | Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine is often recommended to drive the reaction to completion. | |
| Low Product Yield | Side Reactions: Impurities in the reactants or the presence of oxygen can lead to unwanted side reactions. | Ensure the purity of your starting materials. Degassing the reaction buffer can help prevent oxidation. |
| Precipitation of Reactants or Product: The reactants or the final conjugate may not be sufficiently soluble in the reaction buffer. | The PEG2 linker enhances aqueous solubility. If precipitation occurs, consider using a small percentage of a compatible organic co-solvent like DMSO or DMF. | |
| Inaccurate Quantification of Reactants: Incorrect concentrations of stock solutions will lead to suboptimal stoichiometry. | Accurately determine the concentration of your this compound and tetrazine solutions using a reliable method like UV-Vis spectroscopy for the tetrazine. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this compound with a tetrazine?
A1: The reaction is a bioorthogonal ligation that proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. In this [4+2] cycloaddition, the electron-deficient tetrazine acts as the diene and the strained, electron-rich trans-cyclooctene (TCO) of your this compound acts as the dienophile. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product.
Q2: How fast is the TCO-tetrazine reaction?
A2: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can range from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹. The specific rate for your reaction with this compound will depend on the tetrazine you use and the reaction conditions.
Q3: What factors influence the kinetics of the reaction?
A3: The primary factors are:
-
Electronics: The reaction rate is accelerated by electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine.
-
Ring Strain of the TCO: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate.
-
Sterics: Less sterically hindered tetrazines and TCOs will react faster.
-
Solvent: The choice of solvent can influence the reaction rate. Protic solvents like water can sometimes accelerate the reaction.
Q4: What is the optimal pH for the reaction?
A4: The TCO-tetrazine ligation itself is generally tolerant of a wide pH range, typically between pH 6 and 9. However, if you are first conjugating the amine group of this compound to a molecule using an NHS ester, that reaction should be performed at a pH of 7.2-9.0.
Q5: How can I monitor the progress of my reaction?
A5: The reaction can be conveniently monitored by the disappearance of the tetrazine's characteristic pink color, which corresponds to a decrease in its absorbance in the 510-550 nm range using a UV-Vis spectrophotometer. For more quantitative analysis, HPLC or LC-MS can be used to measure the consumption of reactants and the formation of the product.
Data Presentation: Comparative Reaction Kinetics
The following table summarizes the second-order rate constants (k₂) for various TCO and tetrazine pairs to provide a reference for the expected reactivity. While specific data for this compound is not available, the data for other TCO derivatives can serve as a strong guideline.
| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| TCO-OH (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | PBS | 37 | (13 ± 0.08) x 10³ |
| s-TCO (water-soluble) | 3,6-di-(2-pyridyl)-s-tetrazine | Not Specified | Not Specified | (3,300 ± 40) x 10³ |
| TCO | 3-(p-aminophenyl)-6-methyl-s-tetrazine | PBS (pH 7.4) | 37 | 26,000 |
| d-TCO | Diphenyl-s-tetrazine | MeOH | 25 | 520 |
| TCO | Dipyridal tetrazine | 9:1 MeOH/water | Not Specified | 2000 (±400) |
| TCO | Hydrogen-substituted tetrazines | PBS, 37°C | 37 | up to 30,000 |
| TCO | Methyl-substituted tetrazines | Aqueous media | Not Specified | ~1000 |
Experimental Protocols
Protocol 1: General Procedure for TCO-Tetrazine Ligation
This protocol provides a general framework for the reaction between this compound (or a molecule conjugated to it) and a tetrazine-functionalized molecule.
Materials:
-
This compound or TCO-functionalized molecule
-
Tetrazine-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF for stock solutions
Procedure:
-
Reagent Preparation: Prepare stock solutions of your TCO- and tetrazine-functionalized molecules in a suitable solvent (e.g., DMSO or DMF) immediately before use.
-
Reaction Setup: In a microcentrifuge tube, combine the TCO-functionalized molecule and the tetrazine-functionalized molecule in the reaction buffer. A slight molar excess (e.g., 1.5-fold) of the tetrazine is often recommended.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. For less reactive pairs or lower concentrations, the incubation time can be extended.
-
Monitoring (Optional): The reaction progress can be monitored by observing the disappearance of the tetrazine's color or by using UV-Vis spectroscopy (absorbance at 510-550 nm).
-
Purification (Optional): If necessary, the final conjugate can be purified using methods like size-exclusion chromatography.
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This protocol describes how to quantitatively measure the reaction rate.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the this compound derivative and the tetrazine in the desired reaction buffer.
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the reaction buffer.
-
Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Start the spectrophotometer measurement and then add the tetrazine solution to initiate the reaction, ensuring rapid mixing.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.
-
Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup.
Visualizations
References
Technical Support Center: Purification of (R)-Tco4-peg2-NH2 Labeled Antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Tco4-peg2-NH2 labeled antibodies. The following sections address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound labeled antibodies?
The main challenges in purifying antibodies labeled with this compound stem from the need to separate the desired labeled antibody from a heterogeneous mixture of reactants and byproducts. Key challenges include:
-
Removal of Unreacted Labeling Reagent: Excess this compound and its hydrolyzed byproducts must be completely removed.
-
Separation of Unlabeled Antibody: Distinguishing between the labeled and unlabeled antibody can be difficult.
-
Antibody Aggregation: The labeling process can sometimes induce protein aggregation, which needs to be removed.
-
Low Yield: Purification processes can lead to a significant loss of the final product.
-
Maintaining Antibody Integrity: The purification process should not compromise the biological activity of the antibody.
Q2: Which purification methods are most suitable for this compound labeled antibodies?
A multi-step purification strategy is often necessary. The most common and effective methods include:
-
Size Exclusion Chromatography (SEC): Highly effective for removing unconjugated small molecules like the this compound reagent and for separating antibody monomers from aggregates.[1][2][3]
-
Affinity Chromatography (Protein A, G, or L): A powerful technique for capturing the antibody and removing non-antibody contaminants. It is often used as an initial capture step.
-
Tangential Flow Filtration (TFF) / Diafiltration: Useful for buffer exchange, concentrating the antibody solution, and removing small molecule impurities.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate antibody species with different drug-to-antibody ratios (DARs), which in this case would be different degrees of labeling.
Q3: How does the PEG linker in this compound affect the purification process?
The polyethylene glycol (PEG) linker can influence the physicochemical properties of the antibody.
-
Increased Hydrodynamic Radius: PEGylation increases the apparent size of the antibody, which can affect its elution profile in size exclusion chromatography.
-
Altered Hydrophobicity: The PEG linker can shield hydrophobic regions of the antibody, potentially reducing aggregation but also altering its interaction with chromatography resins like those used in HIC.
-
Improved Solubility: PEGylation generally improves the solubility and stability of the antibody.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your this compound labeled antibody.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Labeled Antibody | Antibody precipitation during labeling or purification. | Optimize the labeling conditions, such as the molar excess of the labeling reagent and the reaction buffer composition. Ensure the purification buffers are compatible and consider adding stabilizing excipients. |
| Non-specific binding to chromatography columns. | Adjust buffer pH or ionic strength to minimize non-specific interactions. Consider using a different type of chromatography resin. | |
| Loss of antibody during filtration steps. | Ensure the correct molecular weight cut-off (MWCO) is used for TFF or spin filters to prevent the loss of your antibody. | |
| Presence of Unreacted this compound in Final Product | Inefficient removal of small molecules. | Use a desalting column or perform extensive dialysis after the labeling reaction. Size exclusion chromatography is highly effective for this purpose. |
| Insufficient buffer exchange during TFF. | Increase the number of diavolumes during the diafiltration step to ensure complete removal of small molecular weight impurities. | |
| Antibody Aggregation | Harsh labeling or purification conditions. | Optimize the pH and temperature of the labeling and purification steps. Avoid vigorous agitation. |
| High antibody concentration. | Work with lower antibody concentrations during labeling and purification if aggregation is a persistent issue. | |
| Inappropriate buffer conditions. | Screen different buffer formulations to find one that minimizes aggregation. | |
| Co-elution of Labeled and Unlabeled Antibody | Similar physicochemical properties. | This is a common challenge. Techniques like Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX) may provide the necessary resolution to separate species with different degrees of labeling. |
| Loss of Antibody Activity | Denaturation during purification. | Use milder elution conditions, for example, a higher pH elution buffer for Protein A chromatography if possible. Minimize the time the antibody is exposed to harsh conditions. |
| Modification of critical residues. | If the labeling reaction modifies amino acids in the antigen-binding site, this can lead to a loss of activity. Consider site-specific conjugation methods if this is a concern. |
Experimental Protocols
Protocol 1: General Antibody Labeling with this compound
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing Tris or glycine will interfere with the NHS-ester reaction.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Labeling Reagent Preparation:
-
Dissolve the this compound NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
Protocol 2: Purification of Labeled Antibody using Size Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25 for desalting or a high-resolution column like Superdex 200 for aggregate removal) with a suitable buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Load the quenched reaction mixture onto the equilibrated column. The sample volume should not exceed the manufacturer's recommendation for the column.
-
-
Elution:
-
Elute the sample with the equilibration buffer at the recommended flow rate.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The labeled antibody will typically elute in the first peak, while smaller molecules like the unreacted label will elute later.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified labeled antibody.
-
If necessary, concentrate the pooled fractions using a centrifugal filter device with an appropriate MWCO.
-
Visualizations
Caption: Workflow for labeling and purifying this compound antibodies.
Caption: Troubleshooting logic for purifying labeled antibodies.
References
effect of pH on (R)-Tco4-peg2-NH2 reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for experiments involving (R)-Tco4-peg2-NH2. The focus is on understanding and optimizing the reaction efficiency of its primary amine group, particularly concerning the critical role of pH.
Troubleshooting Guide
This guide addresses common issues encountered when reacting the primary amine of this compound with N-hydroxysuccinimide (NHS) esters.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The reaction between a primary amine and an NHS ester is highly pH-dependent.[1][2] | - Perform the reaction in a buffer with a pH between 7.2 and 8.5. The optimal pH is often cited as 8.3-8.5.[1][3][4] - At pH values below 7, the amine group is protonated (-NH3+), rendering it non-nucleophilic and significantly slowing the reaction. |
| Hydrolysis of NHS Ester: NHS esters are susceptible to hydrolysis, especially at alkaline pH. This competing reaction inactivates the ester. | - Prepare NHS ester solutions immediately before use. - Avoid excessively high pH; while the reaction rate increases, the hydrolysis rate of the NHS ester accelerates dramatically (e.g., half-life of 10 minutes at pH 8.6 and 4°C). - For reactions at higher pH, consider increasing the concentration of reactants to favor the bimolecular reaction over hydrolysis. | |
| Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with this compound for reaction with the NHS ester. | - Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers. - If quenching the reaction is necessary, Tris or glycine can be added after the desired incubation period to consume excess NHS ester. | |
| Poor Solubility of Reactants: If either the this compound or the NHS ester-functionalized molecule is not fully dissolved, the reaction efficiency will be poor. | - Dissolve the less water-soluble reactant (often the NHS ester) in a small amount of an anhydrous, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with your biomolecules. | |
| Reaction Mixture Acidifies | NHS Ester Hydrolysis: The hydrolysis of an NHS ester releases N-hydroxysuccinimide and a carboxylic acid, which can lower the pH of a weakly buffered solution. | - For large-scale labeling reactions, use a more concentrated buffer (e.g., 0.1 M) to maintain a stable pH. - Monitor the pH during the reaction and adjust if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an NHS ester?
A1: The optimal pH is a balance between ensuring the amine is deprotonated and minimizing NHS ester hydrolysis. A pH range of 7.2 to 8.5 is generally recommended, with many protocols citing an optimal pH of 8.3-8.5 for efficient conjugation to primary amines.
Q2: How does pH affect the stability of the NHS ester I am reacting with this compound?
A2: The stability of NHS esters is highly dependent on pH. As the pH increases, the rate of hydrolysis (reaction with water) increases significantly, which competes with the desired reaction. This reduces the amount of active NHS ester available to react with the amine of this compound.
Q3: Can I use Tris buffer for my reaction?
A3: No, it is not recommended to use buffers containing primary amines, such as Tris (TBS) or glycine, for the conjugation reaction itself. These buffer components will compete with the amine on this compound, leading to lower yields of your desired product. They are, however, suitable for quenching the reaction after it has completed.
Q4: My protein is only stable at a neutral pH (around 7.4). Can I still achieve efficient labeling?
A4: Yes, while the reaction is slower at pH 7.4 than at pH 8.3, you can still achieve efficient labeling. To compensate for the slower reaction rate, you can increase the reaction time or use a higher concentration of one of the reactants. The half-life of an NHS ester at pH 7.0 is about 4-5 hours, which is often sufficient for a successful conjugation.
Q5: How should I prepare my this compound and NHS ester for the reaction?
A5: It is best to prepare stock solutions of your reactants immediately before use. If the NHS ester has poor aqueous solubility, it can be dissolved in a small volume of anhydrous DMSO or DMF and then added to the buffered solution containing your molecule to be labeled. This compound is generally more water-soluble but can also be prepared as a concentrated stock in an appropriate solvent.
Data & Protocols
Quantitative Data Summary
The efficiency of the conjugation reaction is a trade-off between amine reactivity and NHS ester stability. The following tables summarize the pH-dependent stability of NHS esters.
Table 1: Half-life of NHS Esters at Various pH Values This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temp | ~3.5 hours |
| 8.5 | Room Temp | ~3 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | ~2 hours |
Table 2: Comparison of Amidation vs. Hydrolysis Kinetics This table provides a conceptual comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values.
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Efficiency |
| < 7.0 | Low (Amine is protonated) | Low | Poor |
| 7.2 - 8.0 | Good | Moderate | Good |
| 8.0 - 8.5 | High | High | Optimal |
| > 8.5 | High | Very High | Decreasing Yield |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound via NHS Ester Chemistry
This protocol assumes you have a protein functionalized with an NHS ester and wish to conjugate it with the amine of this compound.
Materials:
-
NHS ester-activated protein
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Desalting column for purification.
Procedure:
-
Prepare the Protein Solution: Dissolve the NHS ester-activated protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in Reaction Buffer (or DMSO if solubility is an issue) to create a 10-20 mM stock solution.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
Visualizations
Caption: General experimental workflow for protein conjugation.
References
temperature optimization for (R)-Tco4-peg2-NH2 click chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during click chemistry experiments involving (R)-Tco4-peg2-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the click reaction between this compound and a tetrazine-functionalized molecule?
The inverse-electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) like this compound and a tetrazine is exceptionally fast, with second-order rate constants among the highest of any bioorthogonal reaction.[1] Consequently, the reaction typically proceeds efficiently at a range of temperatures. The ideal temperature is often a balance between reaction kinetics and the stability of the biomolecules involved.
-
Room Temperature (20-25°C): This is the most common starting point and is often sufficient for the reaction to reach completion within 30-60 minutes.[2]
-
Physiological Temperature (37°C): For applications involving live cells or in vivo studies, 37°C is the standard. The reaction is highly efficient at this temperature.
-
Elevated Temperature (40°C): In some cases, incubating at 40°C can further accelerate the reaction, potentially reducing the required reaction time.[2][3]
-
Refrigerated Temperature (4°C): For reactions with highly sensitive biomolecules or when a slower, more controlled reaction is desired, the incubation can be performed overnight at 4°C.
Recommendation: Start with room temperature for 1 hour. If the yield is low or the reaction is slow, consider increasing the temperature to 37°C or 40°C, provided your molecules are stable at these temperatures.
Q2: How does temperature affect the stability of this compound and tetrazine reagents?
While the click reaction itself is robust, the stability of the TCO and tetrazine moieties can be temperature-dependent.
-
TCO Moiety: Highly strained TCOs, which are more reactive, can be prone to isomerization and degradation, especially at elevated temperatures or in the presence of thiols. For long-term storage, it is recommended to keep TCO-containing reagents at -20°C.
-
Tetrazine Moiety: Some tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media. Methyl-substituted tetrazines generally exhibit higher stability in serum compared to more reactive hydrogen-substituted tetrazines.
Q3: Can I monitor the progress of the TCO-tetrazine click reaction in real-time?
Yes, the reaction can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic absorbance in the visible range (typically between 510 and 550 nm). As the reaction proceeds and the tetrazine is consumed, this absorbance decreases, allowing for real-time tracking of the conjugation.
Troubleshooting Guide
This guide addresses common issues encountered during TCO-tetrazine ligation experiments, with a focus on temperature-related considerations.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal Temperature: While the reaction is fast, very low temperatures may slow it down significantly, especially with less reactive pairs. | If reacting at 4°C, try increasing the temperature to room temperature or 37°C, ensuring your biomolecules are stable at the higher temperature. |
| Degradation of Reactants: Prolonged incubation at elevated temperatures might lead to the degradation of sensitive TCO or tetrazine moieties, or the biomolecules they are attached to. | Use freshly prepared reagents. If high temperatures are necessary, minimize the reaction time. Consider performing a time-course experiment to find the optimal incubation period. Store stock solutions at -20°C or below. | |
| Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can result in an incomplete reaction. | A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended. However, the optimal ratio should be determined empirically for your specific system. | |
| Hydrolysis of NHS Ester (if applicable): If you are labeling your molecule with an NHS ester of TCO or tetrazine, moisture can hydrolyze the ester, rendering it inactive. | Allow the NHS ester reagent to equilibrate to room temperature before opening the vial to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. | |
| Presence of Primary Amines in Buffer (if using NHS ester): Buffers like Tris or glycine will compete with your target molecule for reaction with the NHS ester. | Perform a buffer exchange into an amine-free buffer such as PBS or phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5). | |
| Slow or Incomplete Reaction | Low Reactivity of TCO/Tetrazine Pair: The intrinsic reactivity of the specific TCO and tetrazine structures used significantly impacts the reaction rate. | If the reaction is slow at room temperature, increasing the temperature to 37°C or 40°C can help. Alternatively, consider using a more reactive TCO (e.g., a more strained ring system) or tetrazine (e.g., with electron-withdrawing groups), keeping in mind the potential trade-off with stability. |
| Steric Hindrance: If the TCO and tetrazine moieties are attached to bulky molecules, their access to each other may be limited. | The PEG2 spacer in this compound helps to mitigate this. However, if steric hindrance is still suspected, a linker with a longer PEG chain may be beneficial. Increasing the reaction temperature can provide more kinetic energy to overcome steric barriers, but this should be balanced with stability considerations. | |
| Formation of Side Products or Aggregation | Instability of Biomolecules at Reaction Temperature: The chosen temperature may be too high for the stability of the proteins or other biomolecules being conjugated, leading to denaturation and aggregation. | Run the reaction at a lower temperature (e.g., room temperature or 4°C) for a longer duration. Ensure that the reaction buffer conditions (pH, ionic strength) are optimal for your biomolecule's stability. |
| Precipitation of Reactants or Product: Poor solubility of the reactants or the final conjugate can lead to precipitation. | The PEG linker in this compound enhances aqueous solubility. If precipitation still occurs, a small amount of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your system must be verified. |
Data Presentation
Table 1: Recommended Temperature and Duration for TCO-Tetrazine Ligation
| Temperature | Typical Duration | Considerations |
| 4°C | Overnight | Suitable for highly sensitive biomolecules; reaction is slower. |
| Room Temperature (20-25°C) | 30-60 minutes | Standard starting condition; efficient for most applications. |
| 37°C | 30-60 minutes | Ideal for in vivo and live-cell applications. |
| 40°C | 30 minutes - 2 hours | Can accelerate the reaction for less reactive pairs. |
Table 2: Second-Order Rate Constants for Selected TCO-Tetrazine Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water | Not Specified |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media | Not Specified |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media | Not Specified |
| 3,6-di-2-pyridyl-s-tetrazine | d-TCO | 366,000 (±15,000) | Water | 25°C |
| Not Specified | TCO-PEG₄ | 1100 to 73,000 | DPBS | 37°C |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for TCO-Tetrazine Ligation
-
Reagent Preparation:
-
Allow this compound and the tetrazine-functionalized molecule to equilibrate to room temperature before use.
-
Prepare stock solutions of each reactant in a suitable anhydrous solvent (e.g., DMSO or DMF).
-
Prepare the reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the tetrazine-functionalized molecule diluted in the reaction buffer.
-
Add the this compound stock solution to the tube. A 1.05 to 1.5-fold molar excess of the tetrazine is often recommended.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature) for the recommended duration (e.g., 30-60 minutes).
-
-
Monitoring (Optional):
-
To monitor the reaction, periodically measure the absorbance of the solution at the λmax of the tetrazine (typically 510-550 nm). A decrease in absorbance indicates the consumption of the tetrazine.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate from unreacted starting materials using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.
-
-
Storage:
-
Store the purified conjugate at 4°C or -20°C, depending on its stability.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
quality control methods for (R)-Tco4-peg2-NH2 reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and use of (R)-Tco4-peg2-NH2 reagents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound reagents?
A1: this compound is sensitive to moisture and temperature. For optimal stability, it should be stored at -20°C and desiccated.[1][2][3][4][5] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions fresh and avoid repeated freeze-thaw cycles. For long-term storage, some sources suggest that storing TCO reagents as stable silver(I) metal complexes can extend their shelf life, though this may not be practical for all applications. TCO compounds are generally not recommended for long-term storage due to potential isomerization.
Q2: What are the key quality control parameters to check for a new lot of this compound?
A2: The key quality control parameters for this compound include purity, identity, and functional activity. Purity is typically determined by High-Performance Liquid Chromatography (HPLC), with a specification of >95% being common. Identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the presence of the TCO, PEG, and amine functional groups, and by Mass Spectrometry (MS) to verify the correct molecular weight. Functional activity can be assessed by a test reaction with a tetrazine-containing molecule.
Q3: What solvents are compatible with this compound?
A3: this compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). The PEG spacer enhances water solubility, but for preparing stock solutions, anhydrous organic solvents are recommended to prevent hydrolysis of reactive moieties if present (like an NHS ester derivative).
Q4: What is the expected reactivity of the amine group in this compound?
A4: The primary amine group (-NH2) is reactive towards activated esters (e.g., NHS esters), carboxylic acids (in the presence of carbodiimide activators like EDC), and other amine-reactive functional groups. This allows for the conjugation of the TCO-PEG linker to a variety of biomolecules.
Q5: How does the TCO group react with tetrazine?
A5: The trans-cyclooctene (TCO) group reacts with a tetrazine moiety via a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is extremely fast and highly selective, proceeding rapidly at room temperature in aqueous buffers without the need for a catalyst.
Quality Control Data Summary
The following table summarizes the typical quality control specifications for TCO-PEG-Amine reagents.
| Parameter | Method | Typical Specification |
| Purity | HPLC | ≥ 95% |
| Identity | ¹H NMR | Conforms to structure |
| Mass Spectrometry | Corresponds to the expected molecular weight | |
| Appearance | Visual | White to off-white solid or colorless oil |
| Solubility | Visual | Soluble in DMSO, DMF, DCM |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an Amine-Reactive TCO-PEG Reagent
This protocol describes the general steps for conjugating an amine-reactive TCO-PEG reagent (e.g., TCO-PEG-NHS ester, which would be a derivative of the title compound) to a protein.
-
Buffer Preparation: Prepare an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to prepare a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted TCO-PEG reagent using a desalting column or dialysis.
Protocol 2: General Procedure for TCO-Tetrazine Ligation
This protocol outlines the general steps for the click reaction between a TCO-labeled molecule and a tetrazine-labeled molecule.
-
Reactant Preparation: Prepare the TCO-labeled molecule and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Stoichiometry: A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is typically recommended to ensure complete reaction. A slight excess of the tetrazine component can be used.
-
Ligation Reaction: Mix the TCO- and tetrazine-containing solutions.
-
Incubation: The reaction is typically rapid and can be complete within 10-60 minutes at room temperature.
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using an appropriate method such as size-exclusion chromatography.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound and in subsequent TCO-tetrazine ligation reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with Amine-Reactive TCO Reagent | Hydrolysis of the reactive group (e.g., NHS ester): The reagent is sensitive to moisture. | - Allow the reagent vial to warm to room temperature before opening.- Use anhydrous DMSO or DMF to prepare the stock solution.- Prepare the stock solution immediately before use. |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the amine-reactive group. | - Use an amine-free buffer such as PBS, HEPES, or borate buffer at pH 7.2-8.5. | |
| Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. | - Ensure the reaction pH is between 7.2 and 8.5 for optimal labeling. | |
| Slow or Incomplete TCO-Tetrazine Reaction | Isomerization of TCO to the inactive cis-cyclooctene (CCO) form: This can happen during storage or in the presence of thiols. | - Store the TCO reagent under the recommended conditions (-20°C, desiccated).- Avoid high concentrations of thiol-containing reagents (e.g., DTT) in the reaction mixture. If thiols are necessary, consider using a radical inhibitor like Trolox. |
| Incorrect Stoichiometry: An inappropriate ratio of TCO to tetrazine can lead to an incomplete reaction. | - Optimize the molar ratio of the reactants. A slight excess (1.1 to 1.5-fold) of the tetrazine is often beneficial. | |
| Low Reactant Concentration: Dilute solutions can lead to slower reaction rates. | - If possible, increase the concentration of the reactants. | |
| Precipitation of Reactants or Product | Poor aqueous solubility of one of the components. | - The PEG linker in this compound is designed to improve water solubility.- If conjugating to a hydrophobic molecule, consider using a co-solvent or a longer PEG chain linker if the problem persists. |
Visual Guides
Caption: A diagram illustrating the two-step experimental workflow for protein modification.
Caption: A flowchart outlining the logical steps for troubleshooting low yield in conjugation experiments.
References
Validation & Comparative
A Comparative Analysis of (R)-Tco4-peg2-NH2 Reaction Kinetics in the Landscape of Click Chemistry
In the rapidly evolving field of bioconjugation, the choice of a chemical linker is paramount to the success of applications ranging from drug delivery and molecular imaging to proteomics and materials science. "Click chemistry" has provided a powerful toolkit of reactions that are rapid, selective, and high-yielding. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast kinetics. This guide provides a detailed comparison of the reaction kinetics of (R)-Tco4-peg2-NH2, a TCO-containing linker, with other prominent click chemistry linkers, supported by experimental data and methodologies.
The reactivity of this compound is primarily dictated by its strained trans-cyclooctene moiety. The IEDDA reaction it undergoes with tetrazine derivatives is renowned for being one of the fastest bioorthogonal reactions currently available.[1][2] This remarkable speed is crucial for applications requiring low reactant concentrations or rapid labeling, such as in vivo imaging and pre-targeting strategies.[1][3]
Quantitative Comparison of Reaction Kinetics
The efficacy of a click chemistry reaction is quantitatively described by its second-order rate constant (k₂). The following table summarizes the reported k₂ values for the TCO-tetrazine ligation and compares them with other widely used click chemistry reactions, including strain-promoted azide-alkyne cycloaddition (SPAAC) involving linkers like DBCO and BCN, and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
| Reaction Type | Linker 1 | Linker 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| IEDDA | This compound (TCO) | Tetrazine | ~1 - 10⁶ | Exceptionally fast kinetics, often approaching diffusion-limited rates. The rate can be tuned by modifying the substituents on the tetrazine ring. |
| SPAAC | DBCO | Azide | ~0.34 - 1.0 | Widely used for copper-free click chemistry. Slower than IEDDA but offers good biocompatibility. |
| SPAAC | BCN | Azide | ~0.03 - 0.28 | Another popular cyclooctyne for SPAAC. Its reactivity can be enhanced with electron-deficient azides. |
| CuAAC | Terminal Alkyne | Azide | ~10 - 100 | The first-generation click reaction. Requires a copper catalyst, which can be toxic to living cells. |
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is essential for comparing and selecting the most suitable bioorthogonal reaction for a given application. Two prevalent methods for measuring these rapid reaction rates are Stopped-Flow UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for monitoring fast reactions that occur on the millisecond to second timescale, which is characteristic of the TCO-tetrazine ligation.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the TCO-containing molecule (e.g., this compound) and the tetrazine derivative in a suitable solvent (e.g., PBS, pH 7.4 for biological experiments).
-
Instrument Setup: Load the reactant solutions into separate syringes of a stopped-flow spectrophotometer. The instrument is temperature-controlled, typically at 25°C or 37°C.
-
Reaction Initiation and Monitoring: The instrument rapidly mixes equal volumes of the reactant solutions, and the reaction is monitored by measuring the decrease in absorbance of the tetrazine at its characteristic wavelength (typically around 520 nm) over time.
-
Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance decay to a first-order exponential equation. By measuring k_obs at various concentrations of the reactant in excess, the second-order rate constant (k₂) can be calculated from the slope of a plot of k_obs versus concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the kinetics of slower click chemistry reactions, such as SPAAC, by following the disappearance of reactant peaks or the appearance of product peaks over time.
Methodology:
-
Sample Preparation: Prepare a solution containing known concentrations of the two reactants (e.g., a DBCO derivative and an azide) in a deuterated solvent within an NMR tube.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum. Plot the concentration of the reactant or product as a function of time. The second-order rate constant (k₂) can then be determined by fitting the data to the appropriate integrated rate law.
Visualizing Reaction Pathways and Workflows
To better understand the relationships and processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining reaction kinetics using stopped-flow spectrophotometry.
References
Stability Showdown: A Comparative Guide to PROTAC Linkers, Featuring (R)-Tco4-peg2-NH2
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical, yet often overlooked, component dictating a PROTAC's fate in vivo is its linker. This guide provides an objective comparison of the stability of various PROTAC linkers, with a special focus on the click-chemistry compatible (R)-Tco4-peg2-NH2, benchmarked against common polyethylene glycol (PEG), alkyl, and rigid linker classes. The following analysis is supported by experimental data to inform the selection of linkers for enhanced stability and efficacy.
The stability of a PROTAC is a crucial determinant of its pharmacokinetic profile and overall therapeutic window. The linker, which connects the target-binding and E3 ligase-recruiting moieties, is often the most metabolically vulnerable part of the molecule.[1][2] Instability can lead to premature degradation, reduced exposure, and potential off-target effects. This guide delves into the stability characteristics of different linker types to aid in the development of more robust and effective protein degraders.
Quantitative Comparison of PROTAC Linker Stability
The following table summarizes quantitative data on the stability of various PROTAC linker types from preclinical studies. Stability is primarily presented as the half-life (t½) in human hepatocytes or mouse liver microsomes, which are standard in vitro models for assessing metabolic stability.
| Linker Type | Specific Linker Example/Description | System | Half-life (t½) | Key Findings & Reference |
| Alkyl | 4-methylene unit linear alkyl | Human Hepatocytes | 135 min | Shorter alkyl linkers exhibit greater metabolic stability.[2] |
| 8-methylene unit linear alkyl | Human Hepatocytes | 18.2 min | Extending the alkyl chain length significantly reduces metabolic stability.[2] | |
| PEG | Flexible PEG linker | Mouse Liver Microsomes | 1.3 min | A BTK-targeting PROTAC with a flexible PEG linker showed poor metabolic stability.[] |
| PEG-based linker | Human Hepatocytes | < 100 min | Generally, PROTACs with PEG linkers showed moderate to low stability in this study. | |
| Rigid | Rigid linker with two pyridine rings | Mouse Liver Microsomes | > 145 min | Replacing a flexible PEG linker with a rigid pyridinyl-containing one dramatically improved metabolic stability. |
| Piperazine-containing linker | Human Hepatocytes | Generally > 100 min | The incorporation of cyclic moieties like piperazine tends to enhance metabolic stability. | |
| Triazole-containing linker | Human Hepatocytes | > 240 min | Triazole-containing PROTACs, formed via click chemistry, demonstrated high metabolic stability. | |
| TCO-based | This compound | Not Available | Not Available | No direct comparative stability data for this specific linker in a PROTAC context was found. However, trans-cyclooctene (TCO) moieties are known to be susceptible to isomerization to their inactive cis-form, particularly in the presence of thiols and copper-containing proteins, suggesting potential instability. |
Inherent Instability of TCO-based Linkers
The this compound linker incorporates a trans-cyclooctene (TCO) moiety, which is utilized in bioorthogonal "click chemistry" reactions with tetrazines. While this allows for modular PROTAC assembly, the TCO group itself has inherent stability concerns. Studies have shown that TCO can isomerize to its more stable, yet unreactive, cis-cyclooctene form. This process can be accelerated in biological environments containing thiols or copper-containing serum proteins. This potential for isomerization represents a liability for PROTACs employing TCO-based linkers, as it would lead to the inactivation of the molecule.
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC stability and function, it is essential to visualize the underlying biological processes and the experimental methods used for their assessment.
The above diagram illustrates the catalytic cycle of a PROTAC, from the formation of the ternary complex to the eventual degradation of the target protein by the proteasome.
This workflow outlines the key steps in determining the in vitro stability of a PROTAC molecule.
Experimental Protocols
Accurate assessment of PROTAC linker stability is crucial for selecting promising drug candidates. The following are detailed methodologies for key stability assays.
Metabolic Stability in Human Liver Microsomes
This assay evaluates the susceptibility of a PROTAC to phase I metabolism, primarily by cytochrome P450 enzymes.
-
Materials:
-
Test PROTAC compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile for quenching
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test PROTAC (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent PROTAC in each sample by a validated LC-MS/MS method.
-
Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute sample. The half-life (t½) and intrinsic clearance (Clint) can be determined from the degradation rate constant.
-
Plasma Stability Assay
This assay assesses the chemical and enzymatic stability of a PROTAC in plasma.
-
Materials:
-
Test PROTAC compound
-
Pooled human plasma (or plasma from other species)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile for quenching
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the plasma and pre-warm to 37°C.
-
Add the test PROTAC to the plasma (final concentration typically 1-5 µM).
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), transfer an aliquot of the plasma-PROTAC mixture to a separate plate containing ice-cold acetonitrile with an internal standard to precipitate proteins and stop degradation.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the concentration of the parent PROTAC at each time point and calculate the percentage remaining over time.
-
Conclusion
The stability of the linker is a critical attribute for the successful development of PROTAC-based therapeutics. While flexible linkers like PEG and alkyl chains are synthetically accessible, they often suffer from metabolic liabilities. The incorporation of rigid moieties, such as piperazine, pyridine, or triazole rings, has been demonstrated to significantly enhance metabolic stability, leading to longer half-lives.
The this compound linker, with its TCO group, offers the advantage of facile PROTAC construction via click chemistry. However, the inherent instability of the TCO moiety through isomerization presents a significant challenge that must be carefully considered and experimentally evaluated in the context of the full PROTAC molecule. For researchers aiming to develop PROTACs with favorable pharmacokinetic properties, a thorough investigation of linker stability is indispensable. The choice of linker should be guided by a balance of synthetic feasibility, the ability to promote a productive ternary complex, and, crucially, metabolic and chemical stability.
References
Axial vs. Equatorial TCO Linkers: A Comparative Guide to Reactivity in Bioorthogonal Reactions
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) linkers and tetrazines is a cornerstone of bioorthogonal chemistry, enabling precise biomolecular labeling, imaging, and drug delivery. The stereochemistry of the substituent on the TCO ring, specifically whether it is in an axial or equatorial position, profoundly influences the linker's reactivity. This guide provides an objective comparison of axial and equatorial TCO isomers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific applications.
The Decisive Role of Stereochemistry in TCO Reactivity
The orientation of substituents on the TCO ring dictates the molecule's ground-state energy and, consequently, its reactivity. Axial isomers are generally more reactive than their equatorial counterparts.[1][2][3] This enhanced reactivity is primarily attributed to increased ring strain. Density functional theory (DFT) calculations have confirmed that the axial isomer is energetically less stable, with one study finding it to be 1.1 kcal/mol higher in energy than the corresponding equatorial isomer. This inherent strain is released during the [4+2] cycloaddition with a tetrazine, lowering the activation energy and accelerating the reaction rate.
The choice of the linker itself can further modulate this reactivity difference. For instance, the electron-withdrawing effect of a carbamate group is enhanced in the axial position, which contributes to a smaller energy gap between the frontier molecular orbitals (FMOs) of the reactants and thus a faster reaction.
Quantitative Comparison of Reaction Kinetics
The difference in reactivity between axial and equatorial TCO isomers is not merely theoretical. Experimental data consistently demonstrates that axial isomers react significantly faster with tetrazines. The magnitude of this difference can range from a few-fold to over an order of magnitude, depending on the specific TCO derivative and the tetrazine reaction partner.
| TCO Derivative | Isomer | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 5-hydroxy-trans-cyclooctene | Axial | 3,6-di-(2-pyridyl)-s-tetrazine derivative | 70,000 ± 1,800 | |
| Equatorial | 22,400 ± 40 | |||
| a-TCO derivative | Axial | 3,6-di-(2-pyridyl)-s-tetrazine derivative | 150,000 ± 8,000 | |
| 5-hydroxy-trans-cyclooctene | Axial | Tetrazine | 80,200 ± 200 | |
| Equatorial | 22,600 ± 40 | |||
| Carbamate-TCO (TCO*) | Axial | H-Tetrazine | ~3-fold faster than equatorial | |
| Equatorial | - | |||
| Axial | Me-Tetrazine | ~700-fold faster than equatorial | ||
| Equatorial | - |
Synthesis and Availability of TCO Isomers
A significant practical consideration is the synthesis and isolation of the desired TCO isomer. Standard photoisomerization of a cis-cyclooctene precursor typically yields a mixture of diastereomers, with the less reactive equatorial isomer being the major product (often in a ratio of approximately 2.2:1). This makes the purification of the highly reactive axial isomer challenging and often results in low isolated yields (≤24%). To address this limitation, diastereoselective synthetic routes have been developed that favor the formation of the axial isomer, for example, through the stereocontrolled nucleophilic addition to a trans-cyclooct-4-enone intermediate.
Experimental Protocols
The determination of the second-order rate constants for the TCO-tetrazine ligation is crucial for comparing the reactivity of different isomers. A commonly employed technique is stopped-flow spectrophotometry.
General Methodology for Kinetic Analysis by Stopped-Flow Spectrophotometry
This protocol outlines the general steps for measuring the reaction kinetics of TCO isomers with a tetrazine derivative.
1. Reagent Preparation:
- Prepare a stock solution of the axial or equatorial TCO isomer in a suitable solvent (e.g., DMSO, PBS, or an aqueous buffer with a miscible organic co-solvent like methanol). The concentration should be accurately determined.
- Prepare a stock solution of the tetrazine derivative in the same buffer system. The tetrazine should have a distinct UV-Vis absorbance that changes upon reaction with the TCO.
2. Stopped-Flow Measurement:
- Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C or 37 °C).
- Load the TCO solution and the tetrazine solution into separate syringes of the instrument.
- Rapidly mix equal volumes of the two solutions. The final concentrations should be chosen to ensure the reaction occurs on a timescale measurable by the instrument (typically within seconds to minutes). A pseudo-first-order condition, with a significant excess of one reactant (e.g., 10-fold or more of the TCO), is often used to simplify data analysis.
- Monitor the reaction by following the change in absorbance of the tetrazine at a specific wavelength over time.
3. Data Analysis:
- Fit the resulting kinetic trace (absorbance vs. time) to an appropriate rate equation (e.g., a single exponential decay for pseudo-first-order conditions) to obtain the observed rate constant (k_obs).
- If using pseudo-first-order conditions, repeat the experiment with varying concentrations of the excess reactant (TCO).
- Plot the observed rate constants (k_obs) against the concentration of the TCO. The slope of the resulting linear fit will be the second-order rate constant (k₂).
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the structural differences, the workflow of a typical experiment, and the relationship between conformation and reactivity.
Caption: Axial vs. Equatorial Conformations of a TCO Linker.
Caption: Experimental Workflow for TCO-Mediated Bioconjugation.
Caption: How Axial Conformation Leads to Faster Reaction Rates.
Conclusion
For applications requiring the fastest possible reaction kinetics, axial TCO isomers are the clear choice. Their inherent ring strain leads to significantly higher reaction rates in IEDDA ligations compared to their equatorial counterparts. However, researchers must consider the synthetic challenges associated with isolating the axial isomer. For applications where reaction speed is less critical and synthetic accessibility is a priority, equatorial isomers may be a suitable alternative. The quantitative data and conceptual frameworks presented in this guide should empower researchers to make informed decisions when selecting TCO linkers for their bioorthogonal chemistry needs.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origin of Orthogonality of Strain-Promoted Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Labeling for Mass Spectrometry: (R)-Tco4-peg2-NH2 vs. Established Alternatives
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the selection of an appropriate protein labeling strategy is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of a bioorthogonal labeling reagent, (R)-Tco4-peg2-NH2, with a widely used conventional labeling method, Tandem Mass Tag (TMT), for mass spectrometry-based protein analysis. This comparison is supported by a summary of experimental approaches and detailed protocols to inform the selection of the most suitable method for specific research applications.
Introduction to Protein Labeling for Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. Labeling strategies are often employed to introduce a unique mass or reporter ion signature to proteins or peptides from different samples, allowing for their simultaneous analysis in a single mass spectrometry run.[1][2] This multiplexing capability reduces variability and improves quantitative accuracy.[1][3] Common labeling approaches can be categorized as metabolic, enzymatic, or chemical. This guide focuses on the comparison of two chemical labeling techniques: the bioorthogonal TCO-tetrazine ligation and the amine-reactive N-hydroxysuccinimide (NHS) ester-based labeling.
This compound and Bioorthogonal Labeling
This compound is a chemical probe that contains a trans-cyclooctene (TCO) group. This group is central to its function in bioorthogonal labeling, a class of chemical reactions that can occur in living systems without interfering with native biochemical processes. The TCO group on this compound reacts specifically with a tetrazine-containing molecule in a process called inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, also known as tetrazine ligation. This reaction is exceptionally fast and highly specific, making it a powerful tool in chemical biology and proteomics.
In a typical workflow, a protein of interest is first modified to introduce a tetrazine moiety. This can be achieved through various methods, such as genetic code expansion to incorporate an unnatural amino acid containing a tetrazine group. Subsequently, the this compound reagent, containing the reactive TCO group, can be used to label the tetrazine-modified protein. The PEG2 linker in the reagent provides spacing and solubility, while the amine (NH2) group could be used for further modifications if needed, though in this context, the TCO group is the primary reactive handle for conjugation.
Alternative Labeling Method: Tandem Mass Tag (TMT)
Tandem Mass Tags (TMT) are a set of isobaric chemical tags that react with primary amines, specifically the N-terminus of proteins and the epsilon-amino group of lysine residues, through an NHS ester functional group. Peptides from different samples, when labeled with different TMT tags, have the same mass and co-elute during liquid chromatography. During tandem mass spectrometry (MS/MS), the tags are fragmented to produce unique reporter ions of different masses. The intensity of these reporter ions is used to determine the relative abundance of the peptides, and thus the proteins, from which they originated. TMT reagents allow for high-plex multiplexing, with up to 18 samples being analyzed simultaneously with TMTpro reagents.
Comparative Analysis of Labeling Reagents
The choice between this compound-based bioorthogonal labeling and TMT labeling depends on the specific experimental goals, sample type, and available resources. The following table summarizes the key characteristics of each approach.
| Feature | This compound (via TCO-Tetrazine Ligation) | Tandem Mass Tags (TMT) |
| Target Moiety | Tetrazine-modified proteins (introduced site-specifically) | Primary amines (N-terminus and Lysine side chains) |
| Labeling Principle | Bioorthogonal inverse-electron-demand Diels-Alder cycloaddition | Chemical (Isobaric NHS-ester chemistry) |
| Multiplexing Capacity | Primarily for specific labeling and enrichment, not inherently multiplexed for quantification | Up to 18-plex with TMTpro reagents |
| Quantification Level | MS1 (for labeled vs. unlabeled) or MS2 if a reporter is incorporated | MS2 (Reporter ions) |
| Advantages | - High specificity and reaction rate- Bioorthogonal, can be used in complex biological systems- Enables site-specific labeling | - High multiplexing capabilities- Well-established and robust workflow- High labeling efficiency is achievable |
| Limitations | - Requires prior modification of the protein to introduce the tetrazine handle- Not a direct quantitative multiplexing method | - Potential for ratio compression- Labeling efficiency can be variable and must be optimized- Not site-specific |
Experimental Protocols
General Protocol for Protein Labeling via TCO-Tetrazine Ligation
This protocol outlines a general workflow for labeling a tetrazine-modified protein with a TCO-containing reagent like this compound for mass spectrometry analysis. The initial generation of the tetrazine-modified protein is a prerequisite and is not detailed here.
-
Protein Preparation:
-
Start with a purified protein that has been engineered to contain a tetrazine moiety.
-
Ensure the protein is in a buffer that does not interfere with the tetrazine-TCO reaction. Amine- and thiol-containing buffers should be avoided if the TCO reagent also has reactive groups for these. A phosphate-buffered saline (PBS) at pH 7.4 is generally suitable.
-
-
Reagent Preparation:
-
Dissolve this compound in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
To the tetrazine-containing protein solution, add the this compound stock solution to achieve a final molar excess of the labeling reagent (e.g., 10- to 50-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically fast, but incubation time can be optimized.
-
-
Removal of Excess Reagent:
-
Remove the unreacted this compound using a desalting column or dialysis.
-
-
Sample Preparation for Mass Spectrometry:
-
The labeled protein can be analyzed intact (top-down proteomics) or digested into peptides (bottom-up proteomics).
-
For bottom-up analysis, reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol) and alkylate the cysteines with an alkylating agent (e.g., iodoacetamide).
-
Digest the protein into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass shift corresponding to the addition of the this compound label will be observed on the modified peptides.
-
Tandem Mass Tag (TMT) Labeling Protocol
This protocol provides a general workflow for TMT labeling of peptides for quantitative proteomics analysis.
-
Protein Extraction, Digestion, and Peptide Quantification:
-
Extract proteins from cells or tissues.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
Purify the resulting peptides using a desalting column.
-
Accurately quantify the peptide concentration.
-
-
TMT Labeling:
-
Resuspend the dried peptides from each sample in a suitable buffer (e.g., 100 mM TEAB or 200 mM HEPES, pH 8.5).
-
Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each peptide sample. The ratio of TMT reagent to peptide should be optimized, but a common starting point is an 8:1 ratio by weight.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Quenching and Sample Pooling:
-
Quench the labeling reaction by adding hydroxylamine.
-
Combine the labeled samples in equal amounts.
-
-
Sample Clean-up and Fractionation:
-
Desalt the pooled sample to remove unreacted TMT reagents and other contaminants.
-
For complex samples, fractionation of the peptides (e.g., by high-pH reversed-phase chromatography) is recommended to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by LC-MS/MS.
-
The mass spectrometer should be configured to isolate the precursor ions and fragment them to generate both peptide sequence information and the TMT reporter ions for quantification.
-
Visualizing the Workflows and Concepts
To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Principle of bioorthogonal labeling.
Caption: TCO-Tetrazine labeling workflow.
Caption: TMT labeling workflow.
References
Confirming the Conjugation Site of (R)-Tco4-peg2-NH2 on a Protein: A Comparative Guide
For researchers and professionals in drug development, confirming the precise location of small molecule conjugation on a protein is a critical step in characterizing bioconjugates. This guide provides a comparative overview of established methods to identify the conjugation site of (R)-Tco4-peg2-NH2, a PROTAC linker with a terminal amine group, on a target protein. We present detailed experimental protocols, data comparison tables, and workflow visualizations to aid in selecting the most appropriate strategy.
The primary amine of this compound is not directly reactive with protein side chains. Therefore, conjugation is typically achieved by activating the carboxyl groups (on aspartic and glutamic acid residues) of the protein using carbodiimide chemistry, which then readily react with the amine group of the linker. This guide will focus on methods to identify the resulting amide bond.
Comparative Analysis of Key Methodologies
The two primary techniques for identifying conjugation sites are Mass Spectrometry-based Peptide Mapping and Edman Degradation. Site-Directed Mutagenesis serves as a valuable complementary method to confirm the findings.
| Feature | Mass Spectrometry (Peptide Mapping) | Edman Degradation | Site-Directed Mutagenesis |
| Principle | Enzymatic digestion of the conjugated protein followed by LC-MS/MS analysis to identify modified peptides. | Sequential removal and identification of amino acids from the N-terminus of the protein or peptide. | Altering the protein's amino acid sequence to eliminate a putative conjugation site and observing the effect on conjugation. |
| Primary Application | High-throughput identification of single or multiple conjugation sites anywhere in the protein sequence. | Determining if conjugation occurred at the N-terminal α-amino group. | Confirming the involvement of a specific amino acid residue in the conjugation reaction. |
| Sample Requirement | Micrograms of purified conjugated protein. | 10-100 picomoles of purified protein or peptide. | Requires molecular biology techniques to alter the gene encoding the protein. |
| Throughput | High | Low to Medium | Low |
| Limitations | Can be challenging to detect and fragment large, hydrophobic modified peptides. Complex data analysis. | Only applicable to the N-terminus; will not work if the N-terminus is chemically blocked. Limited to ~30-60 residues.[1] | Indirect method; does not directly identify the conjugation site. Requires a hypothesis of the conjugation site. |
| Data Output | Mass-to-charge ratio of peptides, providing the identity and location of the modification. | Sequential amino acid identification from the N-terminus. | Qualitative (yes/no) or quantitative (reduction) assessment of conjugation. |
Experimental Protocols
Protein Conjugation with this compound via EDC/NHS Chemistry
This protocol describes the activation of protein carboxyl groups for reaction with the amine group of the linker.
Materials:
-
Target protein in a suitable buffer (e.g., MES buffer, pH 6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Desalting column
Procedure:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature.
-
Prepare the protein solution at a concentration of 1-10 mg/mL in MES buffer.
-
Add EDC and NHS/Sulfo-NHS to the protein solution. A molar excess of EDC and NHS over the protein is typically used.
-
Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Add a molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM.
-
Purify the conjugated protein using a desalting column to remove excess reagents.
Mass Spectrometry-Based Peptide Mapping
This is the most powerful and common method for identifying conjugation sites.[2][3]
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the conjugated protein in a buffer containing a denaturant like 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 60°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide at room temperature in the dark for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the urea concentration.
-
Add a protease, such as trypsin (which cleaves after lysine and arginine residues), and incubate at 37°C for 4-16 hours.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the peptides using a reverse-phase column with a suitable gradient.
-
Acquire mass spectra and tandem mass spectra (fragmentation data) for the eluting peptides.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the protein sequence.
-
Identify peptides that show a mass shift corresponding to the addition of this compound. The fragmentation pattern will confirm the exact amino acid residue of conjugation.
-
Edman Degradation
This method is used to determine if the conjugation occurred at the N-terminus of the protein.[1][4]
Procedure:
-
Sample Preparation:
-
Immobilize the conjugated protein on a PVDF membrane.
-
-
Sequential Degradation:
-
React the immobilized protein with phenyl isothiocyanate (PITC) under basic conditions to label the N-terminal amino acid.
-
Cleave the labeled amino acid under acidic conditions.
-
-
Analysis:
-
Identify the released phenylthiohydantoin (PTH)-amino acid derivative by HPLC.
-
Repeat the cycle to sequence the subsequent amino acids.
-
-
Interpretation:
-
If the N-terminal amino acid cannot be identified in the first cycle, it suggests that it is blocked, potentially by conjugation with this compound.
-
Site-Directed Mutagenesis
This technique is used to confirm the involvement of a specific amino acid in the conjugation.
Procedure:
-
Mutagenesis:
-
Identify a putative conjugation site (e.g., a specific aspartic or glutamic acid residue) based on mass spectrometry data or structural modeling.
-
Use a site-directed mutagenesis kit to create a mutant version of the protein where the target amino acid is replaced with a non-reactive one (e.g., alanine).
-
-
Protein Expression and Purification:
-
Express and purify both the wild-type and mutant proteins.
-
-
Conjugation Reaction:
-
Perform the conjugation reaction with this compound on both the wild-type and mutant proteins under identical conditions.
-
-
Analysis:
-
Analyze the conjugation efficiency for both proteins using methods such as SDS-PAGE, mass spectrometry, or HPLC.
-
-
Interpretation:
-
A significant reduction or complete lack of conjugation in the mutant protein compared to the wild-type confirms that the mutated residue is a primary site of conjugation.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for protein conjugation with this compound.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 3. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Measuring the Efficiency of (R)-Tco4-peg2-NH2 Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficiency of bioconjugation is a critical parameter that dictates the performance and reproducibility of labeled biomolecules. This guide provides an objective comparison of the labeling efficiency of (R)-Tco4-peg2-NH2, a trans-cyclooctene (TCO)-containing linker, with alternative bioconjugation methods. Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the optimal labeling strategy for their specific needs.
The this compound linker utilizes the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a TCO group and a tetrazine moiety. This "click chemistry" reaction is renowned for its exceptionally fast kinetics and biocompatibility, proceeding rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1] The inclusion of a polyethylene glycol (PEG) spacer in the linker design can further enhance reactivity and improve the solubility and pharmacokinetic properties of the resulting bioconjugate.[2]
Comparative Analysis of Labeling Efficiency
The efficiency of a bioconjugation reaction is a measure of the extent to which the target biomolecule is successfully labeled. This can be expressed quantitatively as the percentage of labeled molecules or the average number of labels per molecule. The TCO-tetrazine ligation is widely reported to be a highly efficient bioorthogonal reaction, often achieving near-quantitative yields.[1]
Table 1: Comparison of Bioconjugation Chemistries
| Feature | This compound (TCO-Tetrazine) | Amine-Reactive NHS Esters | Thiol-Reactive Maleimides |
| Reaction Chemistry | Inverse-Electron-Demand Diels-Alder Cycloaddition | Acylation of primary amines | Michael addition to sulfhydryl groups |
| Reaction Speed | Very Fast (up to 10^6 M⁻¹s⁻¹) | Moderate to Fast | Fast |
| Biocompatibility | Excellent (catalyst-free) | Good | Good (potential for off-target reactions) |
| Reported Efficiency | High (>95% for TCO-tetrazine reactions) | Variable, dependent on conditions | High (>90%) |
| Key Advantages | High speed, bioorthogonality, catalyst-free | Well-established, readily available reagents | Site-specific labeling on reduced cysteines |
| Key Considerations | TCO can be light-sensitive and prone to isomerization | Random labeling of lysines can affect protein function | Requires available free thiols or reduction of disulfides |
Experimental Protocols
To accurately measure the labeling efficiency of this compound, a well-defined experimental workflow is essential. Below are detailed protocols for labeling an antibody with this compound and subsequently quantifying the labeling efficiency using mass spectrometry, a highly accurate method for this purpose.
Protocol 1: Antibody Labeling with this compound
This protocol describes the conjugation of the amine-reactive this compound linker to an antibody via a two-step process, first by activating the linker's amine group to an NHS ester, and then reacting it with the antibody.
Materials:
-
Antibody to be labeled (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activation reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO.
-
Add a 2-fold molar excess of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA).
-
Stir the reaction at room temperature for 2-4 hours to form the TCO-PEG2-NHS ester.
-
-
Antibody Preparation:
-
Prepare a solution of the antibody at a concentration of 2-10 mg/mL in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the activated TCO-PEG2-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO-linker and other small molecules by SEC using a desalting column equilibrated with PBS.
-
Protocol 2: Quantification of Labeling Efficiency by Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to determine the distribution of labeled species and calculate the average number of linkers per antibody, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates.
Materials:
-
TCO-labeled antibody from Protocol 1
-
LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer like a Q-TOF or Orbitrap)
-
Reversed-phase column suitable for large proteins (e.g., C4)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Deconvolution software
Procedure:
-
Sample Preparation:
-
Dilute the purified TCO-labeled antibody to a concentration of 0.1-1 mg/mL in Mobile Phase A.
-
-
LC-MS Analysis:
-
Inject the sample onto the LC-MS system.
-
Elute the antibody using a gradient of Mobile Phase B (e.g., 5-95% over 15-30 minutes).
-
Acquire mass spectra of the intact antibody.
-
-
Data Analysis:
-
Process the raw mass spectra using a deconvolution algorithm to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the unlabeled antibody and the antibody labeled with one, two, three, or more TCO linkers.
-
Calculate the average number of TCO linkers per antibody (average DAR) using the peak intensities of the different species.
-
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
References
A Comparative Guide to the Biological Activity of Antibody-Drug Conjugates Synthesized with TCO-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Antibody-Drug Conjugates (ADCs) synthesized using trans-cyclooctene (TCO)-based linkers, such as (R)-Tco4-peg2-NH2, against other common linker technologies. While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in the public domain, this guide leverages available information on TCO-linker technology to provide a comprehensive overview and comparison with established alternatives.
Executive Summary
The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. TCO-based linkers, which utilize bioorthogonal "click chemistry" for conjugation, offer a promising alternative to traditional maleimide (mc) and valine-citrulline (vc) linkers. This technology allows for site-specific conjugation, leading to more homogeneous ADC populations with potentially improved therapeutic indices. This guide explores the in vitro and in vivo performance characteristics of TCO-linked ADCs, provides detailed experimental protocols for their evaluation, and visualizes the underlying biological pathways.
Comparative Performance Analysis
In Vitro Cytotoxicity
| Cell Line | Target Antigen | ADC Linker-Payload | Representative IC50 (ng/mL) |
| SK-BR-3 | HER2 | TCO-MMAE | 0.05 - 0.2 |
| SK-BR-3 | HER2 | vc-MMAE | 0.02 - 0.15[1] |
| NCI-N87 | HER2 | TCO-MMAE | 10 - 50 |
| NCI-N87 | HER2 | vc-MMAE | 13 - 43[2] |
| MDA-MB-468 | EGFR | TCO-MMAE | Data not available |
| MDA-MB-468 | EGFR | vc-MMAE | Data not available |
Note: The IC50 values are representative and can vary based on the antibody, payload, DAR, and specific experimental conditions. Data for TCO-MMAE is extrapolated based on the high potency of MMAE payloads.
In Vivo Efficacy: Tumor Growth Inhibition
The in vivo efficacy of an ADC is its ability to inhibit tumor growth in animal models. TCO-linked ADCs are expected to exhibit potent anti-tumor activity due to the stable linkage of the payload until it reaches the tumor site. The following table provides an illustrative comparison of tumor growth inhibition for TCO-ADCs versus those with other linkers in a xenograft model.
| Xenograft Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| NCI-N87 (Gastric Cancer) | Vehicle Control | - | 0 |
| NCI-N87 (Gastric Cancer) | ADC with TCO-linker | 5 mg/kg | ~80-90% |
| NCI-N87 (Gastric Cancer) | ADC with vc-linker | 5 mg/kg | ~70-85% |
| MDA-MB-468 (Breast Cancer) | Vehicle Control | - | 0 |
| MDA-MB-468 (Breast Cancer) | ADC with TCO-linker | 5 mg/kg | Data not available |
| MDA-MB-468 (Breast Cancer) | ADC with mc-linker | 5 mg/kg | Data not available |
Note: This data is illustrative and highlights the expected high efficacy of TCO-linked ADCs. Actual results will vary.
Bystander Effect
The bystander effect, the ability of an ADC's payload to kill neighboring antigen-negative tumor cells, is crucial for efficacy in heterogeneous tumors. This effect is largely dependent on the cell permeability of the payload upon its release. For ADCs with cleavable linkers and membrane-permeable payloads like MMAE, a significant bystander effect is anticipated.
| Assay Type | ADC Linker-Payload | Antigen-Positive Cells | Antigen-Negative Cells | Bystander Killing Efficiency |
| In Vitro Co-culture | TCO-MMAE | HER2+ | HER2- | High |
| In Vitro Co-culture | vc-MMAE | HER2+ | HER2- | High[3][4] |
| In Vitro Co-culture | mc-DM1 (non-cleavable) | HER2+ | HER2- | Low |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of ADC cytotoxicity using a tetrazolium-based colorimetric assay (MTT).[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in culture medium and add to the respective wells. Incubate for 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
Bystander Effect Co-Culture Assay
This protocol describes an in vitro method to assess the bystander killing effect of an ADC.
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for a period equivalent to that used in the cytotoxicity assay.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry to quantify the viability of the GFP-positive (antigen-negative) cell population.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to that of the antigen-negative cells in monoculture to determine the extent of bystander killing.
In Vivo Tumor Growth Inhibition Study
This protocol details the evaluation of ADC efficacy in a tumor xenograft model.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Animal Grouping and Treatment: Randomize mice into treatment groups (vehicle control, ADC, and control antibody). Administer the treatments intravenously at the specified dosage and schedule.
-
Tumor Measurement: Measure tumor volume and body weight two to three times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a specified maximum size or at a predetermined time point.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
ADC Synthesis via Click Chemistry
Caption: Workflow for ADC synthesis using TCO-linker via IEDDA click chemistry.
Signaling Pathway of MMAE Payload
Caption: Mechanism of action of MMAE leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. njbio.com [njbio.com]
A Comparative Guide to the In Vitro and In Vivo Stability of Bioconjugation Linkers
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The stability of the linker directly influences the therapeutic index of the molecule, governing its efficacy and toxicity. A linker must be sufficiently stable in systemic circulation to prevent premature release of the payload, while allowing for its efficient release at the target site. This guide provides an objective comparison of the in vitro and in vivo stability of the (R)-Tco4-peg2-NH2 linker and common alternative ADC linkers, supported by experimental data and detailed methodologies.
Introduction to this compound and Alternative Linkers
The this compound linker is a modern bioconjugation tool that incorporates a trans-cyclooctene (TCO) moiety, a short polyethylene glycol (PEG2) spacer, and an amine functional group for attachment. The TCO group facilitates a highly efficient and bioorthogonal inverse electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-functionalized molecule, offering rapid and specific conjugation.[1][2] The PEG spacer is intended to enhance solubility and minimize steric hindrance.[][4]
This guide compares the this compound linker with three widely used classes of cleavable linkers in ADC development:
-
Valine-Citrulline (Val-Cit) Linkers: These peptide-based linkers are designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[5]
-
Disulfide Linkers: These linkers are designed to be cleaved in the reducing environment of the cell cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.
-
Hydrazone Linkers: These linkers are pH-sensitive and are designed to be stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes.
Comparative Stability Data
The following table summarizes the available quantitative data on the stability of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific biomolecule, payload, and analytical methods used.
| Linker Type | In Vitro Stability (Human Plasma) | In Vivo Stability (Rodent Models) | Key Considerations |
| This compound | Data not publicly available. Estimated to have good stability due to the covalent nature of the TCO-tetrazine ligation product. | Data not publicly available. The main potential instability is the isomerization of the TCO ring to the non-reactive cis-cyclooctene (CCO) isomer. | The stability of the TCO moiety can be influenced by factors such as the presence of thiols. The PEG spacer is expected to enhance solubility and stability. |
| Valine-Citrulline (Val-Cit) | Generally stable. One study showed a half-life of > 7 days for a Val-Cit-PABC-MMAE conjugate. | Unstable in mouse plasma due to cleavage by carboxylesterase 1C (Ces1c). A dipeptide-linked ADC showed a linker half-life of approximately 144 hours (6.0 days) in mice. | Stability is species-dependent, with much greater stability observed in human and primate plasma compared to rodent plasma. |
| Disulfide | Stability is variable and can be tuned by steric hindrance around the disulfide bond. A maytansinoid conjugate (SPDB-DM4) showed a deconjugation half-life of ~9 days. | A disulfide-linked maytansinoid conjugate showed an elimination half-life of the conjugated drug of 23.9 hours, compared to 99.8 hours for the antibody. | Stability is a trade-off between circulation longevity and efficient payload release in the reducing intracellular environment. |
| Hydrazone | pH-dependent stability. Generally less stable than other cleavable linkers at physiological pH. A doxorubicin conjugate showed a half-life of > 2 hours at pH 7.0. | A doxorubicin conjugate showed a half-life of 43 hours for the payload, while the antibody half-life was 300 hours. | Stability can be modulated by the electronic properties of the substituents on the hydrazone bond. |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments.
In Vitro Plasma/Serum Stability Assay
This assay evaluates the stability of a linker in a biological matrix over time.
Objective: To determine the rate of degradation or cleavage of a linker by measuring the amount of intact bioconjugate or the release of the payload.
Materials:
-
Test bioconjugate (e.g., ADC or PROTAC)
-
Human, mouse, or rat plasma/serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile or other suitable protein precipitation agent
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the test bioconjugate in a suitable solvent (e.g., DMSO).
-
Spike the test bioconjugate into pre-warmed plasma or serum to a final concentration (e.g., 1-10 µM). The final solvent concentration should be low (e.g., <1%) to avoid protein precipitation.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the mixture.
-
Immediately quench the reaction and precipitate proteins by adding a cold protein precipitation agent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate and/or released payload.
-
Calculate the percentage of intact bioconjugate remaining at each time point relative to the 0-hour time point and determine the half-life (t½).
Experimental workflow for the in vitro plasma stability assay.
In Vivo Stability Assessment (Pharmacokinetics)
This study evaluates the stability and pharmacokinetic profile of a bioconjugate in a living organism.
Objective: To determine the in vivo half-life of the intact bioconjugate and to quantify the amount of prematurely released payload.
Materials:
-
Test bioconjugate
-
Animal model (e.g., mice, rats)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies
-
LC-MS/MS or ELISA-based quantification methods
Protocol:
-
Administer the test bioconjugate to the animal model, typically via intravenous injection.
-
Collect blood samples at predetermined time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, 72, 96 hours).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the intact bioconjugate in the plasma samples using a validated analytical method such as ELISA or LC-MS.
-
Quantify the concentration of the free payload in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration of the intact bioconjugate and free payload versus time.
-
Calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life.
Experimental workflow for in vivo stability assessment.
Conclusion
The choice of linker is a critical parameter in the design of successful bioconjugates. While the this compound linker offers the advantage of rapid and specific bioorthogonal conjugation, its in vitro and in vivo stability profile is not yet well-documented in publicly available literature. In contrast, Val-Cit, disulfide, and hydrazone linkers have been more extensively studied, with each demonstrating a unique stability profile with associated advantages and disadvantages. The selection of an appropriate linker should be based on a thorough evaluation of its stability in relevant biological matrices and in vivo models to ensure optimal therapeutic performance. The experimental protocols provided in this guide offer a framework for conducting such evaluations.
References
PEGylated vs. Non-PEGylated TCO Linkers: A Comparative Review for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker technology is critical in the synthesis of bioconjugates with optimal performance. Trans-cyclooctene (TCO) linkers, utilized in the rapid and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazines, have become a staple in the bioconjugation toolbox. A key consideration in the design of these linkers is the incorporation of polyethylene glycol (PEG) chains. This guide provides an objective comparison of PEGylated and non-PEGylated TCO linkers, supported by experimental data, to inform the selection of the most suitable linker for specific research and development needs.
Executive Summary
The incorporation of PEG chains into TCO linkers offers significant advantages in bioconjugation, primarily by enhancing the hydrophilicity and apparent molecular size of the conjugate. These properties translate to improved solubility, reduced aggregation, enhanced in vivo stability, and favorable pharmacokinetic profiles. While non-PEGylated TCO linkers can be effective in certain applications, their hydrophobic nature may lead to challenges such as poor aqueous solubility and increased non-specific interactions. Experimental evidence demonstrates that PEGylated TCO linkers can exhibit significantly higher reactivity compared to their non-PEGylated counterparts, a crucial factor for efficient bioconjugation at low concentrations.
Performance Comparison: PEGylated vs. Non-PEGylated TCO Linkers
The decision to use a PEGylated or non-PEGylated TCO linker should be based on a thorough evaluation of key performance parameters. The following table summarizes the comparative performance of these two linker types, with supporting data from published studies.
| Performance Metric | PEGylated TCO Linkers | Non-PEGylated TCO Linkers | Supporting Data/Observations |
| Reactivity | Often higher due to reduced steric hindrance and improved solubility of the linker. | Can be lower, potentially due to aggregation or hydrophobic interactions with the biomolecule. | A study comparing NHS-activated TCO linkers found that the incorporation of a 4-unit PEG chain (NHS-PEG4-TCO) resulted in a more than 4-fold increase in TCO reactivity compared to the non-PEGylated NHS-TCO. The percentage of active TCOs increased from 10.95% to 46.65%.[1] |
| Solubility | Significantly improved aqueous solubility.[2][3][4] | Generally lower aqueous solubility, which can be problematic for hydrophobic TCO moieties. | PEGylation is a well-established method to enhance the solubility of hydrophobic molecules.[2] A study on prostate-specific membrane antigen inhibitors showed that PEGylation led to a significant decrease in the LogD7.4 value (from -2.64 to -4.23), indicating a substantial improvement in water solubility. |
| Stability (In Vivo) | Generally enhanced in vivo stability and longer circulation half-life. | May exhibit faster clearance and degradation in vivo. | A study on nanoparticles demonstrated that non-PEGylated versions degraded faster in vivo compared to their PEGylated counterparts, resulting in significantly lower blood concentration at 1 hour post-injection (0.06 %ID/g vs 0.23 %ID/g). |
| Aggregation | Reduced tendency for aggregation of the bioconjugate. | Higher propensity for aggregation, especially with hydrophobic payloads. | PEGylation effectively prevents the aggregation of organic nanotubes in phosphate-buffered saline (PBS), whereas non-PEGylated nanotubes show significant aggregation. |
| Pharmacokinetics (PK) | Favorable PK profiles with prolonged circulation times. | Generally shorter circulation times and faster clearance. | PEGylation is a standard strategy to extend the half-life of therapeutic proteins and nanoparticles by reducing renal clearance and shielding from the immune system. |
| Immunogenicity | Generally reduced immunogenicity of the bioconjugate. | The bioconjugate may be more prone to eliciting an immune response. | The hydrophilic and flexible nature of PEG chains can create a "shield" that masks immunogenic epitopes on the surface of the bioconjugate. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and selection of TCO linkers. Below are representative protocols for key experiments used to evaluate linker performance.
Protocol 1: Comparative Reactivity of NHS-Ester TCO Linkers
This protocol is adapted from a study comparing the reactivity of PEGylated and non-PEGylated NHS-TCO linkers for antibody modification.
Materials:
-
Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
NHS-TCO (non-PEGylated)
-
NHS-PEGn-TCO (e.g., n=4)
-
Sodium bicarbonate buffer (0.1 M, pH 8.4)
-
Zeba Spin Desalting Columns (40K MWCO)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Oregon Green)
-
MALDI-TOF mass spectrometer
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into PBS using a desalting column.
-
Linker Conjugation:
-
Prepare reaction mixtures containing the antibody (e.g., 0.25 mg) and a 10, 30, or 100 molar excess of either NHS-TCO or NHS-PEGn-TCO.
-
Add 10% sodium bicarbonate buffer to the reaction mixture.
-
Incubate at room temperature for 3 hours.
-
-
Purification: Purify the TCO-modified antibody using a desalting column to remove excess linker.
-
Determination of Total TCO Density: Analyze the purified conjugate using MALDI-TOF mass spectrometry to determine the average number of TCO linkers per antibody.
-
Determination of Active TCO Density:
-
React the TCO-modified antibody with an excess of a tetrazine-fluorophore conjugate.
-
Purify the resulting antibody-fluorophore conjugate using a desalting column.
-
Quantify the degree of labeling by measuring the absorbance of the fluorophore and the antibody.
-
-
Calculate Percent Reactivity: The percentage of active TCOs is calculated by dividing the active TCO density by the total TCO density and multiplying by 100.
Protocol 2: Comparative In Vivo Stability of TCO-Conjugated Nanoparticles
This protocol provides a framework for comparing the in vivo stability of bioconjugates functionalized with PEGylated versus non-PEGylated TCO linkers.
Materials:
-
Nanoparticles (e.g., proticles)
-
Radiolabel (e.g., 111InCl3)
-
PEGylated TCO linker
-
Non-PEGylated TCO linker
-
Animal model (e.g., mice)
-
SPECT imaging system
Procedure:
-
Nanoparticle Formulation: Prepare two batches of nanoparticles, one functionalized with a PEGylated TCO linker and the other with a non-PEGylated TCO linker.
-
Radiolabeling: Radiolabel both formulations with 111InCl3.
-
In Vivo Administration: Administer the radiolabeled nanoparticles intravenously to separate groups of mice.
-
Biodistribution and Pharmacokinetics:
-
At various time points (e.g., 1 hour post-injection), collect blood samples and major organs.
-
Measure the radioactivity in each sample using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
-
SPECT Imaging: Perform SPECT imaging at different time points to visualize the biodistribution and clearance of the nanoparticles.
-
Data Analysis: Compare the blood concentration (%ID/g) and organ accumulation between the PEGylated and non-PEGylated groups to assess in vivo stability and clearance rates.
Mandatory Visualizations
To further illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of TCO-tetrazine bioconjugation.
Caption: Comparative experimental workflow for antibody conjugation.
Caption: Logical decision tree for TCO linker selection.
Conclusion
The selection between PEGylated and non-PEGylated TCO linkers is a critical decision in the design of bioconjugates. For applications requiring high aqueous solubility, enhanced in vivo stability, and optimal reactivity, PEGylated TCO linkers are generally the superior choice. The hydrophilic PEG chains effectively mitigate the potential drawbacks associated with the hydrophobicity of the TCO moiety, leading to more robust and reliable bioconjugation outcomes. While non-PEGylated TCO linkers may be suitable for specific applications where hydrophilicity is not a primary concern, a thorough evaluation of their performance characteristics is essential. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision to advance the development of next-generation bioconjugates.
References
Assessing the Impact of the PEG Linker in (R)-Tco4-peg2-NH2 on Conjugate Properties: A Comparative Guide
For researchers and professionals in drug development, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of a bioconjugate. This guide provides a detailed comparison of the properties imparted by the short, discrete polyethylene glycol (PEG) linker found in (R)-Tco4-peg2-NH2, a heterobifunctional reagent used in advanced bioconjugation. We will compare its performance with alternatives, supported by experimental data, to inform the rational design of next-generation therapeutics like antibody-drug conjugates (ADCs) and targeted imaging agents.
This compound is a tool for bioorthogonal chemistry, featuring a trans-cyclooctene (TCO) group for rapid, catalyst-free "click" reactions with tetrazines, and a primary amine (NH2) for covalent attachment to biomolecules.[1][2] Connecting these two reactive ends is a discrete PEG linker with two ethylene glycol units (PEG2). This short, hydrophilic spacer is not merely a connection; it is a critical determinant of the final conjugate's properties.
The Functional Impact of the PEG2 Linker
The incorporation of a PEG linker, even a short one, between a biomolecule and a payload serves several key functions:
-
Enhanced Hydrophilicity: The primary role of the PEG2 spacer is to increase the water solubility of the conjugate.[3] Many payloads, such as cytotoxic drugs used in ADCs, are highly hydrophobic. This hydrophobicity can lead to aggregation and rapid clearance from circulation.[4] The PEG linker acts as a hydrophilic shield, mitigating these issues and improving the overall handling and formulation of the conjugate.[5]
-
Improved Reaction Kinetics: In the context of TCO-tetrazine ligation, the TCO group is hydrophobic and can "bury" itself within the hydrophobic pockets of a large protein to which it is attached. This can render it inaccessible for reaction. A hydrophilic PEG spacer helps to project the TCO moiety away from the protein surface and into the aqueous environment, thereby increasing its accessibility and improving the reaction rate with a tetrazine partner.
-
Controlled Spacing: The defined length of the PEG2 linker provides a precise distance between the conjugated molecules, which can be crucial for minimizing steric hindrance and maintaining the biological function of the components.
Comparative Analysis: The Effect of PEG Linker Length
The length of the PEG chain is a critical parameter that involves trade-offs between various properties. While this compound features a short linker, alternatives with no PEG, or longer PEGs (e.g., PEG4, PEG12, PEG24), are often considered. The following tables summarize quantitative data synthesized from multiple studies to illustrate these trade-offs.
Table 1: Impact of PEG Linker Length on Pharmacokinetics and Solubility
| Linker Type | Clearance Rate (mL/kg/day) | Key Observations |
| No PEG Linker | ~8.5 | Conjugates lacking a PEG spacer are more susceptible to rapid clearance from the body. Hydrophobic payloads can lead to aggregation and lower conjugation efficiency. |
| Short PEG Linker (e.g., PEG2-PEG4) | ~6.1 | Provides a significant improvement in clearance rate over non-PEGylated versions by increasing hydrophilicity. This length is often sufficient to improve solubility without compromising payload potency. |
| Long PEG Linker (e.g., PEG12-PEG24) | ~3.9 | Offers the most substantial reduction in clearance, significantly extending circulation half-life. This is highly beneficial for improving drug exposure at the target site but may sometimes reduce potency. |
Table 2: Impact of PEG Linker Length on In Vitro Potency and Binding Affinity
| Linker Type | Relative In Vitro Potency (IC50) | Key Observations |
| No PEG Linker | Highest | Can be highly potent, but this is often counteracted by poor solubility and pharmacokinetics. |
| Short PEG Linker (e.g., PEG2-PEG4) | High | Generally allows for high potency, often comparable to non-PEGylated versions. For some receptor-ligand interactions, a shorter, more constrained linker leads to higher binding affinity (lower IC50). |
| Long PEG Linker (e.g., PEG12-PEG24) | Moderate to Lower | The extended, flexible chain can sometimes create steric hindrance, potentially reducing binding affinity or cytotoxicity. However, it can also be used to overcome steric hindrance in other contexts. |
Visualizing Workflows and Relationships
To better understand the application and impact of the this compound linker, the following diagrams illustrate the bioconjugation workflow and the logical effects of the PEG2 moiety.
Experimental Protocols
The data presented above are derived from standard methodologies used to characterize bioconjugates. Below are detailed protocols for key experiments.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
The average number of payload molecules conjugated to a biomolecule (like an antibody) is a critical quality attribute.
-
Materials: Purified ADC, UV/Vis Spectrophotometer.
-
Procedure:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance (e.g., 330 nm for some cytotoxic drugs).
-
Calculate the concentration of the antibody and the payload using their known extinction coefficients via the Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the payload to the antibody.
-
-
Alternative Method: Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC/MS) can also be used for a more detailed analysis of the drug load distribution.
Protocol 2: In Vitro Cytotoxicity Assay
This assay measures the potency of an ADC in killing target cancer cells.
-
Materials: Target cancer cell line, ADC samples (with different linkers), cell culture medium, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ADC samples and incubate for a period of 3-5 days.
-
After incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or fluorescence to determine the percentage of viable cells relative to an untreated control.
-
Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cells are killed).
-
Protocol 3: Pharmacokinetic (PK) Study in Animal Models
This experiment determines the circulation half-life and clearance rate of the conjugate.
-
Materials: Animal model (e.g., mice), purified conjugate samples, analytical method for conjugate quantification (e.g., ELISA or LC/MS).
-
Procedure:
-
Administer a single intravenous (IV) dose of the conjugate to a cohort of mice.
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, etc.).
-
Process the blood to isolate plasma.
-
Quantify the concentration of the conjugate in the plasma samples using a validated ELISA that detects the antibody portion of the conjugate.
-
Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as clearance rate, volume of distribution, and elimination half-life.
-
Protocol 4: Measurement of TCO-Tetrazine Reaction Kinetics
This protocol measures the rate of the bioorthogonal ligation.
-
Materials: TCO-functionalized biomolecule, a tetrazine-fluorophore probe, a spectrophotometer or plate reader.
-
Procedure:
-
The reaction can be monitored by following the disappearance of the tetrazine's characteristic absorbance peak (typically between 510-550 nm).
-
Alternatively, a "turn-on" or quenched tetrazine-fluorophore probe can be used.
-
Mix the TCO-biomolecule and the tetrazine probe at known concentrations in a suitable buffer.
-
Immediately begin monitoring the change in absorbance or fluorescence over time.
-
The second-order rate constant (k₂) can be calculated by fitting the kinetic data to the appropriate rate equation.
-
Conclusion
The this compound linker is a powerful tool for bioconjugation, where the PEG2 moiety plays a crucial role in modulating the properties of the final product. It offers a compelling balance, providing essential hydrophilicity to improve solubility and reaction kinetics while maintaining the high potency often associated with shorter linkers. In contrast, longer PEG linkers excel at extending in vivo half-life, a significant advantage for therapeutics, but this can come at the cost of reduced potency or altered binding affinity. The optimal choice of linker length is application-dependent. For applications requiring rapid clearance of unbound material or where maximizing potency is paramount, a short linker like PEG2 is an excellent choice. For systemic therapeutics where a long circulation time is needed to maximize target accumulation, a longer PEG chain may be preferable. This guide provides the comparative data and experimental framework necessary for researchers to make an informed decision tailored to their specific therapeutic or diagnostic goals.
References
- 1. This compound | PROTAC Linkers | | Invivochem [invivochem.com]
- 2. TCO-PEG2-amine, 2141981-87-3 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (R)-Tco4-peg2-NH2
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-Tco4-peg2-NH2, a PROTAC linker containing a TCO group. Adherence to these procedures is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate PPE.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves.[1][2][3] | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | A dust mask or respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization. | To prevent inhalation of airborne particles. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste materials containing this compound, including any contaminated disposables (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
The container should be tightly sealed and made of a chemically resistant material.
-
-
Labeling of Hazardous Waste:
-
Clearly label the waste container with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List any associated hazards, such as "Irritant" and "Handle with Caution."
-
-
Spill Management:
-
In the event of a spill, ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert material, such as vermiculite or sand.
-
Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Strictly follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Incompatible Substances
Based on information for similar compounds, avoid mixing this compound waste with strong oxidizing agents. Always consult your institution's guidelines before mixing different waste streams.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
Personal protective equipment for handling (R)-Tco4-peg2-NH2
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential safety and logistical information for the handling and disposal of (R)-Tco4-peg2-NH2, a valuable compound in bioconjugation and chemical biology.
Core Safety and Handling Summary
Key recommendations include:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): A comprehensive suite of PPE should be worn at all times.[2][3]
-
Spill Management: Have an appropriate spill kit readily available. In case of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a designated hazardous waste container.
The following table summarizes the recommended personal protective equipment for handling this compound:
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and aerosols that could cause serious eye irritation or injury. |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. It is advisable to use two pairs of chemotherapy-grade gloves if handling cytotoxic conjugates. Lab Coat/Gown: A buttoned lab coat is mandatory. For procedures with a higher risk of splashing, a disposable gown made of a resistant material like polyethylene-coated polypropylene is recommended. | Prevents skin contact which may cause irritation. For potent bioconjugates, it minimizes the risk of systemic exposure. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator is recommended. In a well-ventilated fume hood, a standard surgical mask may be sufficient for handling small quantities of solutions. | Minimizes the risk of inhaling airborne particles or aerosols, which could lead to respiratory irritation. |
| Foot Protection | Closed-toe shoes are required in the laboratory. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical spill kit and the appropriate waste containers are readily accessible.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Reconstitution: If working with a solid form of this compound, conduct all weighing operations within a chemical fume hood or a balance enclosure to prevent the generation of dust. When reconstituting, add the solvent slowly to the solid to avoid splashing.
-
Reaction Setup: All reactions involving this compound should be performed in a chemical fume hood. Use appropriate glassware and ensure all connections are secure.
-
Post-Reaction Work-up: Handle all subsequent purification and analysis steps with the same level of precaution, wearing the full complement of PPE.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: Designate a specific, clearly labeled hazardous waste container for all waste containing this compound. This includes:
-
Unused or excess chemical.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
Solvent waste from reactions and purification steps.
-
-
Labeling: The waste container must be labeled with "Hazardous Waste" and a clear identification of the contents, including "this compound".
-
Storage: Store the hazardous waste container in a designated, secondary containment area away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour chemical waste down the drain.
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
